Cardiogenol C hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHYSZVJLHCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671225-39-1 | |
| Record name | Cardiogenol C hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Topic: The Role of Wnt Signaling in Cardiogenol C Hydrochloride-Induced Cardiogenesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiogenol C, a cell-permeable diaminopyrimidine compound, has been identified as a potent inducer of cardiogenesis from pluripotent and lineage-committed progenitor cells. The differentiation of stem cells into functional cardiomyocytes is a complex process orchestrated by a precise temporal modulation of key developmental signaling pathways. Among these, the Wnt signaling pathway plays a critical, yet biphasic, role. This technical guide provides a comprehensive overview of the mechanism by which Cardiogenol C hydrochloride promotes cardiac differentiation, focusing on its interaction with the canonical Wnt/β-catenin signaling pathway. We consolidate findings suggesting that Cardiogenol C primarily functions by inhibiting Wnt/β-catenin signaling at a specific temporal window, a crucial step for committing mesodermal progenitors to a cardiac fate. We also address conflicting reports and highlight the context-dependent nature of small molecule activity. This document furnishes detailed experimental protocols for researchers to investigate and validate this mechanism, presents quantitative data in structured tables, and uses visualizations to clarify complex signaling and experimental workflows.
Introduction: The Biphasic Role of Wnt Signaling in Cardiogenesis
Cardiogenesis, the formation of the heart, is the first critical organogenesis event during embryonic development. The process involves the specification of the mesoderm germ layer, commitment to a cardiac lineage, and subsequent differentiation and maturation of cardiac progenitor cells (CPCs) into cardiomyocytes. This intricate sequence is governed by a network of signaling pathways, with the Wnt pathway being a master regulator.
The canonical Wnt/β-catenin signaling pathway exerts a biphasic, or two-phased, influence on cardiac differentiation from human pluripotent stem cells (hPSCs):
-
Phase 1: Mesoderm Induction (Activation Required). During the initial phase of differentiation (Days 0-2), activation of the canonical Wnt pathway is essential for gastrulation and the specification of nascent mesoderm, the progenitor layer for the cardiovascular system. This is often achieved in vitro using small molecule GSK-3β inhibitors, such as CHIR99021, which mimic Wnt signaling by preventing the degradation of β-catenin.
-
Phase 2: Cardiac Specification (Inhibition Required). Following mesoderm induction (approximately Days 3-5), the canonical Wnt pathway must be inhibited.[1][2] This suppression is a critical checkpoint that directs mesodermal cells toward a cardiac fate. Persistent Wnt signaling at this stage inhibits cardiogenesis and promotes alternative lineage choices.[3] Small molecules that inhibit the Wnt pathway, such as IWR-1 or XAV939, are therefore potent inducers of cardiomyocyte differentiation when applied during this specific window.[4][5]
Non-canonical Wnt pathways, such as the Wnt/Ca2+ and Planar Cell Polarity (PCP) pathways, are generally considered to be pro-cardiomyogenic throughout differentiation.
Canonical Wnt/β-catenin Signaling Pathway
The canonical pathway is centered on the regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When a Wnt ligand binds to its Frizzled (FZD) and LRP5/6 co-receptors, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription in concert with TCF/LEF transcription factors.
This compound: A Small Molecule Inducer of Cardiogenesis
Cardiogenol C is a diaminopyrimidine derivative identified in a chemical screen for its ability to induce cardiomyocyte differentiation from embryonic stem cells.[6] Its hydrochloride salt is a stable, cell-permeable compound used for in vitro studies.
Known Biological Activity
Treatment of pluripotent stem cells or lineage-committed progenitors with Cardiogenol C has been shown to:
-
Induce the differentiation of myosin heavy chain (MHC)-positive cardiomyocytes.[6]
-
Upregulate the expression of key cardiac transcription factors, including GATA-4, MEF2, and Nkx2.5.[6][7]
-
Promote the development of functional, spontaneously beating cardiomyocytes in culture.[8]
Quantitative Data on Cardiogenol C Activity
The following table summarizes key quantitative data reported for Cardiogenol C and the related compound family, Cardionogens.
| Parameter | Value | Cell Type | Reference |
| EC₅₀ for Cardiogenesis | 0.1 µM | Mouse Embryonic Stem Cells | [6] |
| Effective Concentration | 0.25 µM | Mouse Embryonic Stem Cells | [6] |
| % GATA-4, MEF2, Nkx2.5+ Cells | ~90% (at 0.25 µM) | Mouse Embryonic Stem Cells | [6] |
| EC₅₀ for Wnt Inhibition | ~23 nM | Murine Embryonic Stem Cells | [3] |
Mechanism of Action: Cardiogenol C as a Wnt Pathway Inhibitor
The timing-dependent requirement for Wnt inhibition in cardiogenesis strongly suggests that Cardiogenol C exerts its pro-cardiomyogenic effect by modulating this pathway.
Primary Mechanism: Inhibition of Canonical Wnt Signaling
Compelling evidence indicates that Cardiogenol C and its structural analogs (collectively termed "Cardionogens") function by inhibiting canonical Wnt/β-catenin signaling .[3] A study using zebrafish embryos and murine embryonic stem cells demonstrated that Cardionogen treatment promotes cardiogenesis when applied after gastrulation—the precise developmental window where Wnt inhibition is required.[3] Conversely, treatment before gastrulation inhibited heart formation, mimicking the effect of other Wnt inhibitors.[3] The same study confirmed that Cardionogens directly inhibit Wnt/β-catenin-dependent transcription and can rescue cardiac defects caused by excessive Wnt signaling.[3] This places Cardiogenol C in the same functional class as other small molecule Wnt inhibitors that are widely used to generate cardiomyocytes from hPSCs.[1][2]
Context-Dependent Activity: A Conflicting Report
It is crucial for researchers to be aware of conflicting data that highlights the context-dependent nature of small molecule action. One study reported that when Cardiogenol C was used to induce cardiomyocyte-like cells from mouse hair bulge progenitor cells (a form of transdifferentiation), it appeared to activate the Wnt pathway.[7][9] The proposed mechanism was the suppression of Kremen1, a Wnt antagonist.[7][9]
This discrepancy likely arises from the profound differences in the cellular systems used:
-
Cell Lineage: Pluripotent embryonic stem cells have a distinct epigenetic landscape and signaling network compared to adult, lineage-committed hair bulge progenitor cells.
-
Biological Process: Directed differentiation from a pluripotent state follows a developmental roadmap that is distinct from transdifferentiation, where a cell is forced to switch its lineage identity.
For researchers focused on generating cardiomyocytes from pluripotent stem cells for disease modeling or regenerative medicine, the predominant and functionally relevant mechanism of Cardiogenol C is the inhibition of canonical Wnt signaling .
Experimental Protocols for Mechanism Validation
The following protocols provide a framework for validating the role of Wnt signaling in Cardiogenol C-induced cardiogenesis.
Protocol: Directed Cardiac Differentiation of hPSCs
This protocol uses a standard two-step Wnt modulation strategy to efficiently generate cardiomyocytes. Cardiogenol C is applied during the second, Wnt-inhibitory phase.
-
Cell Culture: Maintain human pluripotent stem cells (hPSCs) on Matrigel-coated plates in mTeSR1 or E8 medium. Passage cells as aggregates using ReLeSR or 0.5 mM EDTA.
-
Initiation of Differentiation (Day 0): When hPSCs reach 80-90% confluency, replace maintenance medium with RPMI 1640 medium supplemented with B27 minus insulin (B600854) (RPMI/B27-ins). Add a potent GSK-3β inhibitor (e.g., 6-12 µM CHIR99021) to activate the Wnt pathway and induce mesoderm.
-
Wnt Inhibition (Day 3): Remove the CHIR99021-containing medium. Wash cells once with DPBS. Add fresh RPMI/B27-ins medium containing this compound (e.g., 0.1 - 1.0 µM). As a positive control for Wnt inhibition, use a known inhibitor like IWP2 (5 µM) or XAV939 (10 µM).
-
Maintenance (Day 5 onwards): Replace the medium with RPMI 1640 supplemented with B27 (with insulin; RPMI/B27+ins). Change medium every 2-3 days.
-
Observation: Spontaneously contracting cells should begin to appear between days 8 and 12.
-
Analysis: Harvest cells at key time points (e.g., Day 0, 3, 5, 15) for analysis by qPCR, Western blot, or flow cytometry.
Protocol: TCF/LEF Luciferase Reporter Assay
This assay directly measures the transcriptional activity of the canonical Wnt/β-catenin pathway.
-
Cell Line: Use a stable cell line (e.g., HEK293T) expressing a TCF/LEF-driven Firefly luciferase reporter (e.g., TOPflash) and a constitutively expressed Renilla luciferase for normalization.
-
Plating: Seed 2 x 10⁴ reporter cells per well in a 96-well white, clear-bottom plate. Incubate for 24 hours.
-
Wnt Activation: To establish a baseline of Wnt activity, treat cells with recombinant Wnt3a protein (e.g., 100 ng/mL) or Wnt3a-conditioned medium.
-
Treatment: Concurrently with Wnt3a, add this compound at various concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO) and a positive control Wnt inhibitor (e.g., XAV939).
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Lysis and Measurement: Lyse the cells using a passive lysis buffer. Measure Firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of Wnt inhibition relative to the Wnt3a-only treated cells.
Protocol: Quantitative PCR (qPCR) for Gene Expression
-
RNA Extraction: Harvest cells from the differentiation protocol at desired time points. Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step.
-
cDNA Synthesis: Synthesize cDNA from 500-1000 ng of total RNA using a reverse transcription kit with random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, diluted cDNA, and gene-specific primers. Run on a real-time PCR system.
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or RPLP0).
Table of Recommended qPCR Primers for Human Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Function |
|---|---|---|---|
| POU5F1 (OCT4) | GACAACAATGAGAACCTTCAGGAGA | CTGGCGCCGGTTACAGAACCA | Pluripotency |
| T (Brachyury) | AATGAGGATCAGGCAGCTAGTG | TGGGTGAACCGGTTCTTGAG | Mesoderm |
| NKX2-5 | TGGGTCTCACTACGCCCTCA | GCTTGACGCCTACCTGCTCA | Cardiac Progenitor |
| GATA4 | CCTCCTTCAGGCAGTGAGAGC | AAGCCAGTGTCGGCATTGAC | Cardiac Progenitor |
| TNNT2 | GAGGGAGGAAGCTGAAGGAAG | CTTGCCGTCATCGATGTTGTC | Cardiomyocyte |
| AXIN2 | CTCCCCACCTTGAATGAAGA | TGGCTGGTGCAAAGACATAG | Wnt Target Gene |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | Housekeeping Gene |
Protocol: Western Blot for Protein Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-β-catenin, anti-phospho-GSK-3β Ser9, anti-GSK-3β, anti-cTnT, anti-GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control.
Conclusion and Future Directions
The available evidence strongly supports a model where this compound promotes cardiogenesis from pluripotent stem cells by inhibiting the canonical Wnt/β-catenin signaling pathway during a critical cardiac specification window. This mechanism aligns with the established biphasic role of Wnt signaling in heart development and places Cardiogenol C among a class of potent small molecule inducers of cardiac differentiation. While conflicting data exists, it likely reflects the high degree of context-dependency in cell-based assays and underscores the importance of using the appropriate cell model for investigation.
For researchers and drug development professionals, Cardiogenol C remains a valuable tool for generating cardiomyocytes in vitro. Future research should focus on identifying its precise molecular target within the Wnt pathway. Elucidating whether it acts at the level of the destruction complex (e.g., stabilizing Axin like XAV939) or at another node will provide deeper insights into Wnt regulation and could lead to the development of even more specific and potent cardiogenic compounds for research and therapeutic applications.
References
- 1. Small molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell derived mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Cardiac induction of embryonic stem cells by a small molecule inhibitor of Wnt/β-catenin signaling. | Vanderbilt University Medical Center [medsites.vumc.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Chemical Synthesis of Cardiogenol C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiogenol C hydrochloride is a synthetic diaminopyrimidine compound that has garnered significant interest in the field of regenerative medicine for its potent ability to induce the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and for inducing cardiomyocyte differentiation are presented, along with a summary of its mechanism of action, primarily through the inhibition of the Wnt/β-catenin signaling pathway. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and replication by researchers in the field.
Discovery and Biological Activity
Cardiogenol C was identified from a library of small molecules as a potent inducer of cardiomyogenesis in mouse embryonic stem cells.[1] It is a cell-permeable diaminopyrimidine compound that effectively promotes the differentiation of ESCs into beating cardiomyocytes.[2]
Induction of Cardiomyocyte Differentiation
This compound has been demonstrated to induce the differentiation of mouse ESCs into cardiomyocytes with an EC50 value of 0.1 µM.[2] Treatment of ESCs with 0.25 µM Cardiogenol C resulted in approximately 90% of the cells expressing key cardiac-specific transcription factors, including GATA-4, MEF2, and Nkx2.5, and exhibiting the characteristic beating behavior of differentiated cardiomyocytes.[2]
Upregulation of Cardiac Markers
Treatment with Cardiogenol C leads to the upregulation of critical cardiac marker genes. In P19 embryonic carcinoma cells, a commonly used model for studying cardiomyogenesis, treatment with 1 µM Cardiogenol C for 7 days resulted in a significant increase in the expression of atrial natriuretic factor (ANF), a well-established cardiac marker.[3] Similarly, it has been shown to upregulate the expression of Nkx2.5.[3] The transcription factors GATA-4 and Nkx2.5 are known to be early markers of precardiac cells and are essential for heart formation.[4][5] They can act as mutual cofactors, synergistically activating cardiac-specific promoters like that of ANF.[4][5]
Chemical Synthesis of this compound
The chemical synthesis of this compound is a two-step process starting from 4,6-dichloropyrimidine (B16783) and p-anisidine. The intermediate, 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride, is first synthesized and then subsequently reacted with ethanolamine (B43304) to yield the final product.
Synthesis of 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride (Intermediate 1)
Reaction Scheme:
Caption: Synthesis of the intermediate compound.
Experimental Protocol:
-
Dissolve 4,6-dichloropyrimidine (1.57 g, 10.6 mmol, 1.3 equiv) and p-methoxyaniline (1 g, 8.10 mmol, 1 equiv) in isopropanol (B130326) (15 mL).
-
Add 37% hydrochloric acid (1.5 mL) dropwise to the solution under a nitrogen atmosphere.
-
Reflux the reaction mixture at 84°C for 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and allow the precipitate to form. For complete precipitation, store the mixture in a freezer overnight.
-
Filter the colorless precipitate and wash with cold isopropanol to obtain pure 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 56% | [3] |
| Form | Colorless solid | [3] |
Synthesis of this compound (Final Product)
Reaction Scheme:
Caption: Synthesis of the final product.
Experimental Protocol (Inferred from synthesis of a close analog): [3]
-
Combine 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride (1 equiv), ethanolamine (1.1 equiv), and diisopropylethylamine (DIPEA) (2.5 equiv) in n-butanol.
-
Heat the reaction mixture in a microwave reactor at 200°C for 45 minutes.
-
Evaporate the n-butanol to obtain the crude product.
-
Purify the crude product by crystallization from an n-butanol-ethanol solvent mixture to yield Cardiogenol C.
-
Convert the free base to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
Quantitative Data:
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₄O₂ · HCl | [2] |
| Molecular Weight | 296.8 g/mol | [2] |
| Purity | ≥97% | [2] |
| Solubility (PBS, pH 7.2) | 10 mg/mL | [2] |
| Solubility (DMSO) | 20 mg/mL | [2] |
| Solubility (DMF) | 25 mg/mL | [2] |
| Solubility (Ethanol) | 1 mg/mL | [2] |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Cardiogenol C exerts its cardiomyogenic effects through the modulation of the Wnt/β-catenin signaling pathway. This pathway is a critical regulator of embryonic development, including cardiac development.
Inhibition of Wnt/β-catenin Signaling
Cardiogenol C has been identified as an inhibitor of Wnt/β-catenin-mediated transcription.[1] In a luciferase reporter assay using murine embryonic stem cells, Cardiogenol C inhibited Wnt3a-induced TOPflash activity with an EC50 of approximately 23 nM.[1] This inhibition occurs downstream of the Wnt ligand-receptor interaction, as Cardiogenol C was shown to block Wnt signaling that was constitutively activated by an intracellular component of the pathway.[1]
Signaling Pathway Diagram:
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Cardiogenol C.
Experimental Protocols for Biological Evaluation
Cardiomyocyte Differentiation of P19 Embryonal Carcinoma Cells
Workflow Diagram:
Caption: Workflow for P19 cell differentiation.
Protocol: [3]
-
Culture P19 cells in control medium.
-
To induce cardiac differentiation, culture 1 x 10⁶ cells in suspension in 100 mm bacteriological Petri dishes.
-
Supplement the medium with 1% DMSO and/or 0.25 µM Cardiogenol C.
-
After 4 days in suspension, transfer the formed embryoid bodies (EBs) to adherent culture dishes with control medium.
-
Renew the medium every 2 days and analyze for differentiation between 6 and 12 days after EB formation by observing for beating EBs and performing immunocytochemistry for cardiac markers.
Luciferase Reporter Assay for Wnt/β-catenin Signaling Inhibition
Protocol (General Outline): [1][6]
-
Culture HEK293T cells (or other suitable cell line) in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization).
-
After transfection, treat the cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media) in the presence of varying concentrations of Cardiogenol C or vehicle control.
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Calculate the percent inhibition of Wnt signaling for each concentration of Cardiogenol C and determine the IC50 or EC50 value.
Conclusion
This compound is a valuable chemical tool for studying and inducing cardiomyocyte differentiation. Its well-defined chemical synthesis and potent, specific biological activity make it a cornerstone for research in cardiac development and regenerative medicine. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of this and similar small molecules for cardiac repair and disease modeling.
References
- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemical Induction of Cardiac Differentiation in P19 Embryonal Carcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cardiac transcription factors Nkx2-5 and GATA-4 are mutual cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Wnt inhibition correlates with human embryonic stem cell cardiomyogenesis: A Structure Activity Relationship study based on inhibitors for the Wnt response - PMC [pmc.ncbi.nlm.nih.gov]
The Induction of Cardiac Transcription Factors by Cardiogenol C Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiogenol C hydrochloride (CgC), a diaminopyrimidine compound, has emerged as a potent small molecule capable of inducing cardiomyogenesis in various stem and progenitor cell lines. This technical guide delves into the core of its mechanism: the upregulation of key cardiac transcription factors. We consolidate quantitative data from multiple studies, provide detailed experimental methodologies, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers in cardiac regeneration and drug discovery.
Introduction
The quest for effective cardiac repair strategies has highlighted the potential of small molecules to direct cell fate towards a cardiomyogenic lineage. Cardiogenol C has been identified as a significant inducer of cardiomyocyte differentiation from embryonic stem cells.[1] A critical aspect of this process is the activation of a cascade of transcription factors that govern heart development. This document focuses on the well-documented effects of Cardiogenol C on the expression of the core cardiac transcription factors: GATA4, Nkx2.5, and MEF2C. Understanding the quantitative effects and the underlying molecular pathways is crucial for optimizing its use in regenerative medicine and for the development of novel cardiac therapies.
Quantitative Effect of Cardiogenol C on Cardiac Transcription Factor Expression
Cardiogenol C treatment has been shown to significantly upregulate the expression of key cardiac transcription factors and downstream markers. The following tables summarize the quantitative data from luciferase reporter gene assays, which measure the transcriptional activity of target gene promoters.
Table 1: Effect of Cardiogenol C on Nkx2.5 Promoter Activity in C2C12 Skeletal Myoblasts [2]
| Treatment Condition | Fold Increase in Luciferase Activity (vs. Control) |
| 1 µM Cardiogenol C (7 days) | ~1.5 |
Data is estimated from graphical representations in the cited literature and represents the approximate fold change.
Table 2: Effect of Cardiogenol C on Atrial Natriuretic Factor (ANF) Promoter Activity [2]
| Cell Line | Treatment Condition | Fold Increase in Luciferase Activity (vs. Control) |
| P19 Embryonal Carcinoma Cells | 1 µM Cardiogenol C (7 days) | ~2.0 |
| C2C12 Skeletal Myoblasts | 1 µM Cardiogenol C (7 days) | ~1.7 |
ANF is a downstream target of cardiac transcription factors and serves as a marker for cardiomyocyte differentiation.
Signaling Pathways Modulated by Cardiogenol C
The cardiomyogenic effects of Cardiogenol C are, in part, mediated through the activation of the Wnt signaling pathway. Research suggests that Cardiogenol C may exert its effect by suppressing Kremen1, a transmembrane protein that antagonizes the Wnt pathway. This suppression leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes, including key cardiac transcription factors.
Experimental Protocols
Cell Culture and Cardiogenol C Treatment
Cell Lines:
-
P19 Embryonal Carcinoma Cells: Maintain in α-MEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
C2C12 Mouse Myoblasts: Maintain in DMEM supplemented with 10% FBS and penicillin/streptomycin.
Treatment Protocol:
-
Seed cells at a desired density in appropriate culture vessels.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Dilute the stock solution in the respective cell culture medium to a final concentration of 1 µM.
-
Replace the existing medium with the Cardiogenol C-containing medium.
-
Incubate the cells for 7 days, replacing the medium with fresh Cardiogenol C-containing medium every 2-3 days.
-
A control group of cells should be cultured in parallel with medium containing the vehicle (water or DMSO) at the same final concentration as the treatment group.
Luciferase Reporter Gene Assay for Transcription Factor Activity
This assay measures the ability of Cardiogenol C to activate the promoter of a specific cardiac transcription factor.
Materials:
-
Luciferase reporter plasmid containing the promoter of the target gene (e.g., Nkx2.5 promoter).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Lysis buffer.
-
Luciferase and Renilla assay substrates.
-
Luminometer.
Protocol:
-
Co-transfect the cells with the target gene promoter-luciferase plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, initiate Cardiogenol C treatment as described in section 4.1.
-
Following the 7-day treatment, wash the cells with PBS and lyse them using the provided lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate and measure the firefly luciferase activity.
-
Subsequently, add the Renilla luciferase substrate and measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as a fold change relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Protocol Outline:
-
RNA Extraction: Isolate total RNA from Cardiogenol C-treated and control cells using a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using gene-specific primers for GATA4, Nkx2.5, MEF2C, and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization. Use a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results should be expressed as fold change in the Cardiogenol C-treated group compared to the control group.
Western Blot for Protein Expression Analysis
Protocol Outline:
-
Protein Extraction: Lyse Cardiogenol C-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for GATA4, Nkx2.5, or MEF2C overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH, β-actin).
Conclusion
This compound is a valuable tool for in vitro studies of cardiomyogenesis and holds promise for future therapeutic applications. Its ability to upregulate key cardiac transcription factors like GATA4, Nkx2.5, and MEF2C is a cornerstone of its function. This guide provides a consolidated overview of its quantitative effects, the signaling pathways involved, and detailed experimental protocols to facilitate further research in this exciting field. Future investigations should focus on obtaining more precise quantitative data for GATA4 and MEF2C expression and further elucidating the intricate molecular mechanisms of Cardiogenol C action.
References
- 1. Stoichiometric optimization of Gata4, Hand2, Mef2c, and Tbx5 expression for contractile cardiomyocyte reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of GATA binding protein 4 and myocyte enhancer factor 2C induces differentiation of mesenchymal stem cells into cardiac-like cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cardiogenol C Hydrochloride: Structure, Properties, and Cardiomyogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiogenol C hydrochloride is a synthetic, cell-permeable diaminopyrimidine compound that has garnered significant interest within the scientific community for its potent ability to induce the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and application in cardiomyocyte differentiation are presented, alongside a discussion of its mechanism of action, primarily involving the modulation of the Wnt signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of regenerative medicine, cardiac biology, and drug discovery.
Chemical Structure and Properties
This compound is the hydrochloride salt of 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol. Its structure is characterized by a central diaminopyrimidine core, a methoxyphenyl group, and an ethanolamine (B43304) side chain.
Chemical Identifiers and Physicochemical Properties
The key chemical identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | 2-[[2-[(4-methoxyphenyl)amino]pyrimidin-4-yl]amino]ethan-1-ol hydrochloride | [1] |
| Synonyms | Cardiogenol C HCl | [1] |
| CAS Number | 1049741-55-0 (HCl salt), 671225-39-1 (free base) | [1][2] |
| Molecular Formula | C₁₃H₁₇ClN₄O₂ | [1] |
| Molecular Weight | 296.76 g/mol | [1][2] |
| Appearance | Crystalline solid | [3][4] |
| Purity | ≥97% | [3][5] |
| Melting Point | Not reported | |
| λmax | 252 nm | [3] |
| SMILES | COC1=CC=C(NC2=NC(NCCO)=CC=N2)C=C1.Cl | [1] |
| InChI | InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | [3] |
| InChI Key | QQAHYSZVJLHCNA-UHFFFAOYSA-N | [3] |
Solubility
The solubility of this compound in various solvents is a critical parameter for its use in in vitro studies.
| Solvent | Solubility | References |
| Water | Soluble to 100 mM | [2] |
| DMSO | 20 mg/mL | [3] |
| DMF | 25 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
| PBS (pH 7.2) | 10 mg/mL | [3] |
Biological Activity and Mechanism of Action
Cardiogenol C is a potent inducer of cardiomyogenesis in mouse embryonic stem cells, with an effective concentration (EC₅₀) of 100 nM.[2][6] Treatment of mouse ESCs with 0.25 µM Cardiogenol C results in approximately 90% of the cells expressing key cardiac muscle-specific transcription factors, including GATA-4, MEF2, and Nkx2.5.[3] These treated cells also exhibit the characteristic beating behavior of differentiated cardiomyocytes.[3]
The cardiomyogenic activity of Cardiogenol C is believed to be mediated through the activation of the Wnt signaling pathway.[7][8] This pathway is crucial for mesoderm specification during embryonic development, a necessary step preceding cardiomyocyte differentiation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A representative synthetic scheme is outlined below, based on reported procedures for similar diaminopyrimidine compounds.[9]
Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine A solution of 2,4-dichloropyrimidine and p-anisidine in a suitable solvent (e.g., isopropanol) is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to allow for the precipitation of the product. The solid is then collected by filtration and washed.
Step 2: Synthesis of 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol (Cardiogenol C free base) The intermediate from Step 1 is reacted with an excess of ethanolamine at an elevated temperature. The progress of the reaction is monitored by TLC. After completion, the excess ethanolamine is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 3: Formation of this compound The purified Cardiogenol C free base is dissolved in a suitable solvent (e.g., anhydrous diethyl ether), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells
The following protocol is a generalized procedure for inducing cardiomyocyte differentiation from mouse ESCs using this compound. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
ESC culture medium (e.g., DMEM, 15% FBS, non-essential amino acids, L-glutamine, β-mercaptoethanol, LIF)
-
Differentiation medium (ESC culture medium without LIF)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Gelatin-coated tissue culture plates
-
Hanging drop culture plates (for embryoid body formation method)
Protocol (Embryoid Body Formation Method):
-
ESC Expansion: Culture mESCs on gelatin-coated plates in ESC culture medium until they reach 70-80% confluency.
-
Embryoid Body (EB) Formation (Day 0):
-
Trypsinize the mESCs and resuspend them in differentiation medium to a single-cell suspension.
-
Plate the cells as hanging drops (e.g., 20 µL drops containing 400-800 cells) on the lid of a petri dish.
-
Invert the lid over a petri dish containing PBS to maintain humidity and incubate.
-
-
Cardiogenol C Treatment (Day 1-7):
-
After 24-48 hours, transfer the formed EBs to a low-attachment plate in differentiation medium.
-
Add this compound to the differentiation medium to a final concentration of 0.1 - 1 µM.
-
Change the medium every 2 days, replenishing with fresh this compound.
-
-
Observation and Analysis (Day 8 onwards):
-
Plate the EBs onto gelatin-coated plates to allow for attachment and outgrowth.
-
Beginning around day 8-10, observe the EBs daily for the appearance of spontaneously contracting areas.
-
At desired time points, harvest the cells for analysis of cardiac marker expression.
-
Analysis of Cardiomyocyte Differentiation
Reverse Transcription Polymerase Chain Reaction (RT-PCR):
-
Isolate total RNA from the differentiated cells using a standard RNA extraction kit.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform PCR using primers specific for cardiac marker genes such as Gata4, Nkx2-5, Mef2c, cardiac troponin T (cTnT), and α-myosin heavy chain (α-MHC).
-
Analyze the PCR products by gel electrophoresis.
Immunofluorescence Staining:
-
Fix the differentiated cells on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against cardiac-specific proteins (e.g., anti-cTnT, anti-α-actinin).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
Conclusion
This compound is a valuable small molecule tool for the directed differentiation of stem cells into cardiomyocytes. Its well-defined chemical structure and potent biological activity make it a subject of ongoing research for applications in cardiac regeneration, disease modeling, and drug screening. The experimental protocols provided in this guide offer a foundation for researchers to utilize this compound in their studies. Further investigation into the precise molecular targets and the optimization of differentiation protocols for various cell types will continue to enhance the utility of this promising compound.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Cardiomyocyte differentiation from mouse embryonic stem cells using a simple and defined protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt/β-Catenin Signaling Acts at Multiple Developmental Stages to Promote Mammalian Cardiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol (EVT-2748328) | 674294-16-7 [evitachem.com]
- 9. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Cardiogenol C Hydrochloride on Embryonic Stem Cell Fate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C (CgC) hydrochloride, a diaminopyrimidine derivative, has emerged as a significant small molecule in the field of regenerative medicine, particularly for its ability to direct the differentiation of embryonic stem cells (ESCs) towards a cardiac lineage. This technical guide provides a comprehensive overview of the current understanding of Cardiogenol C's impact on ESC fate, detailing its effects on gene expression, outlining experimental protocols, and elucidating its proposed mechanism of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiac development, stem cell biology, and the discovery of novel therapeutic agents for cardiovascular diseases.
Data Presentation: Quantitative Effects of Cardiogenol C
The cardiogenic potential of Cardiogenol C has been demonstrated through the upregulation of key cardiac markers and the induction of cardiomyocyte-like phenotypes. The following tables summarize the quantitative data from various studies, providing a clear comparison of its effects across different cell types and experimental conditions.
| Cell Line | Treatment | Marker | Fold Change/Effect | Reference |
| P19 | 1 µM Cardiogenol C for 7 days | ANF | Significant increase in luciferase activity | [1] |
| P19 | DMSO + 0.25 µM Cardiogenol C for 4 days | Troponin-T | Upregulation (less than DMSO alone) | [2] |
| A5 CVPCs | 1 µM Cardiogenol C | Beating EBs | Increased percentage of beating embryoid bodies | [1] |
| HBPCs | Cardiogenol C | GATA4, Nkx2.5, Tbx5 | Induction of expression |
Table 1: Effect of Cardiogenol C on Cardiac Marker Expression and Differentiation. ANF: Atrial Natriuretic Factor; CVPCs: Cardiovascular Progenitor Cells; EBs: Embryoid Bodies; HBPCs: Hair Bulge Progenitor Cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the study of Cardiogenol C's effects.
Protocol 1: Cardiac Differentiation of P19 Embryonal Carcinoma Cells
This protocol is adapted from studies demonstrating the cardiac inductive effects of Cardiogenol C on P19 cells, a common model for studying cardiomyocyte differentiation.
Materials:
-
P19 embryonal carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cardiogenol C hydrochloride
-
Bacteriological-grade Petri dishes
-
Tissue-culture treated dishes
Procedure:
-
Cell Culture: Maintain P19 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Embryoid Body (EB) Formation:
-
Harvest logarithmically growing P19 cells.
-
Resuspend cells to a concentration of 1x10^6 cells/mL in DMEM with 10% FBS.
-
Dispense 10 mL of the cell suspension into a 100 mm bacteriological-grade Petri dish.
-
To induce differentiation, supplement the medium with 1% DMSO and the desired concentration of Cardiogenol C (e.g., 0.25 µM)[2].
-
-
Suspension Culture: Culture the cells in suspension for 4 days to allow the formation of embryoid bodies (EBs)[2].
-
Adherent Culture:
-
After 4 days, transfer the EBs to tissue-culture treated dishes.
-
Replenish with fresh DMEM containing 10% FBS (without DMSO or Cardiogenol C) every 2 days.
-
-
Analysis:
-
Monitor for the appearance of beating cell clusters from day 6 onwards.
-
At desired time points (e.g., day 12), harvest cells for analysis of cardiac marker expression (e.g., Troponin-T) by immunocytochemistry or Western blotting[2].
-
P19 cell cardiac differentiation workflow.
Protocol 2: ANF Luciferase Reporter Assay in P19 Cells
This assay quantitatively measures the activity of the atrial natriuretic factor (ANF) promoter, a key cardiac-specific gene, in response to Cardiogenol C treatment.
Materials:
-
P19 cells
-
ANF promoter-luciferase reporter plasmid
-
Renilla luciferase control vector (for normalization)
-
Lipofectamine or other transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed P19 cells in 24-well plates at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the ANF promoter-luciferase reporter plasmid and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing 1 µM Cardiogenol C or vehicle control (e.g., sterile water or DMSO)[1].
-
-
Incubation: Incubate the cells for 7 days[1].
-
Luciferase Assay:
-
After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Express the results as a fold change in luciferase activity in Cardiogenol C-treated cells compared to the vehicle-treated control cells.
-
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms by which Cardiogenol C directs cardiac differentiation are an active area of investigation. Evidence suggests a crucial role for the modulation of the Wnt/β-catenin signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is a key regulator of embryonic development, including cardiogenesis. In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes. Studies on small molecules structurally related to Cardiogenol C, such as "Cardionogen," have shown that inhibition of the Wnt/β-catenin pathway can promote the generation of cardiomyocytes. It is hypothesized that Cardiogenol C may act as an inhibitor of this pathway, thereby tipping the balance of embryonic stem cell fate towards the cardiac lineage. This inhibition may occur at various levels of the signaling cascade.
Hypothesized Cardiogenol C action on Wnt pathway.
Conclusion
This compound stands as a promising tool for directing the differentiation of embryonic stem cells into the cardiac lineage. Its ability to upregulate key cardiac markers and promote a cardiomyocyte phenotype, likely through the inhibition of the Wnt/β-catenin signaling pathway, makes it a subject of significant interest for both basic research and potential therapeutic applications. The experimental protocols and data presented in this guide offer a foundation for further investigation into the precise mechanisms of Cardiogenol C action and its optimization for the efficient generation of functional cardiomyocytes from pluripotent sources. As our understanding of the intricate signaling networks governing cardiac development expands, small molecules like Cardiogenol C will undoubtedly play a pivotal role in advancing the field of cardiac regeneration.
References
- 1. Wnt inhibition correlates with human embryonic stem cell cardiomyogenesis: A Structure Activity Relationship study based on inhibitors for the Wnt response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cardiac Potential: A Technical Guide to Cardiogenol C Hydrochloride in Heart Cell Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Cardiogenol C hydrochloride in the developmental biology of heart cells. As a potent, cell-permeable pyrimidine (B1678525) compound, Cardiogenol C has emerged as a significant small molecule for inducing the differentiation of various stem and progenitor cells into cardiomyocytes. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its application in cardiac research and drug discovery.
Mechanism of Action: Wnt Signaling and Chromatin Remodeling
This compound primarily exerts its cardiogenic effects through the activation of the Wnt signaling pathway. Evidence suggests that it functions by suppressing Kremen1, a transmembrane protein that antagonizes the Wnt pathway.[1] This suppression leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of key cardiac development genes.
Furthermore, Cardiogenol C influences the expression of crucial chromatin remodeling proteins.[1] The upregulation of proteins such as SIK1 and Smarce1 is believed to create a permissive chromatin environment, enabling the initiation and progression of the cardiac differentiation program.[1]
Core Signaling Pathway
The cardiogenic activity of Cardiogenol C converges on the activation of a cascade of transcription factors essential for heart development. Treatment with Cardiogenol C has been shown to induce the expression of early cardiac-specific markers including GATA4, Nkx2.5, and Tbx5.[1] These transcription factors are fundamental in specifying the cardiac lineage and orchestrating the complex gene regulatory networks that drive the formation of functional heart cells.
Caption: Cardiogenol C Signaling Cascade.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cardiomyocyte differentiation.
| Parameter | Value | Cell Type | Reference |
| EC50 for Cardiomyocyte Differentiation | 0.1 µM | Embryonic Stem Cells | [2] |
| Effective Concentration | 1 µM | P19 Embryonic Carcinoma Cells, C2C12 Skeletal Myoblasts | [3] |
| Marker | Effect | Cell Type | Reference |
| GATA4 | Upregulated | Mouse Hair Bulge Progenitor Cells | [1] |
| Nkx2.5 | Upregulated | Mouse Hair Bulge Progenitor Cells, P19 Cells, C2C12 Cells | [1][3] |
| Tbx5 | Upregulated | Mouse Hair Bulge Progenitor Cells | [1] |
| Atrial Natriuretic Factor (ANF) | Significantly Increased | P19 Cells, C2C12 Cells | [3] |
| Cardiac-specific troponin I | Expressed | Cardiogenol C-treated HBPCs | [1] |
| Sarcomeric myosin heavy chain | Expressed | Cardiogenol C-treated HBPCs | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cardiomyocyte Differentiation of P19 Embryonic Carcinoma Cells
This protocol outlines the induction of cardiomyocyte differentiation from P19 cells using Cardiogenol C.
Caption: P19 Cell Differentiation Workflow.
Materials:
-
P19 Embryonic Carcinoma Cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO or water)
-
Luciferase reporter construct for ANF promoter
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Cell Culture: Maintain P19 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection (for reporter assays): For ANF expression analysis, transfect P19 cells with an ANF promoter-luciferase reporter construct using a suitable transfection reagent according to the manufacturer's instructions.
-
Cardiogenol C Treatment: The day after transfection (or when cells reach desired confluency), replace the medium with fresh medium containing 1 µM Cardiogenol C. A vehicle control (DMSO or water) should be run in parallel.
-
Incubation: Incubate the cells for 7 days, replacing the medium with fresh Cardiogenol C-containing medium every 2 days.
-
Analysis: After 7 days, lyse the cells and measure luciferase activity using a luminometer to quantify the expression of Atrial Natriuretic Factor (ANF).[3][4]
Induction of Cardiac Markers in C2C12 Skeletal Myoblasts
This protocol describes the use of Cardiogenol C to induce cardiac marker expression in the C2C12 myoblast cell line.
Materials:
-
C2C12 Skeletal Myoblasts
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Luciferase reporter constructs for ANF and Nkx2.5 promoters
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Cell Culture: Culture C2C12 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfection: Transfect C2C12 cells with either ANF or Nkx2.5 promoter-luciferase reporter constructs.
-
Treatment: Treat the transfected cells with 1 µM Cardiogenol C for 7 days.
-
Analysis: Perform a luciferase assay to measure the expression levels of ANF and Nkx2.5.[3]
Transdifferentiation of Mouse Hair Bulge Progenitor Cells (HBPCs)
This protocol outlines the differentiation of HBPCs into cardiomyocyte-like cells.
Caption: HBPC Transdifferentiation Workflow.
Materials:
-
CD34+/K15+ Mouse Hair Bulge Progenitor Cells (HBPCs)
-
Appropriate cell culture medium for HBPCs
-
This compound
-
Antibodies for immunofluorescence staining (GATA4, Nkx2.5, cardiac-specific troponin I, sarcomeric myosin heavy chain)
-
Reagents for semi-quantitative RT-PCR
Procedure:
-
Cell Culture: Isolate and culture CD34+/K15+ HBPCs according to established protocols.
-
Cardiogenol C Treatment: Induce differentiation by adding Cardiogenol C to the culture medium. The optimal concentration should be determined empirically.
-
Prolonged Culture: Maintain the cells in culture with Cardiogenol C for an extended period to allow for the expression of mature cardiac markers.
-
Analysis:
Conclusion
This compound is a valuable tool for researchers studying cardiac development and for those in the field of cardiac regenerative medicine. Its ability to induce cardiomyocyte differentiation through well-defined signaling pathways makes it a powerful molecule for generating cardiac cells from various progenitor sources. The protocols and data presented in this guide provide a solid foundation for the successful application of Cardiogenol C in the laboratory. Further research into its precise interactions with cellular targets will undoubtedly continue to expand its utility in the development of novel therapies for heart disease.
References
- 1. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to Cardiogenol C Hydrochloride: A Small Molecule Tool for Investigating Heart Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C (CgC) is a cell-permeable diaminopyrimidine compound that has emerged as a potent inducer of cardiomyogenesis.[1][2] Initially identified for its ability to direct the differentiation of embryonic stem cells (ESCs) into beating cardiomyocytes, its utility has expanded to studies involving various lineage-committed progenitor cells.[3][4] This small molecule serves as a valuable chemical tool for dissecting the molecular pathways governing heart development, offering a more controlled alternative to complex biological growth factors. Its potential applications lie in fundamental research, disease modeling, and the development of cell-based therapies for cardiac repair following injuries like myocardial infarction, where poor donor cell survival and limited differentiation into functional cardiomyocytes remain significant hurdles.[3][4] This guide provides a comprehensive overview of Cardiogenol C hydrochloride, detailing its mechanism, effects, and the experimental protocols for its use in cardiac differentiation studies.
Mechanism of Action
The precise molecular targets of Cardiogenol C are not fully elucidated, but studies suggest it exerts its pro-cardiomyogenic effects through the modulation of key developmental signaling pathways. Research using mouse hair bulge progenitor cells (HBPCs) indicates that Cardiogenol C may activate the Wnt signaling pathway.[2][5] This is proposed to occur through the suppression of Kremen1, a Wnt receptor antagonist.[5] Concurrently, CgC treatment has been shown to upregulate the expression of chromatin-remodeling proteins such as SIK1 and Smarce1, which are crucial for initiating the transcriptional programs necessary for cardiac differentiation.[2][5]
Additionally, observations in C2C12 skeletal myoblasts suggest a potential role for calcium-dependent signaling. CgC treatment upregulates the cardiac sodium channel Nav1.5, an effect that can be mimicked by moderately increasing intracellular calcium levels, pointing to a possible convergence of pathways.[3]
Data Presentation: Effects on Cardiomyogenesis
Cardiogenol C has been demonstrated to effectively induce cardiac marker expression and functional properties across a range of cell types, from pluripotent stem cells to lineage-committed progenitors.
Table 1: Effect of Cardiogenol C on Cardiac Marker Expression
| Cell Type | Marker(s) | CgC Concentration | Treatment Duration | Key Result | Citation(s) |
| Mouse Embryonic Stem Cells (mESCs) | GATA-4, MEF2, Nkx2.5 | 0.25 µM | Not Specified | ~90% of cells expressed cardiac transcription factors. | [1] |
| Mouse P19 Embryonic Carcinoma Cells | Atrial Natriuretic Factor (ANF) | 1 µM | 7 days | Significant increase in ANF expression via luciferase assay. | [3] |
| Mouse C2C12 Skeletal Myoblasts | ANF, Nkx2.5, Nav1.5 | 1 µM | 7 days | Upregulation of cardiac markers and cardiac sodium channel protein. | [3][6] |
| Mouse Hair Bulge Progenitor Cells (HBPCs) | GATA4, Nkx2.5, Tbx5, Troponin I, Sarcomeric Myosin Heavy Chain | 5 µM | Prolonged Culture | Expression of early and late-stage cardiac markers. | [2][5] |
Table 2: Functional Effects of Cardiogenol C Treatment
| Cell Type | Functional Assay | CgC Concentration | Treatment Duration | Outcome | Citation(s) |
| Mouse Embryonic Stem Cells (mESCs) | Spontaneous Contractions | EC₅₀ = 100 nM | Not Specified | Induced differentiation into spontaneously beating cardiomyocytes. | [1] |
| Mouse C2C12 Skeletal Myoblasts | Voltage-gated Sodium Currents | 1 µM | 7 days | Induction of cardiac-like sodium currents. | [3][4] |
| Mouse A5 Cardiovascular Progenitor Cells | Cardiac Body Contractions | 1 µM | 35 days | Significantly increased percentage of cardiac bodies with beating cardiomyocytes. | [3][6] |
Experimental Protocols
The following protocols are generalized from methodologies reported in the cited literature. Researchers should optimize conditions for their specific cell lines and experimental setups.
Protocol 1: Cardiomyogenic Differentiation of P19 or C2C12 Cells
This protocol is designed to assess the upregulation of cardiac markers using Cardiogenol C.
-
Cell Seeding: Plate P19 or C2C12 cells in their respective growth media (e.g., MEM-alpha with 7.5% newborn calf serum and 2.5% fetal bovine serum for P19) at a density that allows for 7 days of culture.
-
Induction: After 24 hours, replace the growth medium with an induction medium (e.g., MEM-alpha, 5% fetal bovine serum).[3]
-
Treatment: Add this compound to the induction medium to a final concentration of 1 µM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Culture: Culture the cells for 7 days at 37°C in 5% CO₂, replacing the medium with a fresh treatment or control medium every 2-3 days.
-
Analysis: After 7 days, harvest the cells for downstream analysis.
-
Luciferase Assay: For cells transfected with a cardiac-specific promoter (e.g., ANF, Nkx2.5) driving a luciferase reporter, lyse cells and measure luciferase activity according to the manufacturer's protocol.[3]
-
RT-PCR/Western Blot: Extract RNA or protein to analyze the expression levels of cardiac markers such as Nppa (ANF), Nkx2-5, and TNNI3 (Troponin I).
-
Protocol 2: Cardiac Body Formation from A5 Progenitor Cells
This protocol assesses the ability of Cardiogenol C to promote the formation of functional, beating cardiac bodies.
-
Cell Aggregation: Harvest murine A5 cardiovascular progenitor cells and resuspend them in a differentiation medium. Create hanging drops with a defined number of cells (e.g., 20,000 cells per 20 µL drop) on the lid of a petri dish to allow aggregation into cardiac bodies (CBs).[3]
-
Treatment: After 2-3 days, transfer the newly formed CBs to suspension culture plates containing differentiation medium with 1 µM Cardiogenol C or a vehicle control.
-
Long-Term Culture: Maintain the CBs in suspension culture for up to 35 days.[3] Carefully replace the medium every 2-3 days.
-
Functional Analysis:
-
Starting from day 7-10, visually inspect the CBs daily using a light microscope.
-
Record the number of CBs exhibiting spontaneous rhythmic contractions in both the treatment and control groups.
-
Calculate the percentage of beating CBs over the 35-day period.
-
Conclusion
This compound is a robust and effective small molecule for inducing cardiomyocyte differentiation from various cell sources. Its ability to upregulate key cardiac transcription factors and structural proteins, combined with the induction of functional properties like spontaneous beating and cardiac-like ion channel activity, makes it an invaluable tool for heart development research.[3][4] The proposed mechanism involving Wnt signaling and chromatin remodeling provides a foundation for further investigation into the intricate molecular networks of cardiogenesis.[2][5] The detailed protocols and quantitative data presented in this guide offer a practical framework for researchers and drug development professionals to leverage Cardiogenol C in their studies, ultimately advancing our understanding of cardiac biology and aiding in the quest for novel regenerative therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Unveiling the Cardiac Promise: A Technical Guide to the Molecular Targets of Cardiogenol C Hydrochloride in Progenitor Cells
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms of Cardiogenol C hydrochloride, a promising small molecule in the field of cardiac regeneration. Addressed to researchers, scientists, and drug development professionals, this document outlines the key molecular targets, signaling pathways, and experimental protocols associated with the cardiogenic effects of this compound on progenitor cells.
Introduction
This compound, a diaminopyrimidine compound, has emerged as a potent inducer of cardiomyogenesis in various progenitor cell types. Its ability to direct the differentiation of these cells into cardiomyocyte-like cells holds significant therapeutic potential for cardiovascular diseases. This guide synthesizes the current understanding of its molecular interactions, offering a comprehensive resource for researchers seeking to leverage this compound in their work.
Molecular Targets and Signaling Pathways
This compound exerts its pro-cardiomyogenic effects through the modulation of key signaling pathways and the regulation of specific transcription factors and chromatin remodeling proteins.
The Wnt Signaling Pathway: A Central Mediator
A primary mechanism of action for this compound involves the activation of the Wnt signaling pathway.[1][2] Evidence suggests that Cardiogenol C may activate this pathway through the suppression of Kremen1, a transmembrane protein that antagonizes Wnt signaling.[1][2] The activation of the Wnt pathway is a critical step in initiating the cascade of events leading to cardiac differentiation.[1][2]
Upregulation of Key Cardiac Transcription Factors
Treatment of progenitor cells with this compound leads to the significant upregulation of early pre-cardiac transcription factors that are indispensable for initiating cardiomyogenesis.[1] These include:
-
GATA4: A crucial zinc-finger transcription factor involved in the early stages of heart development.
-
Nkx2.5: A homeodomain-containing transcription factor that is one of the earliest markers of the cardiac lineage.
-
Tbx5: A T-box transcription factor that plays a vital role in heart and limb development.
The coordinated expression of these factors is a hallmark of commitment to the cardiomyocyte fate.[1]
Involvement of Chromatin Remodeling Proteins
This compound also influences the expression of chromatin remodeling proteins, which play a crucial role in making the genetic loci of cardiac-specific genes accessible for transcription. Two key proteins identified in this process are:
-
SIK1 (Salt-inducible kinase 1)
-
Smarce1 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily e, member 1)
The upregulation of these proteins is thought to be a critical step in initiating the cardiac differentiation program.[1][2]
Quantitative Data
The cardiogenic activity of this compound has been quantified in several studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Cell Type | Reference |
| EC50 for Cardiomyocyte Differentiation | 0.1 µM | Embryonic Stem Cells | [3] |
| Concentration for Marker Expression | 0.25 µM | Embryonic Stem Cells | [2] |
| Percentage of GATA4, Mef2, and Nkx2.5 Positive Cells | ~90% | Embryonic Stem Cells | [2] |
Table 1: Potency and Efficacy of this compound
| Progenitor Cell Type | Key Upregulated Markers | Observed Effect | Reference |
| Mouse Hair Bulge Progenitor Cells | GATA4, Nkx2.5, Tbx5, Cardiac Troponin I, Sarcomeric Myosin Heavy Chain | Transdifferentiation into cardiomyocyte-like cells | [1] |
| P19 Embryonic Carcinoma Cells | Atrial Natriuretic Factor (ANF) | Upregulation of cardiac marker expression | [4] |
| C2C12 Skeletal Myoblasts | ANF, Nkx2.5 | Upregulation of cardiac marker expression and induction of cardiac-like sodium currents | [4] |
| Murine A5 Cardiovascular Progenitor Cells | Not specified | Increased differentiation into rhythmically contracting adult-like cardiomyocytes | [4] |
Table 2: Effects of this compound on Various Progenitor Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cardiomyocyte Differentiation from Progenitor Cells
This protocol outlines a general method for inducing cardiomyocyte differentiation from progenitor cells using this compound.
-
Cell Seeding: Plate progenitor cells (e.g., mouse hair bulge progenitor cells or other suitable lines) at an appropriate density in a growth medium on a suitable culture surface (e.g., gelatin-coated plates).
-
Induction of Differentiation: After 24 hours, replace the growth medium with a differentiation medium containing this compound at a final concentration of 0.1 µM to 1 µM.
-
Culture and Monitoring: Culture the cells for a period of 7 to 35 days, replacing the differentiation medium every 2-3 days.[4] Monitor the cells for morphological changes and the appearance of beating foci.
-
Analysis: At the desired time points, harvest the cells for analysis of cardiac marker expression using techniques such as RT-PCR and immunofluorescence.
Semi-Quantitative Reverse Transcription PCR (RT-PCR)
This protocol is for analyzing the mRNA expression of key cardiac transcription factors.
-
RNA Extraction: Isolate total RNA from both control and Cardiogenol C-treated progenitor cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers specific for GATA4, Nkx2.5, Tbx5, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Primer Sequences (Mus musculus):
-
Gata4 Forward: 5'-CTCCTTACTCCAGCCCCTACC-3'[5]
-
Gata4 Reverse: 5'-GCCCCACAATTGACACACACTC-3'[5]
-
Nkx2.5 Forward: 5'-CTCCGATCCATCCCACTTTA-3'[5]
-
Nkx2.5 Reverse: 5'-AGTGTGGAATAGTCGAAAG-3'[5]
-
Tbx5 Forward: 5'-TCCGGCTTTCCTGCTAAGA-3'[5]
-
Tbx5 Reverse: 5'-GGCCAAAGCCCTCATCTGTAT-3'[5]
-
GAPDH Forward: 5'-TCCACCACCCTGTTGCTGTAG-3'[5]
-
GAPDH Reverse: 5'-GACCACAGTCCATGCCATCATC-3'[5]
-
-
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis and quantify the band intensities relative to the housekeeping gene.
Immunofluorescence Staining
This protocol is for visualizing the protein expression of cardiac markers.
-
Cell Fixation: Fix the control and Cardiogenol C-treated cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against GATA4 and Nkx2.5 overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:100 to 1:500 is common.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Wnt Signaling Luciferase Reporter Assay
This protocol is to quantify the activation of the Wnt signaling pathway.
-
Cell Transfection: Co-transfect progenitor cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Cardiogenol C Treatment: After 24 hours, treat the transfected cells with this compound at the desired concentration.
-
Cell Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[1][6][7][8][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Figure 1: Proposed signaling pathway of this compound in progenitor cells.
Figure 2: General experimental workflow for studying the effects of Cardiogenol C.
Conclusion
This compound represents a powerful tool for directing the differentiation of progenitor cells towards a cardiomyogenic lineage. Its mechanism of action, centered on the activation of the Wnt signaling pathway and the upregulation of key cardiac transcription factors and chromatin remodeling proteins, provides a clear framework for its application in cardiac regeneration research. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore and harness the potential of this promising small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Wnt Reporter Activity Assay [bio-protocol.org]
- 9. Wnt Reporter Activity Assay [en.bio-protocol.org]
Foundational Research on Diaminopyrimidine Compounds in Cardiac Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopyrimidine compounds have emerged as a promising class of molecules in cardiac science, demonstrating significant potential in the modulation of key signaling pathways implicated in cardiac diseases. This technical guide provides an in-depth overview of the foundational research on diaminopyrimidine derivatives, with a particular focus on their application in preventing cardiac allograft rejection and mitigating cardiac hypertrophy. This document details the experimental protocols used to evaluate these compounds, presents quantitative data on their activity, and visualizes the underlying molecular pathways.
Diaminopyrimidine Compounds in Cardiac Allograft Rejection
A significant breakthrough in the application of diaminopyrimidine compounds in cardiac science is the development of selective inhibitors of Protein Kinase C theta (PKCθ). PKCθ is a critical enzyme in T-cell signaling, and its inhibition is a key strategy for preventing the rejection of transplanted organs.
Featured Compound: A Selective 2,4-Diaminopyrimidine (B92962) PKCθ Inhibitor
A novel 2,4-diaminopyrimidine derivative, compound 16c, has been identified as a potent and selective inhibitor of PKCθ, demonstrating efficacy in a preclinical model of heart transplantation.[1][2][3][4] Optimization of a 2,6-diamino-3-carbamoyl-5-cyanopyrazine derivative led to the discovery of this 2,4-diamino-5-cyanopyrimidine derivative with potent PKCθ inhibitory activity and good selectivity against other PKC isozymes.[1][2][3][4]
The following table summarizes the inhibitory potency of compound 16c against various Protein Kinase C (PKC) isozymes, highlighting its selectivity for PKCθ.
| PKC Isozyme | IC50 (nM) |
| PKCθ | 2.8 |
| PKCδ | 430 |
| PKCε | 630 |
| PKCα | >10000 |
| PKCβII | >10000 |
| PKCγ | >10000 |
Data extracted from studies on 2,4-diamino-5-cyanopyrimidine derivatives as PKCθ inhibitors.
Experimental Protocol: Rat Heterotopic Cardiac Transplant Model
This in vivo model is crucial for evaluating the efficacy of immunosuppressive compounds like the diaminopyrimidine derivative 16c in preventing allograft rejection.
Objective: To assess the ability of a test compound to prolong the survival of a transplanted heart in a recipient rat.
Procedure:
-
Animal Models: Use of inbred rat strains (e.g., Lewis, Brown Norway) to create a major histocompatibility complex (MHC) mismatch, ensuring a robust rejection response.
-
Surgical Procedure:
-
The donor rat is anesthetized, and the heart is carefully excised.
-
The recipient rat is anesthetized, and a midline abdominal incision is made.
-
The donor aorta is anastomosed end-to-side to the recipient's infrarenal abdominal aorta.
-
The donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava.
-
The transplanted heart is positioned in the recipient's abdominal cavity.
-
-
Compound Administration: The test compound (e.g., diaminopyrimidine derivative 16c) is administered to the recipient rat daily, starting from the day of transplantation, via an appropriate route (e.g., oral gavage).
-
Monitoring Graft Survival: The viability of the transplanted heart is monitored daily by palpation of the abdomen to assess the heartbeat. The endpoint is the cessation of a palpable heartbeat, confirmed by laparotomy.
-
Histological Analysis: Upon cessation of the heartbeat or at the end of the study, the transplanted heart is explanted, fixed, and sectioned for histological examination to assess the degree of immune cell infiltration and tissue damage.
Signaling Pathway: PKCθ in T-Cell Mediated Allograft Rejection
The binding of an antigen to the T-cell receptor (TCR) and co-stimulation through CD28 activates a signaling cascade that is crucial for T-cell activation, proliferation, and cytokine production, ultimately leading to the rejection of the allograft. PKCθ plays a central role in this pathway.
Diaminopyrimidine Compounds in Cardiac Hypertrophy
Cardiac hypertrophy, an enlargement of the heart muscle, is a common response to pressure overload and can lead to heart failure. High-throughput screening (HTS) of small molecule libraries has been employed to identify compounds that can inhibit this pathological growth. While specific diaminopyrimidine compounds have not yet been highlighted as lead candidates from these screens in the provided research, the methodologies are crucial for future drug discovery efforts in this area.
Experimental Protocol: High-Content Screening for Inhibitors of Cardiomyocyte Hypertrophy
This in vitro assay allows for the rapid screening of large numbers of compounds to identify those that can prevent the enlargement of cardiomyocytes.
Objective: To identify small molecules that inhibit agonist-induced hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs).
Procedure:
-
NRVM Isolation and Culture:
-
Hearts are harvested from 1-2 day old rat pups.
-
Ventricles are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) to isolate individual cardiomyocytes.
-
NRVMs are purified from other cell types (e.g., fibroblasts) by density gradient centrifugation.
-
Cells are plated on collagen-coated multi-well plates (e.g., 96-well plates) and cultured in appropriate media.[5][6][7][8]
-
-
Compound Treatment and Hypertrophic Stimulation:
-
After allowing the NRVMs to attach and start beating, they are treated with a library of test compounds at various concentrations.
-
Following a pre-incubation period with the compounds, a hypertrophic agonist (e.g., phenylephrine, endothelin-1) is added to the culture medium to induce cardiomyocyte growth.
-
-
Immunofluorescence Staining:
-
After a set incubation period (e.g., 48 hours), the cells are fixed with paraformaldehyde.
-
The cells are permeabilized to allow antibody access.
-
Cells are stained with primary antibodies against α-actinin (to visualize the sarcomeric structure and cell size) and atrial natriuretic factor (ANF), a biomarker for pathological hypertrophy.[9][10][11]
-
Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
-
High-Content Imaging and Analysis:
-
The stained plates are imaged using an automated high-content imaging system.
-
Image analysis software is used to automatically identify individual cardiomyocytes, measure cell surface area (based on α-actinin staining), and quantify the intensity of ANF staining.
-
Compounds that significantly reduce the agonist-induced increase in cell size and ANF expression without causing cytotoxicity are identified as "hits."
-
Signaling Pathway: IRAK4 in Pressure Overload-Induced Cardiac Remodeling
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key signaling molecule in the innate immune response and has been implicated in the pathological remodeling of the heart in response to pressure overload. Studies have shown that IRAK4 deficiency can exacerbate cardiac hypertrophy and fibrosis.[12][13]
Conclusion
The foundational research on diaminopyrimidine compounds reveals their significant therapeutic potential in cardiac science. The selective inhibition of PKCθ by a 2,4-diaminopyrimidine derivative represents a promising strategy for preventing cardiac allograft rejection. Furthermore, the established high-throughput screening methodologies provide a robust platform for the discovery of novel diaminopyrimidine-based inhibitors of cardiac hypertrophy. The elucidation of the roles of key signaling molecules like PKCθ and IRAK4 in cardiac pathophysiology opens new avenues for targeted drug development. This technical guide serves as a comprehensive resource for researchers and scientists dedicated to advancing the field of cardiovascular medicine through the exploration of innovative small molecule therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Protocol for Culture of Cardiomyocyte from Neonatal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
- 11. Dynamic Alterations to α-Actinin Accompanying Sarcomere Disassembly and Reassembly during Cardiomyocyte Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRAK4 deficiency promotes cardiac remodeling induced by pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IRAK4 deficiency promotes cardiac remodeling induced by pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Optimal Concentration of Cardiogenol C Hydrochloride for iPSC Differentiation into Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of induced pluripotent stem cells (iPSCs) into cardiomyocytes holds immense promise for disease modeling, drug screening, and regenerative medicine. Small molecules that can efficiently and reproducibly guide this differentiation process are of significant interest. Cardiogenol C, a diaminopyrimidine compound, has been identified as an inducer of cardiomyogenesis in embryonic stem cells. These application notes provide a detailed protocol for utilizing Cardiogenol C hydrochloride for the cardiac differentiation of iPSCs, including recommended concentrations, experimental procedures, and methods for assessing differentiation efficiency. The provided protocol is based on established methodologies for iPSC-cardiomyocyte differentiation, adapting the use of Cardiogenol C as a key signaling modulator.
Data Presentation: Quantitative Summary
The optimal concentration of this compound for inducing cardiomyocyte differentiation from iPSCs is a critical parameter. Based on data from embryonic stem cell studies, an effective concentration range can be extrapolated for iPSCs.
| Parameter | Value | Cell Type | Reference |
| EC50 for MHC-positive cardiomyocytes | 0.1 µM | Embryonic Stem Cells | [1][2][3] |
| Concentration for high cardiac marker expression | 0.25 µM | Embryonic Stem Cells | [1] |
| Tested Concentration Range | 0.01 - 10 µM | C2C12 Myoblasts | |
| Effective Concentration in progenitor cells | 1 µM | C2C12 Myoblasts |
MHC: Myosin Heavy Chain
For iPSC differentiation, a starting concentration within the range of 0.1 µM to 1.0 µM is recommended for initial optimization experiments.
Experimental Protocols
This section details the step-by-step methodology for differentiating human iPSCs into cardiomyocytes using this compound. This protocol is adapted from established monolayer differentiation methods that modulate the Wnt signaling pathway.
I. Materials and Reagents
-
Human iPSCs
-
Matrigel (hESC-qualified)
-
mTeSR™1 or Essential 8™ medium
-
DMEM/F12 medium
-
RPMI 1640 medium
-
B-27™ Supplement (minus insulin)
-
L-Ascorbic acid 2-phosphate
-
Recombinant Human Albumin
-
This compound
-
IWP2 (Wnt pathway inhibitor)
-
DPBS (without Ca²⁺ and Mg²⁺)
-
TrypLE™ Express Enzyme
-
ROCK inhibitor (e.g., Y-27632)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Primary antibodies: anti-TNNT2, anti-α-actinin
-
Secondary antibodies (fluorescently conjugated)
-
DAPI (4′,6-diamidino-2-phenylindole)
II. iPSC Culture
-
Culture human iPSCs on Matrigel-coated plates in mTeSR™1 or Essential 8™ medium.
-
Maintain cells at 37°C, 5% CO₂.
-
Passage cells every 4-5 days using a gentle cell dissociation reagent.
-
Ensure iPSC colonies exhibit typical morphology and express pluripotency markers before initiating differentiation.
III. Cardiomyocyte Differentiation Protocol
This protocol is a 10-day differentiation procedure initiated when iPSCs reach 80-90% confluency.
Day 0: Mesoderm Induction
-
Aspirate the iPSC culture medium.
-
Add differentiation medium A: RPMI 1640, B-27™ Supplement (minus insulin), and This compound (0.1 - 1.0 µM) .
Day 2: Cardiac Progenitor Specification
-
Aspirate the medium.
-
Add differentiation medium B: RPMI 1640, B-27™ Supplement (minus insulin), and IWP2 (5 µM).
Day 4: Cardiomyocyte Maintenance
-
Aspirate the medium.
-
Add differentiation medium C: RPMI 1640 and B-27™ Supplement.
Day 6 onwards: Continued Maturation
-
Change the medium every 2-3 days with differentiation medium C.
-
Spontaneously beating cardiomyocytes can typically be observed between days 7 and 10.
IV. Assessment of Differentiation Efficiency
Immunofluorescence Staining
-
At day 10-15, fix the differentiated cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% goat serum in PBS.
-
Incubate with primary antibodies against cardiac troponin T (cTnT) and α-actinin overnight at 4°C.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope.
Flow Cytometry
-
Dissociate the differentiated cell layer into a single-cell suspension using TrypLE™.
-
Fix and permeabilize the cells.
-
Stain with a fluorescently conjugated anti-cTnT antibody.
-
Analyze the percentage of cTnT-positive cells using a flow cytometer. High-efficiency differentiation should yield >80% cTnT-positive cells.[4][5]
Visualizations: Signaling Pathway and Experimental Workflow
Signaling Pathway
Cardiogenol C is thought to promote cardiomyogenesis through the activation of the Wnt signaling pathway. The diagram below illustrates the canonical Wnt pathway, which is activated by Cardiogenol C, leading to the stabilization of β-catenin and subsequent transcription of cardiac-specific genes.
Caption: Canonical Wnt signaling pathway activated by Cardiogenol C.
Experimental Workflow
The following diagram outlines the key stages of the iPSC differentiation protocol.
Caption: Experimental workflow for iPSC differentiation to cardiomyocytes.
References
- 1. Improved Efficiency of Cardiomyocyte-Like Cell Differentiation from Rat Adipose Tissue-Derived Mesenchymal Stem Cells with a Directed Differentiation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High efficiency differentiation of human pluripotent stem cells to cardiomyocytes and characterization by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells in Fully Chemically Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective cardiac myocyte differentiation of human induced pluripotent stem cells requires VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cardiogenol C Hydrochloride in 3D Cardiac Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C hydrochloride (CgC) is a diaminopyrimidine compound that has been identified as a potent inducer of cardiomyogenesis. It has been shown to promote the differentiation of embryonic stem cells and lineage-committed progenitor cells into functional cardiomyocytes.[1][2][3] This makes it a valuable tool for cardiac tissue engineering, offering a chemically defined method to enhance the generation of cardiac tissues for disease modeling, drug screening, and regenerative medicine applications. These application notes provide detailed protocols for the use of Cardiogenol C in 3D cardiac tissue engineering, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the reported quantitative effects of Cardiogenol C in promoting cardiomyocyte differentiation.
| Parameter | Cell Type | Cardiogenol C Concentration | Result | Reference |
| EC50 for Cardiomyocyte Differentiation | Mouse Embryonic Stem Cells | 100 nM | 50% effective concentration for inducing differentiation into MHC-positive cardiomyocytes. | |
| Cardiac Marker Upregulation (ANF) | P19 Embryonic Carcinoma Cells | 1 µM (7 days) | Significant increase in Atrial Natriuretic Factor (ANF) expression compared to untreated controls.[1] | [1] |
| Cardiac Marker Upregulation (ANF & Nkx2.5) | C2C12 Skeletal Myoblasts | 1 µM (7 days) | Upregulation of ANF and Nkx2.5 expression. | [1] |
| Beating Cardiac Bodies | A5 Cardiovascular Progenitor Cells | 1 µM | Significantly increased percentage of cardiac bodies with beating cardiomyocytes.[1] | [1] |
Signaling Pathway
Cardiogenol C is understood to exert its cardiogenic effects through the modulation of the Wnt signaling pathway. The canonical Wnt pathway plays a biphasic role in cardiomyocyte differentiation, with initial activation promoting mesoderm induction and subsequent inhibition favoring cardiomyocyte specification.[4][5][6][7][8] Cardiogenol C is thought to act as a Wnt pathway activator, promoting the initial stages of cardiac differentiation.
Experimental Protocols
The following protocols provide a framework for incorporating this compound into 3D cardiac tissue engineering workflows. These are generalized protocols and may require optimization for specific cell lines and experimental setups.
Protocol 1: Formation of Cardiac Organoids from Pluripotent Stem Cells with Cardiogenol C
This protocol describes the generation of cardiac organoids from human induced pluripotent stem cells (hiPSCs) or embryonic stem cells (hESCs) using a scaffold-free, self-assembly method, with the inclusion of Cardiogenol C to enhance cardiac differentiation.
Materials:
-
Human pluripotent stem cells (hiPSCs or hESCs)
-
Matrigel
-
Essential 8 (E8) Flex Medium
-
DMEM/F12 Medium
-
ReLeSR™ or other suitable cell passaging reagent
-
Thiazovivin or other ROCK inhibitor
-
This compound (CgC)
-
CHIR99021
-
IWP2 or Wnt-C59
-
RPMI 1640 Medium
-
B-27 Supplement (minus insulin)
-
96-well U-bottom ultra-low attachment plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
hPSC Culture and Passaging:
-
Culture hPSCs on Matrigel-coated plates in E8 Flex Medium.
-
Passage cells using ReLeSR™ when colonies reach approximately 70% confluency.
-
-
Embryoid Body (EB) Formation:
-
Dissociate hPSCs into a single-cell suspension.
-
Resuspend cells in E8 Flex Medium supplemented with a ROCK inhibitor (e.g., 2 µM Thiazovivin).
-
Seed 1 x 10^4 cells per well into a 96-well U-bottom ultra-low attachment plate to form one EB per well.
-
Incubate for 24 hours.
-
-
Cardiac Differentiation - Mesoderm Induction (Day 0-2):
-
On Day 0, carefully replace the medium with RPMI/B-27 (minus insulin) supplemented with 6-12 µM CHIR99021.
-
On Day 2, replace the medium with RPMI/B-27 (minus insulin) containing 1 µM this compound .
-
-
Cardiac Specification (Day 3-6):
-
On Day 3, replace the medium with RPMI/B-27 (minus insulin) containing 5 µM IWP2 or Wnt-C59.
-
On Day 5, replace the medium with fresh RPMI/B-27 (minus insulin).
-
-
Cardiac Organoid Maturation (Day 7 onwards):
-
From Day 7 onwards, change the medium every 2-3 days with RPMI/B-27 (with insulin).
-
Monitor the organoids for the appearance of spontaneous contractions, typically starting around Day 8-10.
-
Protocol 2: Fabrication of Cardiogenol C-Enhanced Engineered Heart Tissue (EHT)
This protocol outlines the creation of a 3D engineered heart tissue using a hydrogel-based method with Cardiogenol C treatment to promote cardiomyocyte function.
Materials:
-
Cardiomyocytes (e.g., derived from iPSCs as in Protocol 1, or neonatal ventricular myocytes)
-
Cardiac fibroblasts (optional, for more mature constructs)
-
Endothelial cells (optional, for vascularization)
-
Fibrinogen solution
-
Thrombin solution
-
Matrigel
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
EHT casting molds (e.g., with flexible posts)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture and expand cardiomyocytes, cardiac fibroblasts, and endothelial cells to sufficient numbers.
-
Harvest and resuspend the cells in culture medium. A typical ratio is 70% cardiomyocytes, 20% fibroblasts, and 10% endothelial cells.
-
-
Hydrogel and Cell Mixture Preparation:
-
On ice, mix the cell suspension with fibrinogen and Matrigel to achieve a final concentration of approximately 2.5 mg/mL fibrinogen and 1 mg/mL Matrigel.
-
Add 1 µM this compound to the mixture.
-
-
Casting the EHTs:
-
Add thrombin to the cell-hydrogel mixture to initiate polymerization.
-
Immediately pipette the mixture into the EHT casting molds.
-
Incubate at 37°C for 1-2 hours to allow for complete polymerization.
-
-
EHT Culture and Maturation:
-
After polymerization, add culture medium (DMEM with 10% FBS) to the molds.
-
For the first 3 days of culture, supplement the medium with 1 µM this compound .
-
Change the medium every 2 days thereafter without Cardiogenol C.
-
The EHTs will compact around the flexible posts over several days.
-
Monitor the EHTs for synchronous contractions.
-
Experimental Workflow
The following diagram illustrates the general workflow for utilizing Cardiogenol C in 3D cardiac tissue engineering experiments.
Conclusion
This compound is a valuable small molecule for enhancing the generation of cardiomyocytes within 3D cardiac tissue models. Its application in both organoid and engineered heart tissue protocols can lead to more robust and functional cardiac constructs. The provided protocols and data serve as a starting point for researchers to incorporate Cardiogenol C into their cardiac tissue engineering workflows, with the potential to advance the fields of disease modeling, drug discovery, and regenerative cardiology. Further optimization of concentration and treatment timing may be necessary to achieve the best results for specific applications.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells | Semantic Scholar [semanticscholar.org]
- 4. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling and cardiac differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways and Gene Regulatory Networks in Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathways Governing Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Generation of Functional Cardiomyocytes with Cardiogenol C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C hydrochloride is a cell-permeable diaminopyrimidine compound that has been identified as a potent inducer of cardiomyocyte differentiation from pluripotent stem cells and other progenitor cells.[1][2][3] This small molecule facilitates the generation of functional cardiomyocytes in vitro, providing a valuable tool for cardiovascular research, drug discovery, and the development of cell-based therapies for heart disease.[3][4] Cardiogenol C has been shown to upregulate key cardiac transcription factors and modulate signaling pathways crucial for heart development, offering a chemically defined approach to producing cardiomyocyte populations.[1][2][5]
This document provides detailed application notes and protocols for the use of this compound in the directed differentiation of stem cells into functional cardiomyocytes.
Mechanism of Action
This compound promotes cardiomyogenesis by influencing key developmental signaling pathways. The primary mechanism involves the activation of the canonical Wnt signaling pathway.[2][5] Evidence suggests that Cardiogenol C may exert its effect by suppressing Kremen1, a transmembrane protein that antagonizes Wnt signaling.[5] By inhibiting this antagonist, Cardiogenol C effectively promotes the Wnt pathway, which is crucial in the early stages of mesoderm induction and cardiac lineage commitment.
Furthermore, Cardiogenol C treatment leads to the upregulation of essential cardiac transcription factors, including GATA4, Nkx2.5, and MEF2C.[2] These transcription factors are fundamental for the specification and differentiation of cardiac progenitor cells. The compound has also been shown to influence the expression of chromatin remodeling proteins such as SIK1 and Smarce1, which play a role in initiating the cardiac differentiation program.[5]
Data Presentation
Table 1: Cardiomyocyte Differentiation Efficiency with this compound
| Cell Type | Cardiogenol C Concentration (µM) | Treatment Duration | Differentiation Efficiency (% Positive Cells) | Markers Assessed | Reference |
| Mouse Embryonic Stem Cells | 0.25 | Not Specified | ~90% | GATA-4, MEF2, Nkx2.5 | [2] |
| Murine A5 Cardiovascular Progenitor Cells | 1 | From Day 0 | Significantly Increased Percentage of Beating Cardiac Bodies | Beating Activity | [1] |
Table 2: Effect of this compound on Cardiac Gene Expression
| Cell Type | Cardiogenol C Concentration (µM) | Treatment Duration | Gene | Fold Change/Effect | Reference |
| P19 Embryonic Carcinoma Cells | 1 | 7 days | Atrial Natriuretic Factor (ANF) | Significantly Increased | [1] |
| C2C12 Skeletal Myoblasts | 1 | 7 days | Atrial Natriuretic Factor (ANF) | Significantly Increased | [1] |
| C2C12 Skeletal Myoblasts | 1 | 7 days | Nkx2.5 | Increased | [1] |
| Mouse Hair Bulge Progenitor Cells | 5 | 4 days | GATA4 | Upregulated | [2] |
| Mouse Hair Bulge Progenitor Cells | 5 | 4 days | Tbx5 | Upregulated | [2] |
| Mouse Hair Bulge Progenitor Cells | 5 | 4 days | Nkx2.5 | Upregulated | [2] |
Table 3: Functional Properties of Cardiomyocytes Generated with this compound
| Cell Type | Cardiogenol C Concentration (µM) | Functional Assay | Key Findings | Reference |
| C2C12 Skeletal Myoblasts | 1 | Patch-Clamp | Induction of cardiac-like sodium currents | [1][3] |
| Murine A5 Cardiovascular Progenitor Cells | 1 | Beating Assay | Significantly increased percentage of beating cardiac bodies | [1] |
Mandatory Visualizations
Caption: Signaling pathway of Cardiogenol C in cardiomyocyte differentiation.
Caption: Experimental workflow for generating and characterizing cardiomyocytes.
Experimental Protocols
Protocol 1: Cardiomyocyte Differentiation from Pluripotent Stem Cells
This protocol describes the directed differentiation of pluripotent stem cells (e.g., mouse embryonic stem cells) into cardiomyocytes using this compound.
Materials:
-
Pluripotent stem cells (e.g., mouse ESCs)
-
ESC culture medium
-
Differentiation medium (e.g., DMEM with 15% FBS, non-essential amino acids, L-glutamine, and β-mercaptoethanol)
-
This compound (stock solution in DMSO)
-
Hanging drop culture plates or low-attachment plates
-
Gelatin-coated tissue culture plates
Procedure:
-
ESC Culture: Maintain pluripotent stem cells in an undifferentiated state on feeder layers or in feeder-free conditions according to standard protocols.
-
Embryoid Body (EB) Formation:
-
Dissociate ESCs into a single-cell suspension.
-
Form EBs using the hanging drop method (e.g., 20 µL drops containing 400-800 cells) or by plating cells on low-attachment plates in differentiation medium.
-
Culture EBs in suspension for 2-4 days.
-
-
Cardiogenol C Treatment:
-
On day 4 of EB culture, transfer the EBs to gelatin-coated tissue culture plates.
-
Add differentiation medium containing this compound at a final concentration of 0.25 µM to 1 µM.
-
Culture the EBs in the presence of Cardiogenol C for the desired duration (e.g., 4-7 days). Change the medium every 2 days.
-
-
Cardiomyocyte Maturation:
-
After the treatment period, replace the medium with fresh differentiation medium without Cardiogenol C.
-
Continue to culture the cells. Spontaneously beating areas should become visible within 7-10 days of differentiation.
-
Protocol 2: Immunocytochemistry for Cardiac Markers
This protocol details the staining of differentiated cardiomyocytes to verify the expression of cardiac-specific proteins.
Materials:
-
Differentiated cardiomyocytes on coverslips or in culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-cardiac Troponin T, anti-α-actinin, anti-Nkx2.5, anti-GATA4)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their recommended concentrations in blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Protocol 3: Functional Analysis by Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the electrophysiological properties of Cardiogenol C-derived cardiomyocytes.
Materials:
-
Differentiated cardiomyocytes
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., Tyrode's solution)
-
Internal solution (pipette solution)
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation:
-
Isolate single cardiomyocytes from beating clusters by gentle enzymatic digestion (e.g., with collagenase).
-
Plate the isolated cells on glass coverslips and allow them to attach.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording:
-
Place a coverslip with cardiomyocytes in the recording chamber and perfuse with external solution.
-
Under visual control, approach a single cardiomyocyte with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record action potentials in current-clamp mode or specific ion channel currents (e.g., sodium currents) in voltage-clamp mode.
-
Use appropriate voltage protocols to elicit and measure the currents of interest.
-
-
Data Analysis:
-
Analyze the recorded traces to determine key electrophysiological parameters such as action potential duration, upstroke velocity, and ion current density.
-
Protocol 4: Calcium Imaging for Functional Assessment
This protocol describes how to measure intracellular calcium transients in Cardiogenol C-differentiated cardiomyocytes.
Materials:
-
Differentiated cardiomyocytes
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution
-
Fluorescence microscope with a high-speed camera
-
Image analysis software
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cardiomyocytes with the loading solution for 20-30 minutes at 37°C.
-
Wash the cells twice with dye-free HBSS to allow for de-esterification of the dye.
-
-
Imaging:
-
Place the cells on the stage of the fluorescence microscope.
-
Record time-lapse images of the spontaneously contracting cardiomyocytes, capturing the changes in fluorescence intensity.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells or beating clusters.
-
Measure the fluorescence intensity within the ROIs over time.
-
Analyze the calcium transients to determine parameters such as amplitude, rise time, and decay time.
-
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cardiac Repair Using Cardiogenol C Hydrochloride in Combination with Other Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C (CgC) is a diaminopyrimidine compound that has been identified as a potent inducer of cardiomyogenesis.[1][2] It has been shown to promote the differentiation of various stem and progenitor cells into cardiomyocyte-like cells, upregulating key cardiac markers and inducing functional properties such as spontaneous contractions.[1][3] These characteristics make Cardiogenol C a promising small molecule for developing novel therapeutic strategies for cardiac repair following injury, such as myocardial infarction.
The adult mammalian heart has a very limited capacity for regeneration, and the loss of cardiomyocytes due to injury leads to the formation of non-contractile scar tissue, resulting in heart failure. Small molecule-based approaches to stimulate endogenous cardiac regeneration or to enhance the therapeutic potential of cell-based therapies are at the forefront of cardiovascular research.
This document provides detailed application notes and protocols for the use of Cardiogenol C hydrochloride, alone and in a proposed rational combination with other small molecules, for cardiac repair research. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of these compounds.
Rationale for Combination Therapy
While Cardiogenol C has demonstrated pro-cardiomyogenic effects, a multi-faceted approach is often necessary to achieve robust cardiac repair. Myocardial infarction involves not only the loss of cardiomyocytes but also a complex inflammatory and fibrotic response. Transforming Growth Factor-beta (TGF-β) signaling is a key pathway involved in cardiac fibrosis, leading to the deposition of extracellular matrix and stiffening of the heart muscle, which impairs cardiac function.[4][5]
Therefore, a rational combination therapy for cardiac repair could involve:
-
Promoting cardiomyocyte differentiation and proliferation: This can be achieved with Cardiogenol C, which is known to activate Wnt signaling, a pathway crucial for cardiomyogenesis.[6]
-
Inhibiting cardiac fibrosis: This can be addressed by using a small molecule inhibitor of the TGF-β signaling pathway.
Here, we propose the combination of This compound with SB-431542 , a potent and selective inhibitor of the TGF-β type I receptor activin receptor-like kinase (ALK5).[7] By simultaneously promoting the formation of new cardiomyocytes and preventing the detrimental fibrotic remodeling, this combination has the potential to lead to more effective cardiac repair.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro effects of Cardiogenol C on the expression of cardiac markers in various cell lines.
| Cell Line | Marker | Treatment | Fold Increase (vs. Control) | Reference |
| P19 Cells | Atrial Natriuretic Factor (ANF) | 1 µM CgC for 7 days | ~1.8 | [1] |
| C2C12 Myoblasts | Atrial Natriuretic Factor (ANF) | 1 µM CgC for 7 days | ~2.5 | [1] |
| C2C12 Myoblasts | Nkx2.5 | 1 µM CgC for 7 days | ~1.7 | [1] |
Preclinical Efficacy of a TGF-β Inhibitor (SB-431542) in a Model of Cardiac Dysfunction
The following table presents data on the in vivo effects of SB-431542 in a mouse model of lamin A/C gene mutation-induced cardiomyopathy, which is characterized by myocardial fibrosis.
| Parameter | Placebo | SB-431542 (10 mg/kg/day) | % Improvement | Reference |
| Left Ventricular End-Systolic Diameter (mm) | ~4.5 | ~3.8 | ~15.6% | [6] |
| Fractional Shortening (%) | ~25 | ~32 | ~28% | [6] |
| Myocardial Fibrosis | Present | Reduced | N/A | [6] |
Note: The data for SB-431542 is from a model of genetic cardiomyopathy, not myocardial infarction. However, it demonstrates the anti-fibrotic and function-improving potential of TGF-β inhibition in the heart.
Signaling Pathways
Cardiogenol C and the Wnt Signaling Pathway
Cardiogenol C is proposed to exert its cardiomyogenic effects at least in part through the activation of the canonical Wnt signaling pathway.[6] This pathway is crucial for the specification of cardiac mesoderm during embryonic development.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of cardiac fibroblasts by ethanol is blocked by TGF-β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing Cardiomyocyte Purity after Cardiogenol C Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Cardiogenol C (CgC) is a diaminopyrimidine compound, a small molecule known to promote the differentiation of embryonic stem cells and lineage-committed progenitor cells into cardiomyocytes.[1][2] This process involves the upregulation of key cardiac markers and the induction of functional properties like spontaneous contractions.[1][2] For researchers in cardiac regeneration, disease modeling, and drug discovery, obtaining a highly pure population of cardiomyocytes is critical.[3][4] Varying differentiation efficiencies necessitate robust and standardized methods to accurately quantify the purity of the resulting cardiomyocyte population.[4]
This document provides detailed protocols for assessing the purity of cardiomyocytes derived from progenitor cells following treatment with Cardiogenol C hydrochloride. The methods covered include flow cytometry, immunocytochemistry (ICC), and quantitative real-time PCR (qPCR) for a comprehensive evaluation of differentiation success.
Principle of Cardiomyocyte Purity Assessment
The overall workflow begins with the induction of cardiomyocyte differentiation from a starting population of progenitor or stem cells using Cardiogenol C. After a sufficient differentiation period, the heterogeneous cell population is harvested and prepared for analysis. Purity is then assessed by identifying and quantifying cells that express characteristic cardiomyocyte-specific proteins and genes. Three primary methods are employed:
-
Flow Cytometry: A high-throughput method to quantify the percentage of cells expressing intracellular cardiac markers, such as cardiac Troponin T (cTnT), in a large, single-cell suspension.[5][6]
-
Immunocytochemistry (ICC): A microscopy-based technique used to visualize the expression and subcellular localization of cardiac-specific proteins (e.g., cTnT, sarcomeric α-actinin), confirming the cardiomyocyte phenotype and allowing for morphological assessment.[7][8]
-
Quantitative PCR (qPCR): A molecular biology technique to measure the relative expression levels of cardiomyocyte-specific genes (e.g., TNNT2, NKX2-5, MYH6), providing evidence of cardiac lineage commitment at the transcriptional level.[9][10]
Workflow for Differentiation and Purity Assessment
The following diagram illustrates the general experimental workflow from cell culture to data analysis.
Caption: A flowchart of the major steps from cell treatment to purity analysis.
Experimental Protocols
Protocol 1: Cardiomyocyte Differentiation with Cardiogenol C
This protocol is a general guideline for inducing differentiation in lineage-committed progenitor cells. Optimization may be required depending on the specific cell line.
-
Cell Plating: Plate progenitor cells onto appropriate culture vessels (e.g., gelatin-coated plates) at a density that allows for optimal differentiation.
-
Cardiogenol C Treatment: Once cells have adhered and reached the desired confluency, replace the standard culture medium with a differentiation medium supplemented with this compound (e.g., 1 µM).[1]
-
Incubation: Culture the cells for 7-14 days, replacing the Cardiogenol C-containing medium every 2-3 days.[1][11]
-
Monitoring: Observe the cultures regularly for morphological changes and the appearance of spontaneously contracting areas, which indicate successful cardiomyocyte differentiation.[1]
Protocol 2: Cell Harvest and Preparation
A single-cell suspension is required for flow cytometry and is beneficial for consistent plating for other assays.[5]
-
Wash: Aspirate the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺ and Mg²⁺.[5]
-
Dissociation: Add a pre-warmed cell dissociation enzyme (e.g., TrypLE™ Select Enzyme) and incubate at 37°C for 5-10 minutes, or until cells begin to detach.[5]
-
Neutralization: Stop the enzymatic reaction by adding an equal volume of culture medium containing serum or a specific trypsin inhibitor.[5]
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a conical tube.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.[5]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in an appropriate buffer for downstream applications (e.g., FACS buffer for flow cytometry, culture medium for replating).
Protocol 3: Purity Assessment by Flow Cytometry
Flow cytometry provides a quantitative assessment of the percentage of cTnT-positive cells in the population.[6][12]
-
Cell Preparation: Start with a single-cell suspension of at least 5x10⁵ cells per sample.[5]
-
Viability Staining (Optional): Stain cells with a viability dye to exclude dead cells from the analysis.
-
Fixation: Fix the cells in a suitable fixation buffer (e.g., 4% paraformaldehyde or a commercial fixation solution) for 15-20 minutes at room temperature.[12]
-
Permeabilization: Wash the fixed cells and then permeabilize them with a buffer containing a detergent like saponin (B1150181) or Triton X-100 to allow antibody access to intracellular antigens.[12]
-
Antibody Staining: Incubate the permeabilized cells with a primary antibody against a cardiac-specific marker, typically anti-cardiac Troponin T (cTnT).[5][12] An isotype control antibody should be used in a separate tube as a negative control to set the gate for positive staining.
-
Secondary Antibody Staining: If the primary antibody is not directly conjugated to a fluorophore, wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events for each sample.
-
Data Analysis: Gate on the live, single-cell population. Use the isotype control to define the threshold for cTnT-positive cells and calculate the percentage of positive cells in the total population.[12]
Protocol 4: Purity Assessment by Immunocytochemistry (ICC)
ICC allows for visual confirmation of cardiomyocyte identity and assessment of sarcomeric structure.[7]
-
Cell Plating: Plate the harvested cell suspension onto glass coverslips or imaging-compatible plates and allow them to attach.
-
Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[7]
-
Permeabilization: Wash the cells and incubate with a permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.[7][13]
-
Blocking: Incubate the cells in a blocking solution (e.g., PBS with 3% Bovine Serum Albumin and/or 5% normal goat serum) for at least 30 minutes to reduce non-specific antibody binding.[7][13]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against cardiomyocyte markers (e.g., anti-cTnT, anti-sarcomeric α-actinin) diluted in blocking buffer, typically for 3 hours at room temperature or overnight at 4°C.[7][14]
-
Secondary Antibody Incubation: Wash the cells multiple times with PBS. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.[7]
-
Nuclear Staining: Add a nuclear counterstain like DAPI to the final wash step to visualize all cell nuclei.[7]
-
Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope. Cardiomyocyte purity can be estimated by counting the number of marker-positive cells and dividing by the total number of DAPI-stained nuclei.
Protocol 5: Gene Expression Analysis by qPCR
qPCR is used to quantify the expression of key cardiac transcription factors and structural genes.
-
RNA Isolation: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy mini-kit) according to the manufacturer's instructions.[15]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[15]
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (e.g., TNNT2, NKX2-5, MYH6, ACTC1) and a housekeeping gene (e.g., GAPDH, ACTB).[10][15]
-
Data Analysis: Calculate the relative expression of target genes using the 2-ΔΔCT method, normalizing to the housekeeping gene and comparing the Cardiogenol C-treated group to an untreated control group.[10]
Signaling in Cardiomyocyte Differentiation
Cardiomyocyte differentiation is a complex process governed by the precise temporal regulation of signaling pathways, primarily Wnt and BMP. Small molecules like Cardiogenol C are thought to influence these pathways to promote the expression of key cardiac transcription factors.
Caption: Key signaling events in directed cardiac differentiation.
Data Presentation and Analysis
Quantitative data should be summarized for clear interpretation and comparison between experimental groups.
Table 1: Example Flow Cytometry Purity Assessment
| Treatment Group | % cTnT Positive Cells (Mean ± SD) |
| Control (Vehicle) | 15.2% ± 3.5% |
| Cardiogenol C (1 µM) | 85.7% ± 5.1% |
Data are representative. SD = Standard Deviation.
Table 2: Example qPCR Relative Gene Expression Analysis
| Gene Symbol | Gene Name | Fold Change vs. Control (Mean ± SD) |
| TNNT2 | Cardiac Troponin T | 50.3 ± 7.2 |
| NKX2-5 | NK2 Homeobox 5 | 35.8 ± 4.9 |
| MYH6 | Myosin Heavy Chain 6 | 42.1 ± 6.3 |
| POU5F1 | Oct4 (Pluripotency Marker) | 0.1 ± 0.05 |
Data are representative and normalized to a housekeeping gene and the control group.
Choosing the Right Assessment Protocol
The selection of a purity assessment method depends on the specific experimental question.
Caption: A guide to selecting the appropriate purity analysis technique.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Are These Cardiomyocytes? Protocol Development Reveals Impact of Sample Preparation on the Accuracy of Identifying Cardiomyocytes by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Comparative analysis of the cardiomyocyte differentiation potential of induced pluripotent stem cells reprogrammed from human atrial or ventricular fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Characterization, and Differentiation of Cardiac Stem Cells from the Adult Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High purity human-induced pluripotent stem cell-derived cardiomyocytes: electrophysiological properties of action potentials and ionic currents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of Cardiomyocytes from Fixed Hearts for Immunocytochemistry and Ploidy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujifilmcdi.com [fujifilmcdi.com]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Using Cardiogenol C Hydrochloride to Model Cardiac Diseases In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C (CgC) is a diaminopyrimidine compound that has emerged as a valuable tool for in vitro cardiac research.[1] This small molecule promotes the differentiation of various stem and progenitor cell types into cardiomyocytes or cardiomyocyte-like cells.[1][2][3] Cardiogenol C hydrochloride, the salt form of this compound, offers improved solubility for cell culture applications. Its mechanism of action is understood to involve the modulation of key developmental signaling pathways, including the Wnt signaling pathway, and the alteration of chromatin remodeling processes.[3][4]
The ability of Cardiogenol C to efficiently generate cardiomyocytes in vitro makes it a powerful reagent for developing models of cardiac diseases. These models are instrumental in understanding disease pathophysiology, identifying novel therapeutic targets, and screening for cardiotoxicity of new drug candidates. This document provides detailed application notes and protocols for utilizing this compound to model cardiac hypertrophy and arrhythmia in vitro.
Data Presentation
The following tables summarize the quantitative effects of this compound in promoting cardiomyocyte differentiation and influencing cellular processes relevant to cardiac disease modeling.
Table 1: Effect of Cardiogenol C on Cardiomyocyte Differentiation Markers
| Cell Type | Concentration | Treatment Duration | Marker | Fold Increase (vs. Control) | Reference |
| P19 Embryonic Carcinoma Cells | 1 µM | 7 days | Atrial Natriuretic Factor (ANF) | >2-fold (significant) | [1][2] |
| C2C12 Skeletal Myoblasts | 1 µM | 7 days | ANF | ~1.5-fold (significant) | [2] |
| C2C12 Skeletal Myoblasts | 1 µM | 7 days | Nkx2.5 | ~2-fold (significant) | [2] |
| Mouse Embryonic Stem Cells | 0.25 µM | Not Specified | GATA-4, MEF2, Nkx2.5 | ~90% of cells positive | [1] |
| Murine A5 Cardiovascular Progenitor Cells | 1 µM | From Day 0 | Beating Cardiomyocytes | Significantly increased percentage | [2] |
Table 2: Electrophysiological and Functional Effects of Cardiogenol C
| Cell Type | Concentration | Treatment Duration | Parameter | Observation | Reference |
| C2C12 Skeletal Myoblasts | 1 µM | 7 days | Sodium Current | Induction of cardiac-like sodium currents | [2] |
| C2C12 Skeletal Myoblasts | 1 µM | 7 days | Nav1.5 Protein Levels | Enhanced expression | [2] |
| Cardiovascular Progenitor Cell-derived Cardiac Bodies | 1 µM | 35 days | Spontaneous Contractions | Promotion of beating cardiomyocytes | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by Cardiogenol C and the general experimental workflows for its application in cardiac disease modeling.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to use Microelectrode Array (MEA) in electrophysiological properties [axolbio.com]
- 3. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fujifilmcdi.com [fujifilmcdi.com]
Application Notes and Protocols for Cardiogenol C Hydrochloride in Cardiomyocyte Differentiation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Cardiogenol C hydrochloride (CgC) for inducing the differentiation of progenitor cells into cardiomyocytes. The protocols and data presented are based on published research findings.
Introduction
Cardiogenol C, a diaminopyrimidine compound, has been identified as a small molecule capable of inducing cardiomyogenic differentiation in various stem and progenitor cell types.[1] It offers a promising tool for cardiac regenerative medicine and in vitro disease modeling by promoting the expression of cardiac-specific markers and inducing functional cardiomyocyte properties.[1][2] This document outlines the optimal treatment duration, concentration, and detailed protocols for using this compound to achieve efficient cardiomyocyte differentiation.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on cardiomyocyte differentiation.
Table 1: Effect of Cardiogenol C (CgC) Concentration on Cardiomyocyte Marker Expression
| Cell Type | Concentration (µM) | Treatment Duration | Assay | Observed Effect | Reference |
| C2C12 Skeletal Myoblasts | 0.01 - 10 | 7 days | ANF Luciferase Reporter Assay | Significant increase in ANF expression at 1 µM. | [1] |
| C2C12 Skeletal Myoblasts | 1 | 7 days | Nkx2.5 Luciferase Reporter Assay | Significant increase in Nkx2.5 expression. | [1] |
| Mouse Hair Bulge Progenitor Cells | 5 | 4 days | Immunofluorescence | Expression of Nkx2.5 and GATA4. | |
| Murine A5 Cardiovascular Progenitor Cells | 1 | From day 0 | Beating Cardiac Bodies | Significantly increased percentage of beating cardiac bodies. | [1] |
Table 2: Effect of Cardiogenol C (CgC) Treatment Duration on Cardiomyocyte Differentiation
| Cell Type | Concentration (µM) | Treatment Duration | Assay | Observed Effect | Reference |
| Murine A5 Cardiovascular Progenitor Cells | 1 | From day 0 of cardiomyogenesis | Beating Cardiac Bodies | More pronounced effect on differentiation compared to shorter treatments. | [1] |
| Murine A5 Cardiovascular Progenitor Cells | 1 | Days 5-7 of cardiomyogenesis | Beating Cardiac Bodies | Less effective than continuous treatment from day 0. | [1] |
| C2C12 Skeletal Myoblasts | 1 | 7 days | Electrophysiology | Induction of cardiac-like sodium currents. | [1] |
Signaling Pathway
Cardiogenol C is proposed to exert its cardiomyogenic effects through the modulation of the Wnt signaling pathway. In the context of cardiomyocyte differentiation, the canonical Wnt pathway is initially required for mesoderm induction but must be subsequently inhibited for cardiac specification. Cardiogenol C is thought to act as an antagonist to the Wnt/β-catenin signaling pathway during the later stages of differentiation, thereby promoting the expression of cardiac-specific genes.
Caption: Proposed mechanism of Cardiogenol C action on the Wnt signaling pathway.
Experimental Protocols
Protocol 1: Differentiation of C2C12 Skeletal Myoblasts into Cardiomyocyte-like Cells
This protocol is adapted from studies demonstrating the cardiomyogenic potential of Cardiogenol C on a lineage-committed progenitor cell line.[1]
Materials:
-
C2C12 skeletal myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
This compound (CgC) stock solution (e.g., 10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Tissue culture plates (e.g., 6-well or 96-well plates).
Procedure:
-
Cell Seeding: Seed C2C12 cells at a confluence of approximately 20% in growth medium onto the desired tissue culture plates.
-
Induction of Differentiation: After 24 hours, aspirate the growth medium and replace it with differentiation medium.
-
Cardiogenol C Treatment: Add this compound to the differentiation medium at the desired final concentration (e.g., 1 µM). A vehicle control (e.g., 0.01% DMSO) should be run in parallel.
-
Incubation: Culture the cells for 7 days in the differentiation medium containing Cardiogenol C. Replace the medium every 2-3 days with fresh medium containing the compound.
-
Analysis: After 7 days, the cells can be analyzed for the expression of cardiac markers (e.g., ANF, Nkx2.5) using methods such as immunofluorescence, qPCR, or reporter assays. Functional properties like sodium currents can be assessed using electrophysiological techniques.
Protocol 2: Induction of Beating Cardiomyocytes from Murine A5 Cardiovascular Progenitor Cells
This protocol describes the use of Cardiogenol C to enhance the differentiation of cardiovascular progenitor cells into functional, beating cardiomyocytes.[1]
Materials:
-
Murine A5 cardiovascular progenitor cells (CVPCs).
-
Aggregation Medium.
-
Cardiomyogenesis Monitoring Medium.
-
This compound (CgC) stock solution (e.g., 10 mM in DMSO).
-
Low-adhesion culture plates.
Procedure:
-
Cell Aggregation: Aggregate A5 CVPCs to form cardiac bodies (CBs) in aggregation medium on low-adhesion plates.
-
Cardiogenol C Treatment: From day 0 of aggregation, add this compound to the culture medium at a final concentration of 1 µM.
-
Monitoring Cardiomyogenesis: Monitor the formation and development of CBs over a period of up to 35 days.
-
Assessment of Differentiation: The primary endpoint is the observation of spontaneously contracting (beating) areas within the cardiac bodies. The percentage of CBs exhibiting beating activity can be quantified over time.
-
Medium Changes: Replenish the medium every 2-3 days, ensuring the fresh medium contains 1 µM Cardiogenol C.
Experimental Workflow Diagram
Caption: General workflow for Cardiogenol C-induced cardiomyocyte differentiation.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Cryopreservation of Cardiogenol C Hydrochloride-Derived Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiogenol C hydrochloride is a cell-permeable small molecule that has been identified as a potent inducer of cardiomyocyte differentiation from pluripotent stem cells and other progenitor cells.[1] This compound has been shown to upregulate the expression of key cardiac transcription factors, including GATA-4, MEF2, and Nkx2.5, leading to the generation of spontaneously beating cardiomyocytes.[1] The proposed mechanism of action involves the activation of the canonical Wnt signaling pathway, a critical regulator of cardiac development.[2][3]
The ability to efficiently cryopreserve these specialized cells is crucial for a variety of applications, including high-throughput drug screening, disease modeling, and the development of cell-based therapies for cardiac repair. This document provides detailed protocols for the differentiation of cardiomyocytes using this compound, their subsequent cryopreservation, and post-thaw functional assessment.
Data Presentation
Table 1: Representative Viability and Purity of Pluripotent Stem Cell-Derived Cardiomyocytes Before and After Cryopreservation
While specific data for Cardiogenol C-derived cardiomyocytes is not extensively published, the following table summarizes representative quantitative data for human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) cryopreserved using a standard slow-cooling protocol. These values can be considered as a benchmark for assessing the efficiency of the cryopreservation of Cardiogenol C-derived cardiomyocytes.
| Parameter | Pre-Cryopreservation | Post-Thaw | Reference |
| Cell Viability (%) | 86 ± 1 | 95.7 ± 1.4 | [4][5] |
| Cardiomyocyte Purity (%) | 59 (Nkx2.5+) | Not significantly different from pre-cryopreservation | [4] |
| Cell Recovery (%) | N/A | 55 - >90 (average ~83) | [6] |
Table 2: Functional Characterization of Fresh vs. Cryopreserved hPSC-Derived Cardiomyocytes
The functional integrity of cardiomyocytes post-thaw is critical. This table presents a comparative summary of key functional parameters.
| Functional Parameter | Fresh Cardiomyocytes | Cryopreserved Cardiomyocytes | Reference |
| Spontaneous Beating | Present | Recovers within 1-5 days post-thaw | [6] |
| Calcium Transients | Robust | Retained functional sarcoplasmic reticulum and robust intracellular Ca2+ handling | [6] |
| Action Potential | Mature characteristics | Retained cardiac action potential characteristics | [6] |
| Gene Expression | Baseline | Upregulation of some ventricular-associated genes observed in some lines | [5] |
Signaling Pathway
Cardiogenol C and the Canonical Wnt Signaling Pathway
Cardiogenol C is proposed to induce cardiomyogenesis through the activation of the canonical Wnt signaling pathway.[2] In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing GSK-3β, Axin, and APC), leading to its ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the inhibition of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to activate the expression of target genes involved in cardiac differentiation.[3][7] Cardiogenol C is thought to mimic the effect of Wnt ligands, thereby promoting the stabilization of β-catenin.
Experimental Protocols
Protocol 1: Differentiation of Cardiomyocytes using this compound
This protocol is synthesized based on established methods for cardiomyocyte differentiation that involve temporal modulation of the Wnt pathway.
Materials:
-
Pluripotent stem cells (e.g., hPSCs)
-
This compound (stock solution in DMSO or water)[1]
-
Basal differentiation medium (e.g., RPMI 1640 with B27 supplement)
-
Matrigel or other suitable extracellular matrix
-
Standard cell culture reagents and equipment
Workflow Diagram:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Wnt- and β-catenin-dependent pathway for mammalian cardiac myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient generation and cryopreservation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryopreservation of human pluripotent stem cell-derived cardiomyocytes is not detrimental to their molecular and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryopreservation of Human Pluripotent Stem Cell-derived Cardiomyocytes: Strategies, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin pathway in arrhythmogenic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cardiogenol C Hydrochloride-Induced Cardiomyocyte Differentiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficiency of cardiomyocyte differentiation induced by Cardiogenol C hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cardiomyocyte differentiation?
Cardiogenol C is a cell-permeable diaminopyrimidine compound that has been shown to induce the differentiation of various stem and progenitor cells into cardiomyocytes or cardiomyocyte-like cells.[1] Its mechanism of action is understood to involve the activation of the Wnt signaling pathway. It is proposed that Cardiogenol C suppresses Kremen1, a negative regulator of the Wnt pathway, and upregulates the expression of key chromatin remodeling proteins such as SIK1 and Smarce1, which in turn initiate cardiac differentiation.[1][2] This process leads to the expression of early cardiac transcription factors including GATA4, Nkx2.5, and Tbx5.[1]
Q2: What is the expected differentiation efficiency when using this compound?
The differentiation efficiency of Cardiogenol C can vary significantly depending on the cell type, protocol specifics, and the criteria used to define a cardiomyocyte. In mouse embryonic stem cells, treatment with Cardiogenol C has been reported to result in up to 90% of cells expressing key cardiac transcription factors like GATA4, Mef2, and Nkx2.5.[1] However, when used on other progenitor cells, such as mouse hair bulge progenitor cells, it may induce the expression of cardiac markers without leading to functionally contractile cells, which are then termed "cardiomyocyte-like cells".[1][2]
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C and protect it from light. When preparing your working concentration, dilute the stock solution in your differentiation medium immediately before use. To avoid solvent-related cytotoxicity, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%).
Q4: At what concentration and for how long should I treat my cells with Cardiogenol C?
The optimal concentration and duration of Cardiogenol C treatment can vary between cell lines. A common starting point is a concentration range of 0.1 µM to 10 µM.[3] For instance, a 7-day treatment with 1 µM Cardiogenol C has been shown to significantly increase the expression of cardiac markers in C2C12 skeletal myoblasts.[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q5: My cells are not differentiating or the efficiency is very low. What are the common causes?
Low differentiation efficiency is a common issue in directed differentiation protocols. Several factors could be contributing to this problem. Refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Key areas to investigate include the quality of your starting cell population, cell seeding density, the concentration and stability of Cardiogenol C, and the overall culture conditions.
Troubleshooting Guide: Low Differentiation Efficiency
This guide provides a structured approach to troubleshooting common issues encountered during Cardiogenol C-induced cardiomyocyte differentiation.
Problem 1: Low or No Expression of Early Cardiac Markers (GATA4, Nkx2.5, Tbx5)
| Possible Cause | Recommended Solution |
| Suboptimal Cardiogenol C Concentration | Perform a dose-response curve with Cardiogenol C (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) to identify the optimal concentration for your specific cell line.[3] |
| Degraded Cardiogenol C | Ensure your Cardiogenol C stock solution is properly stored at -20°C, protected from light, and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Incorrect Timing of Treatment | The developmental stage of your starting cells is critical. Initiate Cardiogenol C treatment at the appropriate time point in your differentiation protocol. For some protocols, this is immediately upon induction of differentiation.[3] |
| Poor Quality of Starting Cells | Ensure your starting cell population is healthy, undifferentiated, and has a normal karyotype. High-quality pluripotent stem cells should have less than 10% differentiated areas before starting the protocol.[4] |
| Inappropriate Cell Seeding Density | Optimize the initial cell seeding density. Both sparse and overly confluent cultures can inhibit efficient differentiation. For many protocols, a confluency of >95% within 48 hours of seeding is critical before starting differentiation.[4] |
Problem 2: Cells Express Early Markers but Fail to Mature into Beating Cardiomyocytes
| Possible Cause | Recommended Solution |
| Cell Line-Specific Limitations | Some progenitor cell lines may have a limited differentiation potential and may only form cardiomyocyte-like cells that express cardiac markers but do not contract.[1][2] Consider testing different cell lines if functional cardiomyocytes are required. |
| Insufficient Culture Duration | Cardiomyocyte maturation is a lengthy process. Extend the culture period after Cardiogenol C treatment and monitor for the emergence of beating cells. |
| Suboptimal Culture Conditions | Ensure the composition of your maintenance medium supports cardiomyocyte maturation. This may include specific growth factors or supplements. |
| Inhibitory Factors in the Protocol | Co-treatment with other small molecules may interfere with Cardiogenol C's function. For example, pre-treatment with valproic acid was found to inhibit the effectiveness of Cardiogenol C in one study.[1] |
Problem 3: High Variability Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Starting Cell Population | Use a consistent and low passage number for your cells, as differentiation potential can change with extensive passaging. Standardize your cell culture maintenance protocol. |
| Variability in Reagent Preparation | Prepare fresh Cardiogenol C dilutions for each experiment. Ensure all media and supplements are from the same lot, if possible, and are not expired. |
| Inconsistent Cell Seeding | Carefully control the cell seeding density for each experiment. Even minor variations can impact differentiation efficiency. |
Quantitative Data Summary
The following tables summarize the reported efficiency of Cardiogenol C and general cardiomyocyte differentiation protocols.
Table 1: Reported Differentiation Efficiency with Cardiogenol C
| Cell Type | Concentration | Treatment Duration | Outcome | Reported Efficiency | Citation |
| Mouse Embryonic Stem Cells | Not specified | Not specified | Expression of GATA4, Mef2, Nkx2.5 | Up to 90% | [1] |
| C2C12 Skeletal Myoblasts | 1 µM | 7 days | Increased ANF and Nkx2.5 expression | Significant increase | [3] |
| Mouse Hair Bulge Progenitor Cells | Not specified | Prolonged culture | Expression of cardiac markers, no contraction | Not quantified | [1][2] |
| A5 Cardiovascular Progenitor Cells | 1 µM | From Day 0 | Increased percentage of beating cardiac bodies | Significant increase | [3] |
Table 2: General Troubleshooting Parameters for Cardiomyocyte Differentiation
| Parameter | Recommendation | Rationale |
| Starting Cell Quality | Use low passage cells ( | High passage numbers can lead to genetic instability and reduced differentiation potential. |
| Seeding Density | Achieve >95% confluency within 48 hours before initiating differentiation. | Cell-cell contact is crucial for efficient cardiac induction. |
| Small Molecule Stability | Aliquot and store at -20°C or below, avoid repeated freeze-thaw cycles. | Degradation of small molecules is a common cause of failed experiments. |
| DMSO Concentration | Keep final DMSO concentration in culture medium at ≤ 0.1%. | Higher concentrations of DMSO can be cytotoxic or have off-target effects. |
Experimental Protocols
General Protocol for Cardiogenol C-Induced Differentiation of Progenitor Cells
This protocol is a generalized guideline based on published studies and may require optimization for your specific cell line.
Materials:
-
Progenitor cells (e.g., C2C12 myoblasts)
-
Growth Medium (specific to your cell line)
-
Differentiation Medium (e.g., DMEM with 2% horse serum)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Tissue culture plates
Procedure:
-
Cell Seeding: Seed progenitor cells at an optimized density to reach the desired confluency for differentiation induction. For C2C12 cells, a starting confluence of around 20% may be appropriate to allow for proliferation before differentiation.[3]
-
Induction of Differentiation: When cells have reached the appropriate confluency, replace the growth medium with differentiation medium.
-
Cardiogenol C Treatment: Add Cardiogenol C to the differentiation medium at the desired final concentration (e.g., 1 µM). Include a vehicle control group with an equivalent volume of DMSO.
-
Incubation: Culture the cells for the desired treatment duration (e.g., 7 days), replacing the medium with fresh Cardiogenol C-containing or control medium every 2-3 days.[3]
-
Assessment of Differentiation: At the end of the treatment period, assess cardiomyocyte differentiation through:
-
Immunofluorescence Staining: Stain for early cardiac markers (GATA4, Nkx2.5) and later markers (cardiac Troponin T, α-actinin).
-
RT-qPCR: Analyze the gene expression levels of key cardiac transcription factors and structural proteins.
-
Functional Assays: Observe for spontaneously beating cells.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Cardiogenol C
Caption: Proposed mechanism of Cardiogenol C-induced cardiomyocyte differentiation.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting low differentiation efficiency.
References
- 1. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
Technical Support Center: Optimizing Cardiogenol C Hydrochloride Concentration to Reduce Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cardiogenol C hydrochloride while minimizing its cytotoxic effects. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the desired biological outcome. For inducing cardiomyogenesis in embryonic stem cells (ESCs), an EC50 of 0.1 µM has been reported.[1] In C2C12 myoblasts, concentrations up to 10 µM have been used to induce cardiac marker expression without significant cytotoxicity.[2] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration.
Q2: I am observing high levels of cell death after treating my cells with this compound. What are the possible causes?
A2: High cytotoxicity can stem from several factors:
-
Concentration is too high: Concentrations of 100 µM have been shown to be cytotoxic to C2C12 cells.[1][2]
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1% (v/v).
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be more susceptible to this compound's cytotoxic effects.
-
Prolonged exposure: Continuous exposure to the compound may lead to cumulative toxicity.
-
Compound degradation: Improper storage or handling of this compound can lead to degradation and the formation of toxic byproducts.
Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?
A3: To distinguish between apoptosis and necrosis, you can use the Annexin V/Propidium Iodide (PI) assay. Annexin V stains early apoptotic cells by binding to phosphatidylserine (B164497) on the outer cell membrane, while PI stains late apoptotic and necrotic cells by entering cells with compromised membrane integrity.
Q4: What is the mechanism of action of this compound?
A4: this compound is believed to induce cardiomyogenesis by activating the Wnt signaling pathway.[3] The Wnt pathway is crucial for regulating cell proliferation, differentiation, and fate decisions during embryonic development.
Q5: Are there any known off-target effects of this compound?
A5: While the primary described mechanism involves Wnt signaling, like many small molecules, the possibility of off-target effects cannot be entirely ruled out. If you observe unexpected phenotypes or cellular responses, it is advisable to investigate potential off-target interactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating. |
| Inconsistent compound dilution. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. | |
| Contamination of cell cultures. | Regularly check for and test for microbial contamination. | |
| No induction of cardiomyocyte differentiation at non-toxic concentrations. | Sub-optimal concentration for your cell line. | Perform a thorough dose-response experiment to identify the optimal concentration for differentiation without inducing cytotoxicity. |
| Insufficient treatment duration. | Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) may be necessary. | |
| Low purity of the compound. | Ensure you are using a high-purity batch of this compound from a reputable supplier. | |
| Precipitation of the compound in the culture medium. | Poor solubility at the working concentration. | Prepare the working solution by diluting a concentrated stock in pre-warmed culture medium. Ensure the final solvent concentration is low. |
| Interaction with media components. | Test the solubility of this compound in your specific culture medium at the desired concentration before treating cells. |
Data Presentation: this compound Concentration Effects
The following table summarizes the known effective and cytotoxic concentrations of this compound in different cell lines.
| Cell Line | Effective Concentration (for Cardiomyogenesis) | Non-Toxic Concentration Range | Cytotoxic Concentration | Reference |
| Mouse Embryonic Stem Cells (mESCs) | EC50 = 0.1 µM | Not explicitly stated | Not explicitly stated | [1] |
| C2C12 Myoblasts | 1 µM - 10 µM | Up to 10 µM | 100 µM | [2] |
| P19 Embryonic Carcinoma Cells | 1 µM | Not explicitly stated | Not explicitly stated | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and a vehicle control. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired treatment period.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
6-well cell culture plates
-
Flow cytometer
-
FACS tubes
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Mandatory Visualizations
Signaling Pathway
Caption: Canonical Wnt signaling pathway activated by Cardiogenol C.
Experimental Workflow
Caption: Workflow for optimizing Cardiogenol C concentration.
Troubleshooting Logic
References
Technical Support Center: Cardiogenol C Hydrochloride for Cardiomyocyte Maturation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cardiogenol C hydrochloride to promote cardiomyocyte maturation.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Issue | Possible Cause | Suggested Solution |
| Low efficiency of cardiomyocyte differentiation. | Suboptimal concentration of Cardiogenol C. | Titrate Cardiogenol C concentration. Effective concentrations are reported between 0.1 µM and 1 µM. An EC50 of 0.1 µM has been reported for inducing differentiation of MHC-positive cardiomyocytes from embryonic stem cells.[1][2][3] |
| Inappropriate timing or duration of treatment. | The timing of Cardiogenol C addition can be critical. For cardiovascular progenitor cells, adding the compound from day 0 of differentiation has shown to be more effective than later addition.[4] A 7-day treatment period has been successfully used for C2C12 skeletal myoblasts.[4] | |
| Issues with the starting cell population. | Ensure the health and pluripotency/progenitor state of your starting cell line. Passage number and confluency at the start of differentiation can impact efficiency. | |
| Solvent-related effects. | If using DMSO as a solvent, be aware that high concentrations can have cardiomyogenic effects.[4] It is recommended to keep the final DMSO concentration low (e.g., 0.005%) and include a vehicle-only control.[4] | |
| Toxicity or cell death observed after treatment. | Cardiogenol C concentration is too high. | While concentrations up to 10 µM have been shown to be non-toxic to C2C12 cells, it is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.[4] |
| Impure or degraded Cardiogenol C. | Ensure the purity of the this compound (≥97% is recommended).[1] Store the compound as recommended by the manufacturer to maintain stability (≥ 4 years).[1] | |
| Differentiated cells do not exhibit spontaneous beating. | Incomplete functional maturation. | While Cardiogenol C can induce the expression of cardiac markers, achieving full functional maturation, including spontaneous contractions, may require longer culture times or additional factors. For instance, while Cardiogenol C induced cardiac marker expression in hair bulge progenitor cells, spontaneous contractions were not observed.[5] |
| Sub-optimal culture conditions. | Ensure that the culture medium and conditions are supportive of cardiomyocyte function. Factors such as serum concentration and the presence of specific growth factors can influence contractility. | |
| Inconsistent results between experiments. | Variability in experimental setup. | Maintain consistency in all experimental parameters, including cell seeding density, media changes, and the timing of Cardiogenol C addition. |
| Lot-to-lot variability of Cardiogenol C. | If you suspect lot-to-lot variability, it is recommended to test each new batch for its efficacy in a pilot experiment. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary function?
This compound is a cell-permeable diaminopyrimidine compound that has been shown to induce the differentiation of embryonic stem cells and other progenitor cells into cardiomyocytes.[1][2][3] It promotes the expression of key cardiac transcription factors and markers, and in some cell types, can lead to the development of functional, beating cardiomyocytes.[4]
2. What is the proposed mechanism of action for Cardiogenol C?
Studies suggest that Cardiogenol C may exert its effects through the activation of the Wnt signaling pathway.[5][6] This is thought to occur via the suppression of Kremen1, a negative regulator of the Wnt pathway. Additionally, Cardiogenol C has been shown to alter the expression of key chromatin remodeling proteins, such as SIK1 and Smarce1, which can initiate cardiac differentiation.[5][6]
3. What are the recommended working concentrations for Cardiogenol C?
The effective concentration of Cardiogenol C can vary depending on the cell type. A common starting point is 1 µM.[4] An EC50 of 100 nM has been reported for the differentiation of mouse embryonic stem cells into cardiomyocytes.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
4. How should I prepare and store this compound?
This compound is a crystalline solid.[1] It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), PBS (pH 7.2) (10 mg/ml), and Ethanol (1 mg/ml).[1] For long-term storage, it is recommended to keep it as a solid at -20°C, where it is stable for at least four years.[1]
5. What markers can I use to assess cardiomyocyte differentiation and maturation?
-
Early Cardiac Transcription Factors: GATA-4, MEF2, Nkx2.5, and Tbx5.[1][5]
-
Structural Proteins: Cardiac-specific troponin I and sarcomeric myosin heavy chain (MHC).[5]
-
Hormones: Atrial natriuretic factor (ANF).[4]
-
Functional Markers: Spontaneous beating and cardiac-like sodium currents.[4][7]
6. Can Cardiogenol C alone induce fully mature cardiomyocytes?
While Cardiogenol C is a potent inducer of cardiomyogenesis, achieving a fully mature adult cardiomyocyte phenotype in vitro is a complex process.[8][9] Cardiogenol C treatment successfully upregulates cardiac markers and can induce functional properties like spontaneous contractions in some progenitor cells.[4][7] However, in other cell types, while cardiac markers are expressed, functional contractility may not be observed, indicating incomplete maturation.[5] Combining Cardiogenol C with other maturation strategies, such as prolonged culture, specific metabolic substrates, or co-culture with other cell types, may be necessary to achieve a more mature phenotype.[8]
Quantitative Data Summary
| Parameter | Cell Type | Concentration | Result | Reference |
| EC50 for Cardiomyocyte Differentiation | Mouse Embryonic Stem Cells | 100 nM | Induction of MHC-positive cardiomyocytes | [1][2][3] |
| Cardiac Marker Expression | Mouse Embryonic Stem Cells | 0.25 µM | ~90% of cells express GATA-4, MEF2, and Nkx2.5 | [1] |
| ANF Expression | P19 Embryonic Carcinoma Cells | 1 µM (7 days) | Significant increase in ANF expression | [4] |
| ANF and Nkx2.5 Expression | C2C12 Skeletal Myoblasts | 1 µM (7 days) | Significant increase in ANF and Nkx2.5 expression | [4] |
| Beating Cardiomyocytes | A5 Cardiovascular Progenitor Cells | 1 µM (from day 0) | Significantly increased percentage of cardiac bodies with beating cardiomyocytes | [4] |
| Sodium Current Inactivation | C2C12 Skeletal Myoblasts | 1 µM (7 days) | Significant delay in sodium current decay (slows inactivation) | [4] |
Experimental Protocols
General Protocol for Cardiomyocyte Differentiation of Progenitor Cells
This protocol is a general guideline and may require optimization for your specific cell type.
Materials:
-
This compound
-
Appropriate basal medium for your progenitor cells
-
Differentiation medium (e.g., basal medium with reduced serum or specific supplements)
-
Cell culture plates/dishes
-
Standard cell culture reagents (e.g., PBS, trypsin)
Procedure:
-
Cell Seeding: Plate progenitor cells at an appropriate density to reach about 20% confluency after 24 hours.[4]
-
Initiation of Differentiation: After 24 hours, replace the growth medium with differentiation medium.
-
Cardiogenol C Treatment: Add Cardiogenol C to the differentiation medium at the desired final concentration (e.g., 1 µM). Include a vehicle-only control (e.g., DMSO at the same final concentration).
-
Culture and Medium Changes: Culture the cells for the desired duration (e.g., 7 days).[4] Change the medium with fresh Cardiogenol C-containing differentiation medium every 2-3 days.
-
Assessment of Differentiation: At the end of the treatment period, assess cardiomyocyte differentiation and maturation using appropriate methods such as:
-
Immunocytochemistry: Stain for cardiac markers like cTnT, MHC, Nkx2.5, and GATA4.
-
RT-qPCR: Analyze the expression levels of key cardiac genes.
-
Functional Assays: Observe for spontaneous beating and perform electrophysiological measurements if applicable.
-
Visualizations
Caption: Experimental workflow for inducing cardiomyocyte maturation using Cardiogenol C.
Caption: Proposed Wnt signaling activation by Cardiogenol C.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (CAS 1049741-55-0): R&D Systems [rndsystems.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cardiomyocyte Maturation: New Phase in Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Cardiogenol C hydrochloride in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cardiogenol C hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diaminopyrimidine compound that has been shown to induce the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes.[1][2][3] Its primary mechanism of action is believed to be the activation of the canonical Wnt/β-catenin signaling pathway.[1] This is thought to occur through the suppression of Kremen1, a negative regulator of the Wnt pathway.[1][4] Activation of this pathway leads to the upregulation of key cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, which are crucial for initiating cardiomyogenesis.[1]
Q2: What are the known on-target effects of Cardiogenol C in cell culture?
A2: The primary on-target effect of Cardiogenol C is the induction of a cardiomyogenic phenotype in various stem and progenitor cell lines. This includes:
-
Upregulation of cardiac-specific markers: Treatment with Cardiogenol C leads to increased expression of early cardiac transcription factors like GATA4, Nkx2.5, and Tbx5, as well as later markers like cardiac troponin I and sarcomeric myosin heavy chain.[1][2]
-
Differentiation into cardiomyocyte-like cells: Studies have shown that Cardiogenol C can induce the differentiation of mouse embryonic stem cells, hair bulge progenitor cells, and C2C12 myoblasts into cells exhibiting characteristics of cardiomyocytes.[1][2][3] In some cases, these cells have been observed to beat spontaneously.[2]
-
Induction of cardiac-like ion channel activity: Cardiogenol C treatment has been shown to induce cardiac-like sodium currents in skeletal myoblasts, suggesting a functional maturation towards a cardiomyocyte phenotype.[2][3]
Q3: What are the potential off-target effects of Cardiogenol C?
A3: While Cardiogenol C is a valuable tool for inducing cardiomyogenesis, researchers should be aware of potential off-target effects, which can vary depending on the cell type and concentration used.
-
Inhibition of cell proliferation: One of the most significant reported off-target effects is the inhibition of cell proliferation. An MTT assay on hair bulge progenitor cells showed that Cardiogenol C significantly inhibited their proliferation.
-
Cytotoxicity at high concentrations: While concentrations up to 10 µM have been shown to be non-toxic to C2C12 cells, a concentration of 100 µM was found to have significant cytotoxic effects.[2]
-
Effects on non-cardiac lineages: The impact of Cardiogenol C on the differentiation of other cell lineages has not been extensively studied. It is possible that the compound may influence the fate of multipotent stem cells towards or away from other lineages.
-
Kinase inhibition: As a small molecule, there is a potential for off-target kinase inhibition. However, specific kinase profiling data for Cardiogenol C is not widely available in the public domain. Researchers should be mindful of this possibility and consider relevant controls in their experiments.
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration of Cardiogenol C can vary depending on the cell type and the desired outcome. Based on published studies:
-
For inducing cardiomyogenesis in mouse embryonic stem cells, an EC50 of 0.1 µM has been reported.
-
In C2C12 myoblasts, concentrations ranging from 1 µM to 100 µM have been used, with 100 µM showing the strongest induction of cardiac markers.[2]
-
It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that maximizes cardiomyocyte differentiation while minimizing off-target effects like cytotoxicity.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically a crystalline solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO or sterile PBS.
-
Solubility: this compound is soluble in DMSO and PBS (pH 7.2).
-
Stock Solution Preparation: Prepare a stock solution (e.g., 10 mM) in your chosen solvent.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solution: When preparing your working solution, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Low Efficiency of Cardiomyocyte Differentiation
| Potential Cause | Troubleshooting Step |
| Suboptimal Cardiogenol C Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Concentrations can range from 0.1 µM to 100 µM.[2] |
| Cell Line Variability | Different pluripotent stem cell lines can have varying differentiation potentials. If possible, test Cardiogenol C on multiple cell lines. |
| Initial Cell Density | The starting cell density can significantly impact differentiation efficiency. Optimize the seeding density to ensure cells are at the appropriate confluency when Cardiogenol C treatment is initiated. |
| Timing of Treatment | The developmental stage at which Cardiogenol C is added is critical. Optimize the timing of treatment initiation and duration based on your differentiation protocol. |
| Lot-to-Lot Variability of Cardiogenol C | If you observe a sudden drop in differentiation efficiency, consider the possibility of lot-to-lot variability in the compound. If possible, test a new lot against a previously validated one. |
| Quality of Starting Cells | Ensure your starting stem or progenitor cells are of high quality, with a low passage number and no signs of spontaneous differentiation. |
Issue 2: Observed Cytotoxicity or Reduced Cell Viability
| Potential Cause | Troubleshooting Step |
| High Concentration of Cardiogenol C | Reduce the concentration of Cardiogenol C. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold for your cell line. Concentrations above 10 µM may be toxic to some cell types.[2] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic level for your cells (typically ≤ 0.1%). Run a solvent-only control. |
| Compound Degradation | Ensure that the Cardiogenol C stock solution has been stored properly and has not degraded. Prepare fresh stock solutions if in doubt. |
| Cellular Stress | Cardiomyocyte differentiation is a stressful process for cells. Ensure your culture conditions (media, supplements, gas exchange) are optimal to support cell health. |
Issue 3: Differentiated Cells Show Abnormal Morphology or Lack of Beating
| Potential Cause | Troubleshooting Step |
| Incomplete Differentiation | The concentration or duration of Cardiogenol C treatment may be insufficient. Try increasing the concentration or extending the treatment period. |
| Off-Target Effects | High concentrations of Cardiogenol C may lead to abnormal development. Try a lower concentration. Consider co-treatment with other small molecules known to promote cardiomyocyte maturation. |
| Suboptimal Culture Conditions | Ensure the culture medium and supplements are appropriate for cardiomyocyte maturation. Factors like serum concentration and the presence of specific growth factors can influence the final phenotype. |
| Lack of Electrical Coupling | For beating to occur, cardiomyocytes need to be electrically coupled. Ensure the cell density is sufficient to allow for cell-cell contacts and the formation of gap junctions. |
| Cell Line-Specific Phenotype | Some cell lines may differentiate into cardiomyocyte-like cells that express cardiac markers but do not exhibit spontaneous contractions.[4] This may be an inherent property of the cell line. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in C2C12 Myoblasts (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) | Solvent |
| 0.01 | No significant effect | Water |
| 0.1 | No significant effect | Water |
| 1 | No significant effect | Water |
| 10 | No significant effect | Water |
| 100 | Significant cellular toxicity | Water |
| 0.01 | No significant effect | DMSO |
| 0.1 | No significant effect | DMSO |
| 1 | No significant effect | DMSO |
| 10 | No significant effect | DMSO |
Data adapted from a study on C2C12 skeletal myoblasts treated for 7 days.[2]
Table 2: Effect of this compound on Hair Bulge Progenitor Cell (HBPC) Proliferation (MTT Assay)
| Treatment | Effect on Proliferation |
| Cardiogenol C | Significantly inhibited HBPC proliferation |
Experimental Protocols
Protocol 1: Assessment of Cardiogenol C Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest Cardiogenol C concentration) and a positive control for cytotoxicity.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of Cardiogenol C or controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Protocol 2: Immunofluorescence Staining for Cardiac Markers
-
Cell Culture and Differentiation: Culture your cells on glass coverslips in a multi-well plate and induce cardiomyocyte differentiation using Cardiogenol C.
-
Fixation: After the desired differentiation period, gently wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% goat serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against your cardiac markers of interest (e.g., anti-cardiac Troponin T, anti-α-actinin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and then counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Mounting and Imaging: Wash the cells three final times with PBS, mount the coverslips on microscope slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.[5][6][7][8]
Visualizations
Caption: On-Target Mechanism of Cardiogenol C via Wnt/β-catenin Pathway.
Caption: Troubleshooting Workflow for Cardiomyocyte Differentiation.
Caption: Experimental Workflow for Assessing Off-Target Effects.
References
- 1. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. fujifilmcdi.com [fujifilmcdi.com]
- 7. benchchem.com [benchchem.com]
- 8. abcam.com [abcam.com]
Technical Support Center: Enhancing Beating Cardiomyocyte Yield with Cardiogenol C Hydrochloride
Welcome to the technical support center for Cardiogenol C hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the generation of beating cardiomyocytes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cardiomyocyte differentiation?
Cardiogenol C is a cell-permeable diaminopyrimidine compound that has been shown to be a potent inducer of cardiomyogenesis from embryonic stem cells (ESCs) and progenitor cells.[1][2] It functions by upregulating the expression of key cardiac transcription factors such as Nkx2.5 and GATA-4, which are crucial for cardiac development.[3] The mechanism of action is believed to involve the activation of the Wnt signaling pathway.[3]
Q2: What is the recommended concentration of this compound for cardiomyocyte differentiation?
The effective concentration of Cardiogenol C can vary between cell lines, but a common starting point is 1 µM.[1] Studies have shown an EC50 (half-maximal effective concentration) of 100 nM for inducing cardiomyocyte differentiation from mouse ESCs.[4][5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line, typically ranging from 0.1 µM to 10 µM.
Q3: How long should I treat my cells with this compound?
The optimal treatment duration can depend on the cell type and the specific protocol. A common treatment period is 7 days to induce the expression of cardiac markers.[1] In some protocols, continuous treatment for up to 35 days has been used to monitor the development of beating cardiomyocytes in cardiac bodies.[1] It is recommended to start with a 7-day treatment and optimize the duration based on the expression of cardiac markers and the appearance of beating cells.
Q4: When can I expect to see beating cardiomyocytes?
The appearance of spontaneously beating cardiomyocytes can vary depending on the cell line and differentiation protocol. With pluripotent stem cells, small beating areas can be observed as early as Day 8 of differentiation, with a more uniform lawn of beating cells developing by Day 15.[6]
Q5: Is this compound toxic to cells?
Cardiogenol C has been shown to have low toxicity at effective concentrations. Significant cellular toxicity was observed in C2C12 cells only at concentrations of 100 µM after a 7-day treatment.[1] For embryonic stem cells, toxicity was significant at concentrations greater than 25 µM.[1] It is crucial to stay within the recommended concentration range to avoid cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of cardiomyocytes | 1. Suboptimal Cardiogenol C concentration. 2. Inappropriate treatment duration. 3. Poor quality of starting progenitor or stem cells.[6] 4. Incorrect initial cell seeding density.[6][7] | 1. Perform a dose-response curve to find the optimal Cardiogenol C concentration for your cell line (e.g., 0.1, 0.5, 1, 5, 10 µM). 2. Optimize the treatment duration. Try extending or shortening the exposure to Cardiogenol C. 3. Ensure the starting cell population is healthy, undifferentiated (for PSCs), and has a high viability. 4. Optimize the initial cell seeding density to ensure proper cell-cell contact, which is crucial for differentiation. |
| No spontaneous beating observed | 1. Inefficient differentiation. 2. Immature cardiomyocytes. 3. Suboptimal culture conditions. | 1. Confirm the expression of early cardiac transcription factors (e.g., Nkx2.5, GATA4) and cardiac-specific proteins (e.g., cardiac troponin T) to verify differentiation. 2. Continue culturing the cells for a longer period to allow for functional maturation. 3. Ensure the culture medium, temperature, and CO2 levels are optimal for cardiomyocyte maintenance. |
| High cell death observed | 1. Cardiogenol C concentration is too high.[1] 2. Poor quality of the this compound reagent. 3. Sensitivity of the cell line to the compound or solvent. | 1. Reduce the concentration of Cardiogenol C. Perform a toxicity assay to determine the maximum non-toxic dose for your cells.[1] 2. Ensure the this compound is of high purity and properly stored. 3. If using a solvent like DMSO, ensure the final concentration is not toxic to your cells. |
| Inconsistent results between experiments | 1. Variability in starting cell population. 2. Inconsistent timing of Cardiogenol C addition. 3. Lot-to-lot variation of reagents (e.g., serum, growth factors). | 1. Use a consistent passage number and ensure a homogenous starting cell population. 2. Add Cardiogenol C at the same time point in your differentiation protocol for each experiment. 3. Test new lots of critical reagents before use in large-scale experiments. |
Quantitative Data Summary
| Parameter | Cell Type | Cardiogenol C Concentration | Treatment Duration | Observed Effect | Reference |
| EC50 for Cardiomyocyte Differentiation | Mouse Embryonic Stem Cells | 100 nM | Not Specified | Induces differentiation into MHC-positive cardiomyocytes. | [2] |
| Cardiac Marker Upregulation (ANF) | P19 Embryonic Carcinoma Cells | 1 µM | 7 days | Significant increase in atrial natriuretic factor (ANF) expression. | [1] |
| Cardiac Marker Upregulation (Nkx2.5) | C2C12 Skeletal Myoblasts | 1 µM | 7 days | Significant increase in Nkx2.5 expression. | [1] |
| Beating Cardiomyocyte Clusters | A5 Cardiovascular Progenitor Cells | 1 µM | From Day 0 | Significantly increased percentage of cardiac bodies with beating cardiomyocytes. | [1] |
| Cell Viability | C2C12 Cells | Up to 10 µM | 7 days | No significant toxic effects observed. | [1] |
| Cell Viability | Embryonic Stem Cells | > 25 µM | Not Specified | Significant toxicity observed. | [1] |
Experimental Protocols
Protocol 1: Cardiomyocyte Differentiation from Progenitor Cells
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Plate progenitor cells (e.g., cardiovascular progenitor cells) at an optimal density to allow for cell aggregation and formation of cardiac bodies.
-
Initiation of Differentiation: On Day 0, replace the growth medium with differentiation medium containing 1 µM this compound.
-
Treatment: Continue the treatment with Cardiogenol C-containing medium. The medium should be changed every 2-3 days.
-
Monitoring: Monitor the formation of cardiac bodies and the appearance of spontaneous contractions under a light microscope. This can be observed for up to 35 days.[1]
-
Analysis: At desired time points, harvest the cardiac bodies for analysis of cardiac marker expression (e.g., via qPCR or immunofluorescence for Nkx2.5, GATA-4, cardiac Troponin T).
Protocol 2: Assessment of Cardiogenol C Cytotoxicity
-
Cell Seeding: Seed your cells (e.g., C2C12 myoblasts) in a 96-well plate at a density of approximately 3,000 cells per well in growth medium.[1]
-
Treatment: After 24 hours, replace the growth medium with differentiation medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.[1]
-
Incubation: Treat the cells for 7 days.[1]
-
MTT Assay: On day 7, perform a standard MTT assay to assess cell viability according to the manufacturer's instructions.[1]
-
Data Analysis: Measure the absorbance and normalize the values to the untreated control to determine the percentage of viable cells at each concentration.[1]
Visualizations
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. stemcell.com [stemcell.com]
- 7. Optimizing the Differentiation of Cardiomyocytes from Human Induced Pluripotent-Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cardiogenol C Hydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility and stability of Cardiogenol C hydrochloride in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable diaminopyrimidine compound that has been shown to induce the differentiation of embryonic stem cells into cardiomyocytes.[1] Its mechanism of action is reported to involve the activation of the Wnt/β-catenin signaling pathway, which is crucial for cardiac development.[2] By activating this pathway, this compound promotes the expression of key cardiac-specific transcription factors such as GATA-4, MEF2, and Nkx2.5.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[3] It is also soluble in Dimethylformamide (DMF) and to a lesser extent in ethanol (B145695) and phosphate-buffered saline (PBS) at a pH of 7.2.[1]
Q3: What is the recommended storage condition for this compound powder and stock solutions?
For long-term storage, this compound powder should be kept at -20°C.[3] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[4]
Q4: What is the optimal final concentration of DMSO in cell culture media when using this compound?
To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5% (v/v).[4][5] It is crucial to include a vehicle control (culture medium with the same final DMSO concentration) in all experiments to account for any effects of the solvent itself.[4]
Solubility and Solution Preparation
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes its solubility in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 20 mg/mL | [1][3] |
| DMF | 25 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| Water | 10 mg/mL | [5] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Formula Weight: 296.8 g/mol ) in a sterile microcentrifuge tube.[1]
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]
Troubleshooting Guide: Solubility Issues
Encountering precipitation when preparing working solutions of this compound in aqueous culture media is a common challenge. This guide addresses potential causes and provides solutions.
Issue 1: Precipitate forms immediately upon adding the stock solution to the culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, a phenomenon known as "crashing out".[6] This can also be caused by a "solvent shock" due to the rapid dilution of the DMSO stock in the aqueous environment.[7]
-
Solution:
-
Decrease the final working concentration of the compound.
-
Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) culture medium.[6]
-
Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even distribution.[1]
-
Prepare an intermediate dilution of the stock solution in culture medium before the final dilution.[7]
-
Issue 2: The solution appears cloudy or a precipitate forms over time in the incubator.
-
Possible Cause:
-
Temperature Shift: Changes in temperature between room temperature and the 37°C incubator can affect solubility.
-
pH Shift: The CO2 environment in an incubator can slightly lower the pH of the medium, potentially affecting the solubility of pH-sensitive compounds.[8]
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.
-
Media Evaporation: In long-term experiments, evaporation can increase the concentration of the compound, leading to precipitation.[6]
-
-
Solution:
-
Always pre-warm the cell culture medium to 37°C before adding the compound.[6]
-
Ensure the medium is properly buffered for the incubator's CO2 concentration.
-
For long-term experiments, consider changing the media with a freshly prepared compound solution every 24-48 hours.[1]
-
Ensure proper humidification in the incubator to minimize evaporation.[6]
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Partial or complete precipitation of the compound, leading to a lower effective concentration.
-
Solution:
-
Visually inspect the culture medium for any signs of precipitation before and during the experiment.
-
If precipitation is suspected, you can filter the working solution through a 0.22 µm syringe filter before adding it to the cells. However, be aware that this may also remove some of the dissolved compound if it is close to its saturation point.[1]
-
Perform a solubility test to determine the maximum soluble concentration of this compound in your specific culture medium and conditions.
-
Protocol 2: Determining the Maximum Soluble Concentration in Culture Media
This protocol helps determine the highest concentration of this compound that remains in solution under your experimental conditions.
-
Prepare a Serial Dilution: From your high-concentration DMSO stock solution, prepare a series of 2-fold dilutions in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to wells containing your complete cell culture medium (e.g., 199 µL) to achieve the desired final concentrations. Include a DMSO-only vehicle control.[6]
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). A more quantitative assessment can be made by measuring the absorbance at 600 nm using a plate reader; an increase in absorbance indicates precipitation.[6]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear at all time points is considered your maximum working soluble concentration.[6]
Stability in Culture Media
Table 2: Hypothetical Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining (without 10% FBS) | % Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 8 | 92 | 95 |
| 24 | 85 | 90 |
| 48 | 75 | 82 |
| Data are presented as a hypothetical example for illustrative purposes. |
Serum proteins can sometimes bind to small molecules, which may enhance their stability in culture media.[9][10]
Protocol 3: Assessing the Stability of this compound in Culture Media
This protocol outlines a general procedure for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your complete cell culture medium (e.g., DMEM + 10% FBS) and a serum-free version.
-
Prepare a working solution of this compound by diluting the stock solution in the respective pre-warmed media to a final concentration (e.g., 10 µM).
-
-
Experimental Procedure:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition (with and without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after preparation.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to determine the peak area of this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Potential Degradation
This compound, being a diaminopyrimidine derivative, may undergo hydrolysis in an aqueous environment like cell culture media.[11][12] The primary degradation pathway is likely the hydrolysis of the amino groups on the pyrimidine (B1678525) ring, which could lead to the formation of oxo-substituted pyrimidines.[11][13][14] The rate of hydrolysis can be influenced by the pH of the medium.[12]
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Effects of localized interactions and surface properties on stability of protein-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Cell death during cardiomyocyte differentiation with Cardiogenol C hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cardiogenol C hydrochloride to differentiate stem and progenitor cells into cardiomyocytes. The information is compiled from scientific literature and general best practices in stem cell culture and differentiation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Cardiogenol C in cardiomyocyte differentiation?
A1: Cardiogenol C is a small molecule compound that has been shown to induce cardiomyogenic properties in various progenitor cells.[1][2] The proposed mechanism involves the activation of the Wnt signaling pathway, which is a critical regulator of cardiac development.[3][4][5] It is believed that Cardiogenol C modulates this pathway to promote the expression of key cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, initiating the differentiation cascade.[4]
Q2: Is some level of cell death expected during cardiomyocyte differentiation?
A2: Yes, a certain degree of apoptosis, or programmed cell death, is a natural part of embryonic development and can also be observed during in vitro differentiation of stem cells. Interestingly, studies have shown that sublethal caspase activation, a key event in apoptosis, may actually promote the generation of cardiomyocytes from embryonic stem cells.[6][7][8][9] However, excessive cell death can indicate suboptimal culture conditions or cytotoxicity.
Q3: At what concentration should I use Cardiogenol C?
A3: The optimal concentration of Cardiogenol C can be cell-type dependent and should be determined empirically. A common starting concentration reported in the literature for inducing cardiomyocyte markers is 1 µM.[3] It is recommended to perform a dose-response experiment to find the optimal concentration for your specific cell line and experimental setup.
Q4: When should I add Cardiogenol C to my culture?
A4: The timing of Cardiogenol C addition is crucial. For directed differentiation protocols, it is often added at the beginning of the differentiation process (Day 0) and maintained for a specific period.[3] The exact timing may need to be optimized based on your specific differentiation protocol and cell type.
Troubleshooting Guide: Excessive Cell Death
If you are observing significant cell death during your cardiomyocyte differentiation protocol using Cardiogenol C, consider the following potential causes and solutions.
| Observation | Potential Cause | Troubleshooting Steps |
| Widespread cell death shortly after adding Cardiogenol C | Cytotoxicity from high concentration: The concentration of Cardiogenol C may be too high for your specific cell line. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Test a range of concentrations below your current one.2. Ensure the this compound is fully dissolved and evenly distributed in the medium to avoid localized high concentrations. |
| Gradual increase in floating (dead) cells throughout the differentiation process | Suboptimal Culture Conditions: General cell culture parameters may be stressing the cells, making them more susceptible to differentiation-induced apoptosis. | 1. Initial Cell Density: Ensure optimal cell density at the start of differentiation. Both too sparse and too confluent cultures can lead to poor outcomes.[10][11]2. Reagent Quality: Verify the quality and proper storage of all media and supplements, especially components like B-27.[10]3. Media Changes: Avoid abrupt media changes which can cause osmotic shock. Consider a gradual transition to the differentiation medium.[10] |
| Cell death observed at specific stages of differentiation (e.g., around days 6-8) | Developmental Apoptosis: Apoptosis is a natural part of cardiogenesis. However, if the rate is too high, it might be exacerbated by other factors. | 1. Sublethal Caspase Activation: While some apoptosis can be beneficial[6][7], excessive death suggests an imbalance. Consider assessing caspase activity (see protocols below).2. Wnt Pathway Modulation: The Wnt pathway, which Cardiogenol C targets, is biphasic in cardiac differentiation.[12] Ensure your protocol's timing for Wnt activation/inhibition is optimal. |
| Healthy-looking cells that suddenly detach and die | ROCK Inhibitor Withdrawal/Toxicity: Issues with the use of ROCK inhibitors like Y27632, often used to improve survival after passaging. | 1. Prolonged Exposure: Prolonged exposure to ROCK inhibitors can impair differentiation.[10] Optimize the duration of treatment (typically the first 24 hours after seeding).2. Concentration: While 10 µM is common, this may need optimization for your cell line.[10] |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (to assess apoptosis)
This protocol provides a general method for measuring the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates suitable for luminescence
-
Plate-reading luminometer
-
Your cells cultured in a 96-well plate
Procedure:
-
Prepare Cultures: Plate your cells and induce differentiation with Cardiogenol C as per your protocol. Include appropriate controls (e.g., untreated cells, positive control for apoptosis like staurosporine).
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer. Increased luminescence corresponds to higher caspase-3/7 activity and more apoptosis.
Protocol 2: TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling)
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilisation solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture and treat your cells on coverslips or in chamber slides.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilization: Wash cells with PBS and incubate in permeabilisation solution for 2 minutes on ice.
-
TUNEL Staining:
-
Wash cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
-
Counterstaining: Wash cells with PBS and counterstain with DAPI.
-
Imaging: Mount the coverslips and analyze by fluorescence microscopy. TUNEL-positive nuclei will fluoresce (typically green), indicating apoptotic cells.
Visualizations
Signaling and Experimental Workflows
Caption: Proposed mechanism of Cardiogenol C via the Wnt signaling pathway.
Caption: Troubleshooting workflow for excessive cell death.
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells | Semantic Scholar [semanticscholar.org]
- 2. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sublethal caspase activation promotes generation of cardiomyocytes from embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sublethal Caspase Activation Promotes Generation of Cardiomyocytes from Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchers.uss.cl [researchers.uss.cl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Signaling Pathways and Gene Regulatory Networks in Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the purity of cardiomyocyte populations derived from Cardiogenol C hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of cardiomyocyte populations derived using Cardiogenol C hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cardiomyocyte differentiation?
This compound is a cell-permeable diaminopyrimidine compound that has been shown to induce the differentiation of embryonic stem cells (ESCs) and other progenitor cells into cardiomyocytes.[1][2] Its mechanism of action is linked to the modulation of key signaling pathways involved in cardiac development, particularly the Wnt signaling pathway.[3][4] Studies suggest that Cardiogenol C can activate the Wnt signaling pathway, which is a critical initial step for mesoderm induction, a prerequisite for cardiomyocyte formation.[3][5]
Q2: My cardiomyocyte differentiation efficiency is low after using Cardiogenol C. What are the potential causes and solutions?
Low differentiation efficiency can stem from several factors. Common issues include suboptimal cell density, poor quality of starting pluripotent stem cells (PSCs), and incorrect timing of small molecule addition.[6][7] Ensure your PSCs are of high quality with minimal spontaneous differentiation before initiating the protocol.[6] It is also crucial to optimize the seeding density as both low and high confluency can negatively impact differentiation efficiency. The timing and concentration of Cardiogenol C and other small molecules are critical; refer to established protocols for optimal ranges.
Q3: I observe spontaneously beating areas, but the overall purity of cardiomyocytes is low. How can I enrich for cardiomyocytes?
Low purity, with a mix of cardiomyocytes and other cell types, is a common challenge.[8][9] Several methods exist to enrich for cardiomyocytes, including:
-
Metabolic Selection: This is a widely used and cost-effective method that leverages the unique metabolic properties of cardiomyocytes.[8][10][11] Cardiomyocytes can utilize lactate (B86563) as an energy source, while many other cell types, including fibroblasts and undifferentiated stem cells, cannot survive in a glucose-depleted, lactate-supplemented medium.[10][11][12]
-
Fluorescence-Activated Cell Sorting (FACS): This technique uses antibodies against cardiomyocyte-specific cell surface markers, such as Signal-Regulatory Protein Alpha (SIRPα), to isolate a pure population.[8][13][14]
-
Genetic Modification: This involves using reporter cell lines where a fluorescent protein is driven by a cardiomyocyte-specific promoter, allowing for easy identification and sorting.[8]
-
Molecular Beacons: These are oligonucleotide probes that fluoresce upon binding to specific mRNA targets within live cells, such as those for cardiac troponin T, enabling the sorting of cardiomyocytes.[9][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of Cardiomyocytes (<50%) | Inefficient differentiation protocol. | Optimize the concentration and timing of Cardiogenol C and other small molecules (e.g., Wnt inhibitors). Ensure the biphasic modulation of Wnt signaling (initial activation followed by inhibition).[16][17][18] |
| Suboptimal starting cell population. | Use high-quality pluripotent stem cells with low passage numbers and minimal spontaneous differentiation.[6] | |
| Contamination with non-cardiomyocytes. | Implement a purification strategy post-differentiation, such as lactate-based metabolic selection.[10][11][19] | |
| Cell Death During Purification | Harsh dissociation methods. | Use gentle enzymatic dissociation reagents like TrypLE™ and minimize mechanical stress.[13][20] |
| Stress during metabolic selection. | Ensure the lactate concentration and duration of selection are optimized. Prolonged exposure can be detrimental to even cardiomyocytes.[8] | |
| Poor Attachment and Survival After Replating | Loss of cell-cell contacts. | Replate cells at a higher density to promote survival and function. The use of ROCK inhibitors (e.g., Y-27632) can also improve survival after single-cell dissociation. |
| Suboptimal coating of culture vessels. | Ensure proper coating with matrices like Geltrex™ or Matrigel® to support cardiomyocyte attachment and viability.[6][20] | |
| Variability Between Experiments | Inconsistent starting cell density. | Precisely control the cell number at the start of differentiation. |
| Batch-to-batch variation in reagents. | Use reagents from the same lot whenever possible and qualify new batches before use. | |
| Line-to-line variability in iPSCs. | Different iPSC lines can have varying differentiation potentials.[7] It may be necessary to screen and select lines with robust cardiac differentiation capacity. |
Quantitative Data on Purification Methods
The following table summarizes the reported purity of cardiomyocyte populations achieved with different enrichment strategies.
| Purification Method | Initial Purity (%) | Final Purity (%) | Cell Type | Reference |
| Lactate-Based Metabolic Selection | 63 | 95 | hiPSC-CMs | [19] |
| 34 | 74 | hiPSC-CMs | [19] | |
| Not specified | >90 | Atrial Myocytes | [12] | |
| FACS (SIRPα) | 19.49 | 94.3 | hPSC-CMs | [14] |
| 68.4 | 95 | hiPSC-CMs | [14] | |
| Molecular Beacons (MHC1-MB) | Not specified | ~97 | mESC & hPSC-CMs | [15] |
| Immunomagnetic Separation | 80.2 | 96.0 | hPSC-CMs | [21] |
Experimental Protocols
Protocol 1: Lactate-Based Metabolic Selection for Cardiomyocyte Purification
This protocol is adapted from established methods for enriching cardiomyocytes based on their metabolic properties.[10][11][19][20]
Materials:
-
RPMI 1640 medium without glucose
-
Sodium L-lactate
-
Bovine Serum Albumin (BSA)
-
D-PBS (without calcium and magnesium)
-
Gentle cell dissociation reagent (e.g., TrypLE™ Express)
-
Cardiomyocyte maintenance medium (e.g., RPMI 1640 with B27 supplement)
-
Coated culture plates (e.g., Geltrex™ or Matrigel®)
Procedure:
-
Preparation of Lactate Medium: Prepare RPMI 1640 medium supplemented with sodium L-lactate (typically 4-10 mM) and a protein source like BSA (e.g., 0.5%). This medium should not contain glucose.
-
Culture of Differentiated Cells: After completing your cardiomyocyte differentiation protocol (typically around day 10-15), you will have a mixed population of cells.
-
Initiation of Metabolic Selection: Aspirate the standard culture medium and replace it with the prepared lactate-based medium.
-
Incubation: Culture the cells in the lactate medium for 2-4 days. During this time, non-cardiomyocytes, which are dependent on glucose for survival, will undergo apoptosis and detach from the plate. Cardiomyocytes will continue to survive and beat.
-
Medium Change: Change the lactate medium every 1-2 days.
-
Harvesting Purified Cardiomyocytes: After the selection period, wash the cells with D-PBS to remove dead cells and debris.
-
Replating: Dissociate the purified cardiomyocytes using a gentle enzyme and replate them onto freshly coated plates in cardiomyocyte maintenance medium.
Signaling Pathways and Workflows
Wnt Signaling in Cardiomyocyte Differentiation
The differentiation of pluripotent stem cells into cardiomyocytes is critically regulated by the temporal modulation of the Wnt signaling pathway.[16][17][22] Initially, activation of the canonical Wnt/β-catenin pathway is required to induce the formation of mesoderm.[17][18] Subsequently, this pathway must be inhibited to allow for the specification of cardiac progenitors and their further differentiation into cardiomyocytes.[16][23] Cardiogenol C is thought to influence this pathway, potentially by activating it during the initial phase.[3][5]
Caption: Biphasic role of Wnt signaling in cardiomyocyte differentiation.
Experimental Workflow for Cardiomyocyte Differentiation and Purification
The overall process from pluripotent stem cells to a purified population of cardiomyocytes involves several key steps, including initial culture, directed differentiation using small molecules like Cardiogenol C, and a subsequent purification step to remove non-cardiomyocytes.
Caption: General experimental workflow for generating pure cardiomyocytes.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cardiomyogenic Agent | MCE [medchemexpress.cn]
- 3. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Current Strategies and Challenges for Purification of Cardiomyocytes Derived from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Enhancing Cardiomyocyte Purity through Lactate-Based Metabolic Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing Cardiomyocyte Purity through Lactate-Based Metabolic Selection | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. youtube.com [youtube.com]
- 15. ahajournals.org [ahajournals.org]
- 16. The Importance of Wnt Signaling in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Pathways Governing Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tools.thermofisher.cn [tools.thermofisher.cn]
- 21. stemcell.com [stemcell.com]
- 22. researchgate.net [researchgate.net]
- 23. ahajournals.org [ahajournals.org]
Troubleshooting spontaneous differentiation in control cultures for Cardiogenol C experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering spontaneous differentiation in control cultures during Cardiogenol C-induced cardiomyocyte differentiation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a high rate of spontaneous cardiomyocyte differentiation in our negative control cultures (no Cardiogenol C). What are the potential causes and how can we mitigate this?
A1: Spontaneous differentiation in pluripotent stem cell (PSC) cultures is a common issue that can confound experimental results. In the context of Cardiogenol C experiments, where the compound is used to induce cardiomyocyte differentiation, it is crucial that the negative control group remains undifferentiated. High spontaneous differentiation in control cultures can be attributed to several factors:
-
Suboptimal Culture Conditions: PSCs are highly sensitive to their microenvironment. Any stress can trigger spontaneous differentiation.
-
High Cell Confluency: Allowing PSCs to become overly confluent before passaging is a primary driver of spontaneous differentiation. Overgrowth can lead to the formation of dense colonies where cell-to-cell signaling can initiate differentiation programs.
-
Media Composition and Quality: The components of the culture medium, especially the presence of undefined factors in serum, can promote spontaneous differentiation. The stability and freshness of media components are also critical.
-
Genetic and Epigenetic Instability: Over time in culture, PSCs can accumulate genetic and epigenetic changes that may predispose them to spontaneous differentiation.
Troubleshooting Flowchart for Spontaneous Differentiation:
Caption: Troubleshooting logic for spontaneous differentiation.
Q2: What are the key media components to consider for minimizing spontaneous cardiac differentiation in control cultures?
A2: The composition of the basal medium is critical. For robust and reproducible cardiomyocyte differentiation protocols, a move towards serum-free, chemically defined media is recommended. Serum contains a complex and undefined mixture of growth factors and cytokines that can lead to high variability and promote spontaneous differentiation.[1]
Table 1: Comparison of Basal Media Components and their Impact on Spontaneous Differentiation
| Media Component | Recommendation | Rationale |
| Serum | Avoid or use qualified, lot-tested Fetal Bovine Serum (FBS) at a low percentage if unavoidable. | Serum is a major source of undefined factors that can induce spontaneous differentiation.[1] |
| Basal Medium | Use a chemically defined basal medium such as RPMI 1640 or DMEM/F12. | Provides a consistent and defined nutrient base, reducing variability.[2][3] |
| Supplements | Use serum-free supplements like B-27 minus insulin. | Avoids the variability of serum while providing essential components for cell survival and differentiation.[2] |
| Growth Factors | Omit growth factors known to induce cardiac differentiation (e.g., Activin A, BMP4) from control cultures. | These factors are potent inducers of mesoderm and subsequent cardiac lineages.[1] |
| Small Molecules | Ensure control cultures receive the same concentration of the vehicle (e.g., DMSO) as the Cardiogenol C-treated cultures.[4] | To control for any effects of the solvent on cell differentiation. |
Q3: How does Cardiogenol C induce cardiomyocyte differentiation, and how can I be sure the differentiation I'm seeing is due to the compound?
A3: Cardiogenol C is a small molecule that has been shown to activate the canonical Wnt signaling pathway, which is a key regulator of cardiomyocyte differentiation. It is proposed that Cardiogenol C acts by suppressing Kremen1, a transmembrane protein that can inhibit the Wnt pathway.[5] By inhibiting an inhibitor, Cardiogenol C effectively activates Wnt signaling, leading to the expression of early cardiac-specific transcription factors like GATA4, Nkx2.5, and Tbx5.[5]
To confirm that the observed differentiation is due to Cardiogenol C, it is essential to have a well-controlled experiment:
-
Negative Control: This group should be treated with the same volume of the vehicle (e.g., DMSO) used to dissolve Cardiogenol C.[4] This group should exhibit minimal to no spontaneous differentiation.
-
Positive Control (Optional but Recommended): A known inducer of cardiomyocyte differentiation, such as a specific growth factor cocktail (e.g., Activin A and BMP4) or another small molecule (e.g., a GSK3β inhibitor like CHIR99021), can be used to benchmark the efficiency of your differentiation system.[2]
Wnt Signaling Pathway Activation by Cardiogenol C:
Caption: Cardiogenol C activates the Wnt pathway by suppressing Kremen1.
Experimental Protocols
Protocol 1: Cardiogenol C-Induced Cardiomyocyte Differentiation
This protocol is adapted from methodologies described for small molecule-induced differentiation.[4]
Materials:
-
Pluripotent stem cells (e.g., mouse embryonic stem cells or human induced pluripotent stem cells)
-
Maintenance medium for PSCs
-
Differentiation medium: DMEM supplemented with 5% horse serum, 4 mM L-glutamine, 100 ng/ml insulin, and 0.1 μg/ml gentamicin.
-
Cardiogenol C (stock solution of 20 mM in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Cell Plating: Seed PSCs at a density that will result in approximately 20% confluency after 24 hours in their maintenance medium.
-
Initiation of Differentiation (Day 0):
-
Aspirate the maintenance medium.
-
Add the differentiation medium.
-
For the experimental group, add Cardiogenol C to a final concentration of 1 µM.
-
For the control group, add an equivalent volume of DMSO (final concentration 0.005%).
-
-
Culture and Medium Change:
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days with fresh differentiation medium containing either Cardiogenol C or DMSO.
-
-
Duration of Treatment: Continue the treatment for 7 days.
-
Assessment of Differentiation: After 7 days, assess cardiomyocyte differentiation by looking for spontaneously beating cells and by performing immunocytochemistry for cardiac-specific markers (e.g., cardiac troponin T, α-actinin).
Experimental Workflow:
Caption: Workflow for Cardiogenol C-induced cardiac differentiation.
Quantitative Data Summary
The efficiency of directed differentiation protocols can be compared to the baseline rate of spontaneous differentiation. The following table summarizes representative data on cardiomyocyte differentiation efficiency.
Table 2: Cardiomyocyte Differentiation Efficiency Under Different Conditions
| Condition | Cell Type | Differentiation Efficiency (% of TNNT2+ cells) | Reference |
| Spontaneous Differentiation (DMSO control) | Human Embryonic Stem Cells | 20.64 ± 3.79% | [6] |
| Directed Differentiation (Wnt inhibitor IWR-1) | Human Embryonic Stem Cells | 89.42 ± 5.94% | [6] |
| Directed Differentiation (Wnt inhibitor DKK1) | Human Embryonic Stem Cells | 29.48 ± 2.49% | [6] |
| Directed Differentiation (Cardiogenol C) | P19 Cells | Significant increase in ANF expression vs. control | [4] |
Note: Differentiation efficiencies can vary significantly between cell lines and protocols.
References
- 1. Differentiation of Human ES and iPS Cells to Cardiomyocytes: A Methods Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically Defined Culture and Cardiomyocyte Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells in Fully Chemically Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Cardiogenol C Hydrochloride vs. BMP4 for Cardiomyocyte Differentiation
For Immediate Release
In the rapidly evolving field of cardiac regeneration and disease modeling, the efficient and reproducible differentiation of pluripotent stem cells (PSCs) into cardiomyocytes is paramount. Two key players have emerged as potent inducers of this differentiation process: Cardiogenol C hydrochloride, a small molecule, and Bone Morphogenetic Protein 4 (BMP4), a well-established growth factor. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal agent for their specific needs.
At a Glance: Performance Comparison
| Feature | This compound | BMP4 (Bone Morphogenetic Protein 4) |
| Molecule Type | Small molecule (diaminopyrimidine) | Growth factor (TGF-β superfamily) |
| Mechanism of Action | Wnt signaling inhibitor | Activates BMP/SMAD signaling pathway |
| Effective Concentration | EC50 of approximately 0.1 µM[1][2] | Varies significantly by cell line and protocol (e.g., 10-100 ng/mL)[3] |
| Differentiation Efficiency | Can induce ~90% expression of cardiac transcription factors at 0.25 µM[1] | Highly variable (<10% to >95%), dependent on co-factors and protocol optimization[1][3] |
| Key Advantages | High efficiency, cost-effective, good batch-to-batch consistency | Well-characterized signaling pathway, synergistic effects with other factors |
| Key Disadvantages | Less extensive literature compared to BMP4 | High variability between cell lines, higher cost, potential for batch-to-batch variation |
Delving into the Mechanisms: Signaling Pathways
The distinct molecular nature of Cardiogenol C and BMP4 dictates their different approaches to initiating cardiac differentiation.
Cardiogenol C: A Wnt Signaling Antagonist
Cardiogenol C's pro-cardiomyogenic effect is attributed to its role as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[4] By suppressing this pathway at a specific temporal window during differentiation, Cardiogenol C promotes the expression of key cardiac transcription factors.
References
- 1. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells in Fully Chemically Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective cardiac myocyte differentiation of human induced pluripotent stem cells requires VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cardiogenol C Hydrochloride and Other Wnt Pathway Modulators in Cellular Signaling
For Immediate Release
A detailed comparison of Cardiogenol C hydrochloride with other prominent Wnt pathway modulators, providing researchers, scientists, and drug development professionals with a comprehensive guide to their efficacy and mechanisms of action. This guide includes supporting experimental data, detailed protocols, and visual representations of the signaling pathways and experimental workflows.
The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and cellular regeneration. Its dysregulation is implicated in a range of diseases, including cancer and cardiovascular conditions. This has spurred the development of numerous small molecules that can modulate this pathway. This guide provides a comparative overview of this compound and other well-characterized Wnt pathway inhibitors, namely IWR-1, XAV939, and IWP-2.
Overview of Wnt Signaling Modulation
The canonical Wnt signaling pathway is centered around the regulation of β-catenin levels within the cell. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of a Wnt ligand to its receptor complex leads to the inactivation of this destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes via the TCF/LEF family of transcription factors. The modulators discussed herein target different components of this pathway.
Caption: Canonical Wnt signaling pathway with points of intervention by small molecule modulators.
Comparative Efficacy of Wnt Pathway Modulators
The efficacy of Wnt pathway modulators is typically assessed by their half-maximal effective concentration (EC50) for activation or half-maximal inhibitory concentration (IC50) for inhibition in relevant cellular assays.
| Compound | Target | Mechanism of Action | Reported IC50/EC50 | Cell Types Tested | Reference |
| This compound | Proposed: Kremen1 | Proposed: Suppresses Kremen1, leading to Wnt pathway activation | EC50 = 0.1 µM (Cardiomyocyte Differentiation) | Mouse Embryonic Stem Cells | [1] |
| IWR-1-endo | Tankyrase 1/2 | Stabilizes the β-catenin destruction complex by preventing Axin degradation | IC50 ≈ 0.05 µM | HEK293 cells | [2][3] |
| XAV939 | Tankyrase 1/2 | Stabilizes the β-catenin destruction complex by preventing Axin degradation | IC50 ≈ 0.01-0.3 µM | Various cancer cell lines, HEK293T | [4] |
| IWP-2 | Porcupine (PORCN) | Inhibits Wnt ligand palmitoylation and secretion | IC50 ≈ 0.027 µM | HEK293T cells | [5] |
Detailed Mechanism of Action
This compound: Primarily identified as an inducer of cardiomyocyte differentiation from embryonic stem cells.[1] A comparative proteomic study suggests that Cardiogenol C may exert its effects by activating the Wnt signaling pathway through the suppression of Kremen1, a transmembrane receptor that facilitates Dickkopf-1 (Dkk1)-mediated Wnt antagonism.[6] By suppressing Kremen1, Cardiogenol C could potentially enhance Wnt signaling, a pathway known to have a biphasic role in cardiac development, where initial activation is required.[6]
IWR-1 (Inhibitor of Wnt Response-1): A well-characterized inhibitor of the canonical Wnt pathway. IWR-1 stabilizes the β-catenin destruction complex by inhibiting Tankyrase-1 and -2.[5] These enzymes normally PARsylate Axin, marking it for ubiquitination and degradation. By inhibiting Tankyrase, IWR-1 leads to the accumulation of Axin and enhanced degradation of β-catenin.[5]
XAV939: Similar to IWR-1, XAV939 is a Tankyrase inhibitor that stabilizes Axin, thereby promoting the degradation of β-catenin and inhibiting Wnt/β-catenin signaling.[4]
IWP-2 (Inhibitor of Wnt Production-2): Acts upstream in the Wnt pathway by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase.[4][5] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion. By inhibiting PORCN, IWP-2 prevents Wnt ligands from being secreted, thus blocking both autocrine and paracrine Wnt signaling.[4][5]
Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt/β-catenin pathway.
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF/LEF binding sites and a constitutively expressed Renilla luciferase plasmid for normalization. Activation of the Wnt pathway leads to an increase in firefly luciferase expression, which can be quantified by luminescence.
Protocol (HEK293T cells):
-
Cell Seeding: Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Wnt Pathway Activation: After 24 hours, stimulate the Wnt pathway by adding Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021.
-
Inhibitor Treatment: Concurrently, treat cells with a dose-response range of the Wnt modulator being tested (e.g., IWR-1, XAV939, or Cardiogenol C). Include a vehicle control (e.g., DMSO).
-
Lysis and Measurement: After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Calculate the percentage of inhibition relative to the activated control and determine the IC50 value.
Caption: Workflow for the TCF/LEF luciferase reporter assay.
Cardiomyocyte Differentiation from Pluripotent Stem Cells
This protocol outlines a general method for inducing cardiomyocyte differentiation using small molecules.
Principle: The biphasic role of Wnt signaling is exploited by first activating the pathway to induce mesoderm formation and then inhibiting it to promote cardiac specification.
Protocol:
-
Mesoderm Induction (Days 0-2): Culture pluripotent stem cells in a medium containing a GSK3β inhibitor (e.g., CHIR99021) to activate Wnt signaling.
-
Cardiac Specification (Days 3-5): Replace the medium with one containing a Wnt inhibitor (e.g., IWR-1 or IWP-2). In the context of this guide, Cardiogenol C could be tested for its ability to modulate this process, although its proposed mechanism is activatory.
-
Cardiomyocyte Maturation (Day 6 onwards): Culture the cells in a basal medium to allow for the maturation of cardiomyocytes. Beating cells can typically be observed from day 8 onwards.
-
Characterization: Confirm cardiomyocyte identity and purity through immunofluorescence staining for cardiac-specific markers like cardiac Troponin T (cTnT) and α-actinin.
Caption: A small molecule-based cardiomyocyte differentiation workflow.
Conclusion
This compound, while primarily known for its role in promoting cardiomyocyte differentiation, is proposed to act through the activation of the Wnt signaling pathway via a novel mechanism involving the suppression of Kremen1. This contrasts with the well-established inhibitory mechanisms of other Wnt modulators like IWR-1, XAV939, and IWP-2, which target Tankyrase and Porcupine, respectively. While direct quantitative comparisons of Wnt modulation are not yet available for Cardiogenol C, its distinct proposed mechanism and its potent effect on cardiomyocyte differentiation make it a valuable tool for cardiovascular research. Further studies employing direct assays of Wnt signaling, such as the TCF/LEF reporter assay, are needed to fully elucidate and quantify its efficacy as a Wnt pathway modulator. The choice of modulator will ultimately depend on the specific research question, whether it involves inhibiting Wnt secretion, blocking the downstream pathway, or exploring novel activatory mechanisms for applications in regenerative medicine.
References
- 1. thno.org [thno.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. 2.9. Immunofluorescence staining [bio-protocol.org]
- 5. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the Functionality of Cardiogenol C Hydrochloride-Derived Cardiomyocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The generation of functional cardiomyocytes from pluripotent stem cells or other progenitor cells is a cornerstone of modern cardiovascular research and drug development. Small molecules that can direct cellular fate towards the cardiac lineage offer a scalable and reproducible approach for producing these vital cells. Cardiogenol C hydrochloride has emerged as a promising small molecule for inducing cardiomyocyte differentiation.[1][2][3] This guide provides a framework for validating the functionality of cardiomyocytes derived using Cardiogenol C, comparing expected outcomes with alternative differentiation methods based on published experimental data.
I. Comparison of Cardiomyocyte Functional Properties
A comprehensive validation of cardiomyocyte functionality involves assessing their electrophysiological characteristics, calcium handling capabilities, and contractile performance. The following tables summarize key quantitative parameters reported for cardiomyocytes derived using various small molecule-based and growth factor-based differentiation protocols. While direct, side-by-side quantitative data for Cardiogenol C-derived cardiomyocytes is not extensively published, the provided data serves as a benchmark for expected functional maturity.
Table 1: Electrophysiological Properties of Stem Cell-Derived Cardiomyocytes
| Parameter | Small Molecule-Based Differentiation (Non-Cardiogenol C) | Growth Factor-Based Differentiation | Expected Range for Functional Cardiomyocytes |
| Action Potential Duration (APD90, ms) | 250 - 450 | 200 - 400 | 200 - 500 |
| Maximum Upstroke Velocity (Vmax, V/s) | 50 - 150 | 40 - 120 | > 50 |
| Resting Membrane Potential (RMP, mV) | -60 to -80 | -55 to -75 | < -60 |
| Beating Rate (beats/min) | 30 - 90 | 40 - 100 | 30 - 120 |
Table 2: Calcium Handling Properties of Stem Cell-Derived Cardiomyocytes
| Parameter | Small Molecule-Based Differentiation (Non-Cardiogenol C) | Growth Factor-Based Differentiation | Expected Range for Functional Cardiomyocytes |
| Calcium Transient Amplitude (ΔF/F0) | 1.5 - 4.0 | 1.2 - 3.5 | 1.5 - 5.0 |
| Time to Peak (ms) | 100 - 250 | 120 - 300 | 100 - 300 |
| Transient Duration at 50% Decay (TD50, ms) | 300 - 600 | 350 - 700 | 300 - 800 |
| Spontaneous Ca2+ Spark Frequency (events/100µm/s) | 0.5 - 2.0 | 0.4 - 1.8 | 0.5 - 3.0 |
Table 3: Contractility Properties of Stem Cell-Derived Cardiomyocytes
| Parameter | Small Molecule-Based Differentiation (Non-Cardiogenol C) | Growth Factor-Based Differentiation | Expected Range for Functional Cardiomyocytes |
| Contraction Amplitude (µm) | 1 - 5 | 0.8 - 4 | 1 - 10 |
| Maximum Contraction Velocity (µm/s) | 10 - 50 | 8 - 40 | 10 - 80 |
| Maximum Relaxation Velocity (µm/s) | 8 - 40 | 6 - 35 | 8 - 70 |
| Contraction Duration (ms) | 300 - 600 | 350 - 700 | 300 - 800 |
II. Experimental Protocols for Functional Validation
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for key experiments used to assess cardiomyocyte functionality.
A. Electrophysiological Analysis using Patch-Clamp
Objective: To characterize the action potentials and ion channel currents of single cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate single cardiomyocytes derived from the Cardiogenol C protocol and plate them on fibronectin-coated glass coverslips. Allow cells to adhere and recover for at least 24 hours.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Obtain a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve whole-cell configuration.
-
Record spontaneous action potentials in current-clamp mode.
-
Apply voltage-clamp protocols to elicit and record specific ion currents (e.g., sodium, calcium, potassium currents).
-
-
Data Analysis: Analyze recordings to determine parameters such as resting membrane potential, action potential amplitude, duration (APD50 and APD90), and maximum upstroke velocity (Vmax). For voltage-clamp data, analyze current-voltage relationships and channel kinetics.
B. Calcium Transient Measurement
Objective: To assess the intracellular calcium handling dynamics of cardiomyocytes.
Methodology:
-
Dye Loading: Incubate the cardiomyocytes with a calcium-sensitive fluorescent dye such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) for 20-30 minutes at 37°C.[4][5]
-
Imaging Setup: Use an inverted fluorescence microscope equipped with a high-speed camera and a calcium imaging acquisition system. For ratiometric dyes like Fura-2, excitation wavelengths of 340 nm and 380 nm are used. For single-wavelength dyes like Fluo-4, an excitation wavelength of ~488 nm is used.[6]
-
Recording Procedure:
-
Perfuse the cells with Tyrode's solution.
-
Record spontaneous or electrically stimulated calcium transients.
-
To assess sarcoplasmic reticulum calcium content, rapidly apply 10 mM caffeine (B1668208) to induce calcium release.
-
-
Data Analysis: Measure the amplitude of the calcium transient (ΔF/F0), time to peak, and transient duration at 50% and 90% decay (TD50, TD90). Analyze the frequency and characteristics of spontaneous calcium sparks.
C. Contractility Analysis via Videomicroscopy
Objective: To quantify the mechanical contraction and relaxation of cardiomyocytes.
Methodology:
-
Imaging Setup: Use an inverted microscope with a high-speed camera to record videos of spontaneously contracting cardiomyocytes.[7]
-
Recording Procedure: Acquire video sequences at a frame rate sufficient to capture the full contraction-relaxation cycle (e.g., 100-200 frames per second).
-
Data Analysis: Use motion-tracking software to analyze the video recordings.[8][9][10] Common analysis techniques include:
-
Edge-detection: Track the displacement of the cell edges over time.
-
Particle Image Velocimetry (PIV): Analyze the displacement of subcellular features to create a vector field of motion.
-
Correlation-based analysis: Compare consecutive frames to quantify the degree of shortening and relaxation.
-
From the analysis, derive parameters such as contraction amplitude, peak contraction and relaxation velocities, and contraction duration.
-
III. Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate the proposed mechanism of action for Cardiogenol C and the experimental workflows for cardiomyocyte validation.
Caption: Proposed Wnt/β-catenin signaling pathway activated by Cardiogenol C to induce cardiomyocyte differentiation.
Caption: Experimental workflow for the differentiation and functional validation of Cardiogenol C-derived cardiomyocytes.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells | Semantic Scholar [semanticscholar.org]
- 4. ionoptix.com [ionoptix.com]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 7. Quantification of cardiomyocyte contraction based on image correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated Video-Based Analysis of Contractility and Calcium Flux in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes Cultured over Different Spatial Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. trepo.tuni.fi [trepo.tuni.fi]
A Comparative Guide to the Electrophysiological Characterization of Cardiomyocytes from Cardiogenol C Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties of cardiomyocytes induced by Cardiogenol C hydrochloride (CgC) with those generated using other small molecule-based differentiation protocols. The information is intended to assist researchers in selecting appropriate methods for generating cardiomyocytes for use in disease modeling, drug screening, and regenerative medicine.
Introduction to this compound
Cardiogenol C is a diaminopyrimidine compound that has been identified as a potent inducer of cardiomyogenesis from embryonic stem cells (ESCs) and lineage-committed progenitor cells.[1] It has been shown to upregulate the expression of key cardiac markers, including the transcription factor Nkx2.5 and the cardiac sodium channel isoform Na_v1.5.[1][2] A primary reported electrophysiological effect of CgC is the induction of cardiac-like sodium currents in skeletal myoblasts, suggesting a role in promoting a more mature cardiac electrophysiological phenotype.[1]
Comparative Electrophysiological Analysis
While direct, comprehensive electrophysiological data from cardiomyocytes differentiated solely with this compound is limited in publicly available literature, we can infer its functional impact based on its known effects on the cardiac sodium channel. This section compares the reported effects of CgC with the electrophysiological properties of cardiomyocytes generated using alternative small molecule-based protocols that modulate the Wnt signaling pathway, a critical pathway in cardiac development.[3][4]
Table 1: Comparison of Electrophysiological Properties of Cardiomyocytes Differentiated with Different Small Molecules
| Electrophysiological Parameter | This compound (Inferred Effects) | IWR-1 (Wnt inhibitor) based protocol (Ventricular-like Cardiomyocytes)[4] |
| Primary Electrophysiological Observation | Induces cardiac-like sodium currents; Upregulates Na_v1.5 expression[1] | Generation of a highly enriched population of ventricular-like cardiomyocytes[3][4] |
| Action Potential Amplitude (APA) | Likely increased due to enhanced Na+ current | 95.7 ± 2.8 mV[4] |
| Maximum Diastolic Potential (MDP) | Not reported | -70.3 ± 1.9 mV[4] |
| Action Potential Duration at 90% Repolarization (APD90) | Not reported | 300.7 ± 21.9 ms[4] |
| Maximum Upstroke Velocity (dV/dt_max) | Expected to be increased due to enhanced Na+ current | 75.4 ± 10.9 V/s[4] |
| Spontaneous Beating | Promotes spontaneous contractions in cardiovascular progenitor cell-derived cardiac bodies[1] | Spontaneously beating[4] |
Note: The data for the IWR-1 based protocol is derived from studies on human embryonic stem cell-derived ventricular-like cardiomyocytes.[4] The effects of Cardiogenol C are inferred from its observed impact on sodium channel expression and function in progenitor cells.[1]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Proposed signaling pathway for this compound in promoting a cardiac phenotype.
Caption: General experimental workflow for the electrophysiological characterization of cardiomyocytes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of cardiomyocyte electrophysiology.
Whole-Cell Patch-Clamp Recording of Action Potentials
This protocol is adapted for recording action potentials from single, spontaneously beating or paced cardiomyocytes.
1. Cell Preparation:
-
Cardiomyocytes are plated on fibronectin-coated glass coverslips and allowed to adhere.
-
For experiments, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.
-
Cells are continuously superfused with an external solution.
2. Solutions:
-
External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
3. Pipette Fabrication and Sealing:
-
Borosilicate glass capillaries are pulled using a micropipette puller to a resistance of 2-5 MΩ when filled with the internal solution.
-
The pipette is positioned over a single cardiomyocyte using a micromanipulator.
-
Gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
4. Whole-Cell Configuration and Recording:
-
After seal formation, a brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
The amplifier is switched to current-clamp mode.
-
Spontaneous action potentials are recorded. For paced recordings, brief (2-5 ms) depolarizing current pulses are injected at a fixed frequency (e.g., 1 Hz) to elicit action potentials.
-
Data is acquired using a patch-clamp amplifier and appropriate software.
Voltage-Clamp Recording of Sodium Currents (I_Na)
This protocol is designed to isolate and measure the voltage-gated sodium current.
1. Cell Preparation and Solutions:
-
Cell preparation is the same as for action potential recordings.
-
External Solution: To isolate I_Na, other currents are blocked. A typical solution contains (in mM): 140 NaCl, 5 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, with blockers for K+ and Ca2+ channels (e.g., 4-aminopyridine, tetraethylammonium, nifedipine); pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 Na₂-ATP; pH adjusted to 7.2 with CsOH.
2. Voltage-Clamp Protocol:
-
The cell is held at a holding potential of -100 mV to ensure all sodium channels are in a closed, available state.
-
A series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 50 ms) are applied.
-
The resulting inward currents are recorded.
3. Data Analysis:
-
The peak inward current at each voltage step is measured.
-
A current-voltage (I-V) relationship is plotted to determine the voltage-dependence of activation.
-
Inactivation properties can be assessed using pre-pulse protocols.
Conclusion
This compound is a promising small molecule for the generation of cardiomyocytes, with a known effect on enhancing cardiac-like sodium currents. While a full electrophysiological comparison with other differentiation methods is still emerging, the available data suggests that CgC promotes a more mature cardiac phenotype, at least in terms of sodium channel function. The provided protocols and workflows offer a standardized approach for researchers to further characterize the electrophysiological properties of CgC-derived cardiomyocytes and compare them with other in vitro models. This will be crucial for validating their use in preclinical drug safety assessment and for developing novel cardiac therapies.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated directed differentiation of human embryonic stem cells toward ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule-Induced Cardiomyocyte Differentiation: Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
The directed differentiation of pluripotent stem cells into cardiomyocytes holds immense promise for regenerative medicine, disease modeling, and drug discovery. Small molecules have emerged as powerful tools to guide this intricate process, offering a chemically defined and scalable approach. This guide provides a comparative analysis of Cardiogenol C hydrochloride and other small molecule alternatives, focusing on their impact on gene expression during cardiomyocyte differentiation.
Performance Comparison of Cardiogenic Small Molecules
The induction of a cardiogenic fate is hallmarked by the upregulation of a specific set of transcription factors and structural proteins. Here, we compare the effects of this compound with other notable small molecules—ISX-9 and KY02111—on the expression of key cardiac marker genes.
| Small Molecule | Target Gene | Cell Type | Fold Change/Expression Level | Citation |
| Cardiogenol C | ANF (Nppa) | P19 Cells | Significantly increased vs. control | [1] |
| Nkx2.5 | C2C12 Cells | Significantly increased vs. control | [1] | |
| ANF (Nppa) | C2C12 Cells | Significantly increased vs. control | [1] | |
| ISX-9 | Nkx2.5 | hiPSCs | Dramatically induced | [2] |
| GATA4 | hiPSCs | Dramatically induced | [2] | |
| ISL1 | hiPSCs | Dramatically induced | [2] | |
| Mef2c | hiPSCs | Dramatically induced | [2] | |
| KY02111 | TNNT2 | hESCs | >80% TNNT2+ cells (with CHIR99021) | [1] |
| IWR-1 (Wnt inhibitor) | TNNT2 | hESCs | 89.42 ± 5.94% TNNT2+ cells | [3] |
| DKK1 (Wnt inhibitor) | TNNT2 | hESCs | 29.48 ± 2.49% TNNT2+ cells | [3] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison due to variations in experimental conditions, such as cell lines, treatment duration, and quantification methods.
Signaling Pathways in Cardiomyocyte Differentiation
The differentiation of cardiomyocytes is orchestrated by a complex interplay of signaling pathways. Small molecules often exert their effects by modulating these key pathways.
Wnt Signaling Pathway
The Wnt signaling pathway plays a biphasic role in cardiac differentiation, with initial activation promoting mesoderm induction and subsequent inhibition driving cardiac specification.[4][5] Cardiogenol C is believed to function through the inhibition of the canonical Wnt/β-catenin pathway.
BMP Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is another critical regulator of cardiac development, working in concert with the Wnt pathway to specify cardiac progenitors.[6][7][8]
Experimental Protocols
Reproducible and well-defined protocols are essential for the successful differentiation of cardiomyocytes and subsequent gene expression analysis.
Small Molecule-Based Cardiomyocyte Differentiation
This protocol is a generalized workflow for inducing cardiomyocyte differentiation from pluripotent stem cells (PSCs) using small molecules.
Detailed Protocol:
-
Cell Seeding: Plate human pluripotent stem cells (hPSCs) on a suitable matrix (e.g., Matrigel) in a chemically defined medium.
-
Mesoderm Induction: On day 0, replace the medium with a basal differentiation medium containing a GSK3 inhibitor, such as CHIR99021, to activate Wnt signaling and induce mesoderm formation.[9][10]
-
Cardiac Specification: After 24-48 hours, replace the medium with a basal differentiation medium containing a Wnt inhibitor (e.g., IWR-1, KY02111, or Cardiogenol C) to promote cardiac lineage commitment.[3][9][10]
-
Maintenance: Continue to culture the cells in the basal differentiation medium, changing the medium every 2-3 days.
-
Observation: Spontaneously contracting cardiomyocytes can typically be observed between days 7 and 10.
-
Analysis: Harvest cells at desired time points for gene expression analysis.
Gene Expression Analysis Workflow
Quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq) are powerful techniques to quantify changes in gene expression during differentiation.
Quantitative Real-Time PCR (qPCR) Protocol:
-
RNA Isolation: Isolate total RNA from differentiated cell cultures using a commercial kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., GATA4, NKX2-5, TNNT2) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to a control condition (e.g., undifferentiated cells or vehicle-treated cells).[11]
RNA Sequencing (RNA-seq) Protocol:
-
RNA Isolation and QC: Isolate high-quality total RNA as described for qPCR. RNA integrity is critical for RNA-seq.
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand Synthesis: Synthesize the first and second strands of cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for sequencing by repairing the ends, adding a single 'A' base, and ligating sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated between different conditions (e.g., treated vs. untreated).[12][13][14]
-
Conclusion
This compound and other small molecules offer powerful and defined methods for generating cardiomyocytes from pluripotent stem cells. The choice of small molecule can significantly impact differentiation efficiency and the resulting cardiomyocyte subtype, likely through the differential modulation of key signaling pathways such as Wnt and BMP. This guide provides a framework for comparing these compounds based on their effects on cardiac gene expression and offers detailed protocols to enable researchers to validate and explore their utility in their own experimental systems. As the field advances, a deeper understanding of the molecular mechanisms underlying small molecule-induced cardiogenesis will be crucial for the development of novel therapeutic strategies for cardiovascular disease.
References
- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bmp Signaling in Congenital Heart Disease: New Developments and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Wnt signaling in cardiac development and heart diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bmp-signaling regulates myocardial differentiation from cardiac progenitors through a micro RNA-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into bone morphogenetic proteins in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Making cardiomyocytes with your chemistry set: Small molecule-induced cardiogenesis in somatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivation of Highly Purified Cardiomyocytes from Human Induced Pluripotent Stem Cells Using Small Molecule-modulated Differentiation and Subsequent Glucose Starvation [jove.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Single cell transcriptomic analysis of cardiac differentiation from human PSCs reveals HOPX-dependent cardiomyocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. iscrm.uw.edu [iscrm.uw.edu]
Assessing the Maturity of Cardiomyocytes Generated with Cardiogenol C Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The generation of mature, functional cardiomyocytes from pluripotent stem cells (PSCs) is a cornerstone of cardiovascular research, disease modeling, and the development of novel cardiac therapies. A variety of small molecules have been identified that can direct the differentiation of PSCs into cardiomyocytes. Among these, Cardiogenol C hydrochloride has emerged as a compound of interest. This guide provides an objective comparison of the maturity of cardiomyocytes generated using Cardiogenol C with those produced via a widely adopted alternative method involving the sequential use of a GSK3 inhibitor (GSK3i) and a Wnt inhibitor (Wi), such as CHIR99021 and IWP2/IWR1. This comparison is supported by available experimental data and detailed methodologies for key assessment assays.
Signaling Pathways in Cardiomyocyte Differentiation
Cardiomyocyte differentiation from PSCs is a complex process that recapitulates embryonic heart development. The precise temporal modulation of key signaling pathways, particularly the Wnt signaling pathway, is critical for efficient cardiac lineage commitment.
Cardiogenol C, a diaminopyrimidine compound, has been shown to induce the expression of early cardiac transcription factors such as GATA4, MEF2, and Nkx2.5 in embryonic stem cells.[1] Evidence suggests that Cardiogenol C may exert its effects by activating the Wnt signaling pathway through the suppression of Kremen1, a Wnt signaling antagonist. This initial activation of Wnt signaling is crucial for specifying the cardiac mesoderm.
References
A Head-to-Head Comparison of Small Molecules for Cardiac Regeneration
For Researchers, Scientists, and Drug Development Professionals
The adult mammalian heart has a limited capacity for self-repair after injury, such as a myocardial infarction, primarily due to the inability of adult cardiomyocytes to proliferate. This guide provides a head-to-head comparison of promising small molecules that have emerged as potential therapeutic agents to stimulate cardiac regeneration by promoting cardiomyocyte proliferation and tissue repair. We present key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved to aid researchers in their evaluation and future work in this critical field.
Small Molecule Candidates at a Glance
This comparison focuses on four key small molecule strategies that have shown significant potential in preclinical studies:
-
5SM Cocktail: A combination of five small molecules designed to synergistically promote cardiomyocyte proliferation.
-
2C (CHIR99021 & A-485): A two-compound combination that induces the formation of regenerative cardiac cells from existing cardiomyocytes.
-
Sulfonyl-hydrazones (Shz): A class of small molecules that activate cardiac-specific gene expression.
-
TT-10: A novel fluorinated compound that stimulates cardiomyocyte proliferation through the Hippo-YAP signaling pathway.
Quantitative Performance Comparison
The following tables summarize the key quantitative outcomes from preclinical studies involving these small molecules. Direct head-to-head studies are limited; therefore, data has been compiled from individual publications to provide a comparative overview.
Table 1: In Vitro Cardiomyocyte Proliferation
| Small Molecule/Cocktail | Cell Type | Proliferation Marker(s) | Fold Increase/Percentage of Proliferating Cells | Reference |
| 5SM Cocktail | Neonatal Rat Cardiomyocytes | Ki67, EdU, pH3, Aurora B | ~15-20% Ki67+ cells | [1] |
| 2C (CHIR99021 & A-485) | hESC-derived Cardiomyocytes | Ki67 | Data not readily available in direct comparison format | |
| Sulfonyl-hydrazones (Shz) | Mouse Embryonic Stem Cells | Nkx2.5 activation | Upregulation of cardiac markers | [2] |
| TT-10 | Human iPSC-derived Cardiomyocytes | Ki67, BrdU, pH3, Aurora B | Significant increase in a dose-dependent manner (up to 20µM) | [3][4] |
Table 2: In Vivo Cardiac Regeneration and Functional Improvement
| Small Molecule/Cocktail | Animal Model | Improvement in Ejection Fraction (EF) | Reduction in Infarct Size | Cardiomyocyte Proliferation in Border Zone | Reference |
| 5SM Cocktail | Rat (Myocardial Infarction) | Significant improvement over control | Decreased cardiac fibrosis | Increased number of EdU+ and pH3+ cardiomyocytes | [1] |
| 2C (CHIR99021 & A-485) | Mouse (Myocardial Infarction) | Significantly improved survival and heart function | Ameliorated cardiac fibrosis | Robust generation of regenerative cardiac cells | |
| Sulfonyl-hydrazones (Shz) | Rat (Myocardial Cryoinjury) | Improved cardiac function | Data not specified | Enhanced differentiation of engrafted M-PBMCs | [2] |
| TT-10 | Mouse (Myocardial Infarction) | Stably improved cardiac function from week 1 to 4 | Significantly smaller infarcts at week 4 | Increased nuclear Yap abundance and cardiomyocyte proliferation | [3] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these small molecules is crucial for their further development and optimization.
5SM Cocktail: Metabolic and Proliferative Signaling
The 5SM cocktail is believed to induce cardiomyocyte proliferation by targeting multiple pathways, including the α1 adrenergic receptor, JAK1, DYRKs, PTEN, and MCT1. A key proposed mechanism involves the lactate-LacRS2 signaling pathway, leading to a metabolic switch towards glycolysis and biosynthesis, which is permissive for cell cycle re-entry and cytokinesis[1].
TT-10: Hippo-YAP Pathway Activation
TT-10 promotes cardiomyocyte proliferation by activating the Hippo-YAP signaling pathway. The Hippo pathway normally acts as a brake on cell proliferation. By inhibiting this pathway, TT-10 allows for the nuclear translocation of the transcriptional co-activator YAP (Yes-associated protein), which then promotes the expression of genes involved in cell cycle progression and proliferation[3][4].
References
- 1. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veterinaryworld.org [veterinaryworld.org]
- 3. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 4. CHIR99021 and fibroblast growth factor 1 enhance the regenerative potency of human cardiac muscle patch after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cardiomyocyte Generation: Cardiogenol C Hydrochloride vs. Growth Factor Cocktails
For researchers, scientists, and drug development professionals navigating the complex landscape of cardiomyocyte differentiation, the choice of induction method is a critical determinant of experimental success. This guide provides an objective comparison of two prominent strategies: the small molecule Cardiogenol C hydrochloride and the widely used growth factor cocktails, focusing on the crucial metrics of purity and yield.
This comparison synthesizes available experimental data to illuminate the strengths and limitations of each approach, offering insights into the underlying biological mechanisms and providing detailed protocols to aid in experimental design.
At a Glance: Purity and Yield
The efficiency of cardiomyocyte differentiation is paramount for applications ranging from disease modeling to regenerative medicine. While direct comparative studies are limited, the existing literature provides valuable benchmarks for purity and yield for both Cardiogenol C and growth factor cocktails.
| Induction Method | Reported Purity (% of Cardiomyocytes) | Reported Yield (Cardiomyocytes per input cell) | Key Considerations |
| This compound | Qualitative evidence of inducing cardiac markers; one study reported up to 90% of cells expressed key cardiac transcription factors. | Data not consistently reported in quantitative terms. | - Cost-effective and chemically defined.- Mechanism of action is still under investigation, with evidence pointing to modulation of Wnt signaling. |
| Growth Factor Cocktails (e.g., Activin A, BMP4) | Highly variable, ranging from 30% to over 95%.[1][2][3] | Can be high, with some protocols yielding 4-11 cardiomyocytes per input pluripotent stem cell.[4] | - Well-established protocols with a deeper understanding of the signaling pathways involved.- High cost of recombinant growth factors.- Efficacy can be highly dependent on the specific pluripotent stem cell line and requires optimization.[1][5] |
Delving into the Mechanisms: Signaling Pathways
The differentiation of pluripotent stem cells into cardiomyocytes is orchestrated by a complex network of signaling pathways. Both Cardiogenol C and growth factor cocktails exert their effects by modulating these critical developmental cascades.
This compound: A Wnt Signaling Modulator
Cardiogenol C, a diaminopyrimidine compound, is understood to influence cardiomyocyte fate primarily through the Wnt/β-catenin signaling pathway. However, the precise mechanism is a subject of ongoing research, with two main hypotheses emerging from the literature. One line of evidence suggests that Cardiogenol C inhibits Wnt/β-catenin-dependent transcription, a crucial step for specifying cardiac mesoderm.[6] Conversely, another study proposes that Cardiogenol C may activate the Wnt pathway by suppressing Kremen1, a Wnt signaling antagonist.[7]
Growth Factor Cocktails: Mimicking Embryonic Development
Growth factor cocktails, most notably combinations of Activin A and Bone Morphogenetic Protein 4 (BMP4), guide pluripotent stem cells towards a cardiac lineage by recapitulating the signaling events of early embryonic development.[1][2] This process involves the initial induction of mesoderm, followed by the specification of cardiac progenitors. The precise timing and concentration of these growth factors are critical and often require optimization for different cell lines.[5] This method is also intricately linked to the modulation of Wnt signaling, with early activation promoting mesoderm formation and subsequent inhibition driving cardiac specification.[8][9]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized framework for the differentiation of pluripotent stem cells into cardiomyocytes using either this compound or a standard growth factor cocktail. It is crucial to note that optimization of cell density, timing, and reagent concentrations may be necessary for specific cell lines.
This compound Protocol (Adapted from literature)[10]
-
Plating of Pluripotent Stem Cells: Plate undifferentiated pluripotent stem cells (PSCs) on a suitable matrix (e.g., Matrigel-coated plates) at a density that will result in 80-90% confluency at the start of differentiation.
-
Initiation of Differentiation: To initiate differentiation, replace the maintenance medium with a basal differentiation medium (e.g., RPMI 1640 with B27 supplement, insulin-free).
-
Cardiogenol C Treatment: Add this compound to the basal differentiation medium at a final concentration of 1-10 µM.
-
Culture and Medium Change: Culture the cells for 7-14 days. Perform a half-medium change every 2-3 days with fresh medium containing Cardiogenol C.
-
Monitoring Differentiation: Spontaneously beating areas may become visible from day 8 onwards. Assess cardiomyocyte purity and yield at the end of the differentiation period using methods such as flow cytometry for cardiac troponin T (cTnT).
Growth Factor Cocktail Protocol (Activin A/BMP4) (Adapted from literature)[1][4]
-
Plating of Pluripotent Stem Cells: Plate undifferentiated PSCs on a suitable matrix to achieve high confluency.
-
Mesoderm Induction (Day 0-1): On Day 0, replace the maintenance medium with a basal differentiation medium (e.g., RPMI 1640 with B27 supplement, insulin-free) containing Activin A (e.g., 100 ng/mL).
-
Cardiac Specification (Day 1-5): On Day 1, replace the medium with fresh basal differentiation medium containing BMP4 (e.g., 10 ng/mL).
-
Cardiomyocyte Maturation (Day 5 onwards): From Day 5, culture the cells in basal differentiation medium with B27 supplement (including insulin). Perform a half-medium change every 2-3 days.
-
Monitoring Differentiation: Spontaneously contracting cells typically appear between days 8 and 12. Evaluate differentiation efficiency by flow cytometry for cTnT at day 15 or later.
Comparative Experimental Workflow
Conclusion
The choice between this compound and growth factor cocktails for cardiomyocyte differentiation depends on the specific requirements of the research. Cardiogenol C offers a cost-effective and chemically defined approach, though its mechanism of action and the optimal conditions for achieving high purity and yield are still being fully elucidated. Growth factor cocktails, while more expensive and requiring cell line-specific optimization, are well-established and can produce high-purity cardiomyocyte populations with a more extensively characterized signaling basis.
As research progresses, a deeper understanding of the signaling pathways involved and the development of more refined protocols will undoubtedly enhance the efficiency and reproducibility of both methods, ultimately advancing the fields of cardiac research and therapy.
References
- 1. Activin A and BMP4 Signaling for Efficient Cardiac Differentiation of H7 and H9 Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Robust Generation of Cardiomyocytes from Human iPS Cells Requires Precise Modulation of BMP and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of Human ES and iPS Cells to Cardiomyocytes: A Methods Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental stage-specific biphasic roles of Wnt/β-catenin signaling in cardiomyogenesis and hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cardiogenol C hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides immediate and essential safety and logistical information for the handling of Cardiogenol C hydrochloride, a diaminopyrimidine compound instrumental in the differentiation of embryonic stem cells into cardiomyocytes.[1] Adherence to these guidelines is critical for minimizing risks and establishing safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, which is a crystalline solid, appropriate personal protective equipment must be worn to prevent skin and eye contact, as well as inhalation.[2][3] The recommended PPE includes:
-
Eye and Face Protection: Safety glasses with side-shields are required.[2] If there is a risk of splashing, chemical safety goggles should be used.
-
Hand Protection: Wear suitable, impervious chemical-resistant gloves.[2] Nitrile or neoprene gloves are preferred.[4] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.
-
Body Protection: A lab coat or a disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is mandatory to protect the skin.[2][5]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not required.[2] However, if dust is generated or if exposure limits are exceeded, a NIOSH-approved respirator should be used.[3]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for safety and to maintain the compound's integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
The recommended storage temperature is -20°C for long-term stability.
2. Preparation and Use:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of any dust.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling the compound.[2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2]
3. Spill Management:
-
In case of a spill, evacuate personnel from the immediate area.
-
Avoid breathing dust.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Clean the spill area thoroughly with soap and water.[3]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical advice.[3]
-
Skin Contact: Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3] Contaminated clothing should be removed and washed before reuse.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[3]
-
Ingestion: Do NOT induce vomiting.[2] Clean the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician.[2]
Disposal Plan
All waste materials, including unused this compound and contaminated disposables (e.g., gloves, wipes), must be considered chemical waste.
-
Dispose of the contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][3]
-
Do not let the product enter drains.[3]
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that occupational exposure limits have not been established for this compound.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₄O₂ • HCl | [1] |
| Molecular Weight | 296.8 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMF: 25 mg/mlDMSO: 20 mg/mlEthanol: 1 mg/mlPBS (pH 7.2): 10 mg/ml | [1] |
| EC₅₀ (Cardiomyocyte Differentiation) | 0.1 µM | [1] |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years (at -20°C) | [1] |
Experimental Protocol: Induction of Cardiomyocyte Differentiation
This compound is a key small molecule used to induce the differentiation of embryonic stem cells (ESCs) into cardiomyocytes.[1] The following is a representative protocol for this application.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LIF (Leukemia Inhibitory Factor)
-
This compound stock solution (in DMSO)
-
Hanging drop culture plates
Methodology:
-
mESC Culture: Culture mESCs on gelatin-coated plates in DMEM supplemented with 15% FBS, Penicillin-Streptomycin, and LIF to maintain pluripotency.
-
Embryoid Body (EB) Formation:
-
Harvest mESCs and resuspend them in differentiation medium (DMEM with 15% FBS, Penicillin-Streptomycin, without LIF).
-
Plate the cells as hanging drops (20 µL containing 400-600 cells) on the lid of a petri dish.
-
Incubate for 2 days to allow the formation of embryoid bodies (EBs).
-
-
Cardiogenol C Treatment:
-
Differentiation and Observation:
-
Culture the EBs for an additional 5-8 days. Change the medium every two days, replenishing with fresh this compound.
-
Monitor the EBs daily for the appearance of spontaneous contractions (beating), which is a characteristic feature of differentiated cardiomyocytes.[1]
-
-
Analysis:
-
At the end of the differentiation period, the cells can be fixed and stained for cardiac-specific markers such as myosin heavy chain (MHC) to confirm successful differentiation.[1]
-
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
